Calceolarioside A

Catalog No.
S628871
CAS No.
84744-28-5
M.F
C23H26O11
M. Wt
478.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calceolarioside A

CAS Number

84744-28-5

Product Name

Calceolarioside A

IUPAC Name

[(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Molecular Formula

C23H26O11

Molecular Weight

478.4 g/mol

InChI

InChI=1S/C23H26O11/c24-11-18-22(34-19(29)6-3-12-1-4-14(25)16(27)9-12)20(30)21(31)23(33-18)32-8-7-13-2-5-15(26)17(28)10-13/h1-6,9-10,18,20-28,30-31H,7-8,11H2/b6-3+/t18-,20-,21-,22-,23-/m1/s1

InChI Key

UHIGZYLCYRQESL-VJWFJHQPSA-N

SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Synonyms

calceolarioside, calceolarioside A

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O

Calceolarioside A basic structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Basic Structure and Chemical Properties

Calceolarioside A is classified as a phenylpropanoid glycoside. Its systematic name is 2-(3,4-Dihydroxyphenyl)ethyl 4-O-[(2E)-3-(3,4-dihydroxyphenyl)-2-propenoyl]-β-D-glucopyranoside [1] [2].

  • CAS Number: 84744-28-5 [3] [2]
  • Molecular Formula: C₂₃H₂₆O₁₁ [1] [3]
  • Average Mass: 478.45 g/mol [1] [3] [2]
  • Monoisotopic Mass: 478.147512 Da [1]
  • Stereocenters: The molecule has 5 defined stereocenters and double-bond stereo (E-configuration) [1].

Documented Biological Activities and Experimental Data

Research has revealed multiple biological activities for this compound. The following table summarizes key quantitative data from various studies.

Biological Activity Experimental Model/Assay Key Quantitative Results (Dose/IC₅₀) Significance/Outcome
Anti-inflammatory & Antinociceptive Formalin test (inflammatory pain) 100 µg/paw Reduced licking time by 35% (early phase) and 75% (late phase) [4] [5]
Anti-inflammatory & Antinociceptive Carrageenan-induced thermal hyperalgesia 50 & 100 µg/paw Significantly reversed thermal hyperalgesia [4] [5]
Anti-inflammatory Zymosan-induced paw edema 50 & 100 µg/paw Significant reduction in edema from 1-4 hours [4] [5]
Anti-inflammatory LPS-stimulated THP-1 human macrophages Concentration-dependent Reduced release of IL-6, TNFα, and IL-1β [4] [5]
Anticancer Ovarian cancer cell lines (ES-2, UACC-1598, etc.) IC₅₀ range: 9.31 - 24.42 µM Inhibited proliferation of multiple cell lines [6]
Enzyme Inhibition HMG-CoA Reductase IC₅₀ = 73.48 µM Potential cholesterol-lowering effect [6]
Enzyme Inhibition Tyrosinase IC₅₀ = 19.83 µM Potential skin-lightening or anti-browning effect [6]

Detailed Experimental Protocols from Key Studies

For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.

Protocol 1: Anti-inflammatory and Antinociceptive Effects [4] [5]
  • Formalin Test: Subcutaneous administration of this compound (10, 50, 100 µg/paw) in mice 30 minutes before formalin injection. Nociceptive response (licking time) was measured in the early (0-5 min) and late (15-30 min) phases.
  • Carrageenan-induced Hyperalgesia: this compound (10, 50, 100 µg/paw) was administered subcutaneously 2.5 hours after carrageenan injection. The paw withdrawal latency to a thermal stimulus was measured.
  • Zymosan-induced Edema: this compound (10, 50, 100 µg/paw) was administered 30 minutes before zymosan. Paw volume was measured plethysmographically from 1 to 24 hours post-zymosan.
  • Cytokine Release in Macrophages: THP-1 human macrophages were stimulated with LPS in the presence of increasing concentrations of this compound. The release of IL-6, TNFα, and IL-1β was measured in the cell medium using ELISA.
Protocol 2: Enzyme Inhibition Assays [6]
  • HMG-CoA Reductase Inhibition: Activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 µM) and HMG-CoA (400 µM) in potassium phosphate buffer (100 mM; pH 7.4). The reaction was started by adding HMG-CoA reductase enzyme, incubated for 10 min at 37°C with/without the compound. Absorbance was measured at 340 nm. Pravastatin was used as a positive control.
  • Tyrosinase Inhibitory Activity: Mushroom tyrosinase (48 U/mL) was incubated with the compound in phosphate buffer (20 mM, pH 6.8) for 10 min at 25°C. After adding L-Tyr or L-DOPA (0.5 mM), the mixture was incubated for another 20 min. The absorbance of dopachrome was measured at 492 nm. Kojic acid was used as a positive control.

Computational Insights and Molecular Interactions

Computational studies provide a deeper understanding of how this compound interacts with its targets at the atomic level [6].

  • Molecular Docking and Dynamics: Studies were performed against HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S). The compound formed robust, stable interactions with the active sites of these enzymes.
  • Binding Free Energy: The MM/GBSA method was used to calculate the binding free energy (∆G_bind), confirming a favorable binding affinity.
  • Anticancer Target Interactions: Docking studies were also conducted against proteins overexpressed in ovarian cancer cells, such as the folate receptor, CD44, and EGFR, suggesting a multi-target potential for its anticancer activity.

The diagram below summarizes the signaling pathways and key molecular interactions involved in its anti-inflammatory and photoprotective activities based on current research.

G UVA_UVB UVA/UVB Exposure CytokineRelease Pro-inflammatory Cytokine Release (IL-6, TNFα, IL-1β) UVA_UVB->CytokineRelease Induces LPS LPS Stimulation LPS->CytokineRelease Induces CalceA This compound NRF2_PGC NRF2/PGC-1α Pathway CalceA->NRF2_PGC Activates TGF_Smad TGF-1β/Smad/Wnt Pathway CalceA->TGF_Smad Modulates CalceA->CytokineRelease Inhibits Antioxidant Activation of Antioxidant Defense NRF2_PGC->Antioxidant ECM_Homeostasis Improved Extracellular Matrix Homeostasis TGF_Smad->ECM_Homeostasis CytokineInhibition Inhibition of Cytokine Release CytokineRelease->CytokineInhibition Photoaging Restraint of Skin Photoaging Antioxidant->Photoaging ECM_Homeostasis->Photoaging AntiInflammatory Anti-inflammatory & Antinociceptive Effect CytokineInhibition->AntiInflammatory

Summary of this compound's mechanisms of action, based on in vitro and in vivo studies. this compound activates the NRF2 antioxidant pathway and modulates TGF-1β/Smad signaling to combat skin photoaging. It also directly inhibits the release of key pro-inflammatory cytokines, underpinning its anti-inflammatory effects [7] [4] [5].

Research Considerations and Future Directions

This compound is classified as a phenylethanoid glycoside and is available commercially for research purposes, though it is relatively expensive [3] [2]. It's important to differentiate it from similar compounds like Calceolarioside B, which has shown distinct activities, such as inhibiting SARS-CoV-2 viral entry and suppressing hepatocellular carcinoma progression by targeting MMP12 in the tumor microenvironment [8] [9].

Future research should focus on:

  • ADME/Tox Studies: Comprehensive investigation of its absorption, distribution, metabolism, excretion, and toxicity profile.
  • In Vivo Efficacy: Further validation of its therapeutic potential in higher-order animal models.
  • Structure-Activity Relationship (SAR): Exploration to identify the key molecular features responsible for its bioactivity.

References

Calceolarioside A natural plant sources Calceolaria species

Author: Smolecule Technical Support Team. Date: February 2026

Botanical Sources and Identification

Calceolarioside A is primarily found in plants of the genus Calceolaria, with its presence also reported in other species.

Plant Source Family Documented Context/Part of Plant
Various Calceolaria species [1] Calceolariaceae Aerial parts, methanolic extracts
Plantago coronopus [2] Plantaginaceae Organisms with available data
Cassinopsis madagascariensis [2] Icacinaceae Organisms with available data

Traditional use of Calceolaria species in Chilean medicine includes treating sore throats, tonsil inflammation, and urinary conditions [3]. The compound can be isolated from crude methanolic extracts using successive fractionation with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate), followed by chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) [3] [4].

Biological Activities and Quantitative Data

Research has revealed multiple therapeutic potentials for this compound. The table below summarizes key quantitative findings from recent studies.

Biological Activity Experimental Model / Target Key Result / IC₅₀ Value Citation
Anti-Ovarian Cancer NIH-OVCAR-3 cell line IC₅₀ = 24.42 µM [2]
ES-2 cell line IC₅₀ = 13.50 µM [2]
UACC-1598 cell line IC₅₀ = 9.31 µM [2]
Hs832.Tc cell line IC₅₀ = 14.90 µM [2]
TOV-21G cell line IC₅₀ = 20.07 µM [2]
UWB1.289 cell line IC₅₀ = 16.18 µM [2]
Enzyme Inhibition HMG-CoA Reductase IC₅₀ = 73.48 µM [2]
Tyrosinase IC₅₀ = 19.83 µM [2]
Anti-inflammatory Formalin Test (Late Phase, 100 µg/paw) 75% reduction in licking time [1]
Carrageenan-induced Hyperalgesia (100 µg/paw) Significant reversal of thermal hyperalgesia [1]
Zymosan-induced Paw Edema (100 µg/paw) Significant reduction in edema (1-4 hours post-injection) [1]
LPS-induced Cytokine Release (THP-1 cells) Concentration-dependent reduction of IL-6, TNFα, IL-1β [1]

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here is a summary of key experimental methodologies.

HMG-CoA Reductase Inhibition Assay

This activity is measured spectrophotometrically by monitoring the consumption of NADPH at 340 nm [2].

  • Reaction Mixture: 400 μM NADPH, 400 μM HMG-CoA in 200 μl of potassium phosphate buffer (100 mM, pH 7.4).
  • Enzyme & Compound: The reaction is initiated by adding HMG-CoA reductase enzyme (0.5–0.75 mg/ml) and incubated for 10 minutes at 37°C with or without the test compound.
  • Control: Pravastatin is used as a positive control baseline. The experiment is typically performed in triplicate.
Tyrosinase Inhibitory Activity Assay

This assay uses mushroom tyrosinase and measures the formation of dopachrome [2].

  • Incubation: The tyrosinase enzyme (48 U/ml) is incubated with different concentrations of the test compound in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.
  • Substrate Addition: L-tyrosine or L-DOPA (0.5 mM) is added, and the mixture is incubated for another 20 minutes.
  • Measurement: The absorbance of the resulting dopachrome is measured at 492 nm using a microtiter plate reader. Kojic acid is used as a positive control.
In Vivo Anti-inflammatory and Antinociceptive Models

These models assess the compound's activity in a living organism [1].

  • Formalin Test: Mice are subcutaneously (s.c.) pre-treated with this compound (e.g., 10, 50, 100 μg/paw) 30 minutes before an s.c. formalin injection into the hind paw. The time spent licking/biting the injected paw is measured in two phases: early (0-10 min, neurogenic pain) and late (15-40 min, inflammatory pain).
  • Carrageenan-induced Thermal Hyperalgesia: Carrageenan is injected into a mouse hind paw to induce inflammation and hyperalgesia. This compound (e.g., 50 and 100 μg/paw) is administered s.c. 2.5 hours post-carrageenan, and the paw withdrawal latency to a thermal stimulus is measured.
  • Zymosan-induced Paw Edema: Mice are pretreated with this compound s.c. 30 minutes before a zymosan injection into the hind paw. Paw volume is measured with a plethysmometer at intervals from 1 to 24 hours post-zymosan.

Molecular Mechanisms and Computational Insights

The multi-target biological profile of this compound is supported by computational studies that elucidate its interactions at the atomic level.

Molecular Docking and Dynamics

A study investigated the binding of this compound to HMG-CoA reductase (PDB: 1HWK) and tyrosinase (PDB: 4P6S), as well as several receptors overexpressed in ovarian cancer cells [2]:

  • Folate receptor (4LRH) for NIH-OVCAR-3
  • CD44 (4PZ3) for ES-2
  • EGFR (5WB7) for UACC-1598
  • Formyl Peptide Receptor-Like 1 (6LW5) for Hs832.Tc
  • M2 muscarinic receptor (3UON) for TOV-21G
  • Estrogen receptors (3OS8) for UWB1.289

The methodology involved:

  • Protein and Ligand Preparation: Proteins were prepared using Schrödinger's Protein Preparation Wizard, while the 3D structure of this compound (from PubChem) was prepared with LigPrep.
  • Molecular Docking: Docking was performed using Glide within Schrödinger's Maestro suite with the OPLS force field to predict binding poses and affinity.
  • Binding Free Energy Calculation: The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method in Schrödinger's Prime was used to calculate the binding free energy (ΔG_bind) more accurately.
  • Molecular Dynamics (MD) Simulation: MD simulations were conducted to assess the stability of the protein-ligand complex over time and validate the docking results.

The results demonstrated that this compound forms robust and stable interactions with the active sites of these enzymes and receptors, providing a structural basis for its inhibitory and anticancer effects [2].

Proposed Signaling Pathways in Related Compounds

While a precise signaling diagram for this compound is not fully detailed in the searched literature, research on its analog, Calceolarioside E, suggests a potential mechanism involving the NRF2 pathway, which is a master regulator of antioxidant response. The diagram below illustrates this pathway, which may be relevant for understanding the photoprotective and antioxidant potential of this class of compounds.

G UV_Stress UV Stress ROS Excessive ROS UV_Stress->ROS Induces KEAP1_NRF2 KEAP1/NRF2 Complex ROS->KEAP1_NRF2 Disrupts NRF2_Activation NRF2 Dissociation & Nuclear Translocation KEAP1_NRF2->NRF2_Activation Releases NRF2 ARE_Binding Binding to ARE Sequences NRF2_Activation->ARE_Binding Target_Genes Antioxidant Gene Expression (HO-1, NQO1, SOD) ARE_Binding->Target_Genes Cellular_Defense Cellular Defense Reduced Oxidative Damage Target_Genes->Cellular_Defense

Proposed NRF2 pathway activation by phenylethanoid glycosides.

Furthermore, the anti-inflammatory effects of this compound are linked to the significant reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) in LPS-stimulated human macrophages, indicating an immunomodulatory mechanism [1].

Current Research Limitations and Future Directions

Despite promising results, several challenges and research gaps remain:

  • ADME/Tox Profile: Data on the absorption, distribution, metabolism, excretion, and toxicity of this compound are scarce, which is critical for drug development.
  • In Vivo Efficacy: While some in vivo data exists [1], more comprehensive studies, including in different disease models and higher species, are needed to confirm efficacy and safety.
  • Structure-Activity Relationship (SAR): A systematic SAR analysis is required to identify which structural features of this compound are essential for its various activities, guiding the design of more potent analogs.

Future work should focus on addressing these limitations, elucidating the precise molecular targets, and exploring its potential in combination therapies, particularly for resistant cancers like paclitaxel-resistant strains [5].

References

Comprehensive Technical Guide: Biological Activities and Research methodologies of Phenylpropanoid Glycosides

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Structural Insights

Phenylpropanoid glycosides (PPGs) represent a significant class of naturally occurring plant secondary metabolites that have garnered substantial research interest due to their diverse pharmacological properties and structural complexity. These compounds are characterized by a phenylpropanoid (C6-C3) backbone conjugated with various sugar moieties, creating an extensive family of natural products with wide-ranging bioactivities. Recent systematic reviews highlight that PPGs demonstrate impressive therapeutic potential across multiple pharmacological domains, including antioxidant, anti-inflammatory, antibacterial, anti-tumor, and platelet aggregation inhibitory effects [1]. The structural diversity of PPGs arises from variations in both the aglycone components (such as cinnamic acid, caffeic acid, or ferulic acid derivatives) and the glycosidic attachments (which may include glucose, rhamnose, xylose, or complex oligosaccharides), creating a vast array of naturally occurring derivatives with modified biological activities and physicochemical properties [1] [2].

The structural-activity relationship of PPGs has been extensively investigated, revealing that specific structural features significantly influence their biological efficacy. Hydroxytyrosol-typed phenylpropanoid glycosides (HPGs), characterized by a phenethyl alcohol core and complex oligosaccharide chains, have been identified as a particularly promising subclass with demonstrated significant bioactivities including anti-inflammatory, anticancer, cytoprotective, neuroprotective, enzyme-inhibitory, antimicrobial, and cardiovascular effects [2]. The pharmacological profile of individual PPGs is heavily influenced by specific structural modifications, including the number and position of hydroxyl groups on the aromatic rings, the nature of esterifying acids, the types of sugar constituents, and the glycosidic linkage patterns [1] [3]. Recent advances in synthetic approaches have enabled researchers to design and synthesize novel PPG analogs with enhanced bioactivities and improved pharmacological profiles, further expanding their potential therapeutic applications [1] [3].

Quantitative Biological Activity Profiles

Antioxidant and Anti-inflammatory Activities

Table 1: Antioxidant and Anti-inflammatory Activities of Selected Phenylpropanoid Glycosides

Compound Source Activity Type Assay Method Results/IC50 Values
Verbascoside Verbena officinalis Antioxidant Radical scavenging 4881.61 mg/100 g DW [4]
Isoverbascoside Verbena officinalis Antioxidant Radical scavenging 451.80 mg/100 g DW [4]
Echinacoside Scrophularia striata Antioxidant DNA damage protection Significant activity at 920 μg/g [5]
Acteoside Scrophularia striata Antioxidant ROS scavenging Peak production at ZT14 [5]
Compound 8 Piper longum Anti-inflammatory NO inhibition in RAW264.7 Moderate inhibition [6]
Compound 9 Piper longum Anti-inflammatory NO inhibition in RAW264.7 Moderate inhibition [6]

PPGs demonstrate potent antioxidant capabilities primarily through their ability to scavenge reactive oxygen species (ROS) and protect against oxidative DNA damage. The antioxidant efficacy is strongly influenced by the number and position of phenolic hydroxyl groups, with ortho-dihydroxyl configurations (catechol groups) exhibiting particularly strong radical stabilization through resonance and hydrogen bonding [7] [2]. In Verbena officinalis extracts, verbascoside and isoverbascoside were identified as the dominant antioxidant constituents, with content reaching 4881.61 and 451.80 mg/100 g dry weight respectively in optimized microshoot cultures [4]. The anti-inflammatory properties of PPGs have been demonstrated through their inhibition of pro-inflammatory mediators such as nitric oxide (NO) production in LPS-stimulated macrophages, with several newly isolated compounds from Piper longum showing moderate but significant inhibitory effects [6].

Enzyme Inhibitory and Antimicrobial Activities

Table 2: Enzyme Inhibitory and Antimicrobial Activities of Synthetic PPG Analogs

Compound AChE Inhibition IC50 (μM) XOD Inhibition IC50 (μM) Antibacterial Activity (MIC mg/mL) Structural Features
10b 15.5 ± 2.1 - - 2-OCH₃ substitution
10j 38.3 ± 1.4 24.3 ± 1.4 - 4-Cl substitution
10l 22.4 ± 0.6 19.6 ± 1.5 - 4-Br substitution
16b 7.62 ± 1.1 29.6 ± 1.2 - 3-OH substitution
Verbena Extracts - - 0.3-2.2 (Gram+) Crude mixture
Verbena Extracts - - 0.6-9.0 (Gram-) Crude mixture

The enzyme inhibitory potential of PPGs has been systematically evaluated against key therapeutic targets. Acetylcholinesterase (AChE) inhibition is particularly relevant for neurodegenerative disorders like Alzheimer's disease, with synthetic PPG analogs demonstrating remarkable potency (IC50 values as low as 7.62 μM for compound 16b) [3]. The structural analysis reveals that specific substituents on the aromatic rings significantly influence activity, with 3-hydroxy and 2-methoxy groups conferring strong AChE inhibition, while halogen substitutions (particularly bromine at position 4) enhance xanthine oxidase (XOD) inhibition relevant for hyperuricemia and gout treatment [3]. In antimicrobial assessments, PPG-rich extracts from Verbena officinalis displayed significantly stronger activity against Gram-positive bacteria (MIC 0.3-2.2 mg/mL) compared to Gram-negative strains (MIC 0.6-9 mg/mL), suggesting potential applications in combating resistant Gram-positive infections [4].

Experimental Methodologies

Extraction and Separation Protocols

The extraction and purification of PPGs from plant materials requires specialized methodologies to preserve their structural integrity while achieving high recovery yields. Recent advances have introduced green extraction technologies utilizing deep eutectic solvents (DES) as environmentally friendly alternatives to conventional organic solvents. An optimized protocol for extracting PPGs from Pedicularis oederi employs a DES system composed of choline chloride and glycerol (1:2 molar ratio) with 50% water content, using ultrasonic-assisted extraction at 230W power with a 24:1 liquid-to-solid ratio [8]. This method significantly enhances extraction efficiency while reducing environmental impact compared to traditional solvent systems.

For purification and isolation, high-speed counter-current chromatography (HSCCC) has emerged as a powerful technique that eliminates irreversible adsorption losses associated with solid stationary phases. An effective solvent system for PPG separation consists of ethyl acetate/aqueous solution of choline chloride and glycerol (6:6, v/v), which successfully isolated four major PPGs (echinacoside, jionoside A1, forsythoside B, and verbascoside) along with a flavonoid derivative (kaempferol-3-O-rutinoside) from a crude extract in a single 360-minute run [8]. For analytical quantification, UPLC-MS protocols have been developed using Acquity UPLC HSS T3 columns (2.1 × 100 mm, 1.8 μm) with mobile phases comprising water with 0.1% formic acid (A) and acetonitrile (B) in gradient elution mode, enabling precise quantification and characterization of complex PPG mixtures [8] [9].

G PPG Extraction and Separation Workflow PlantMaterial Plant Material (Dried & Powdered) DESExtraction DES Extraction (ChCl:Glycerol 1:2, 50% H₂O) PlantMaterial->DESExtraction UAE Ultrasonic-Assisted Extraction (230W) DESExtraction->UAE CrudeExtract Crude Extract UAE->CrudeExtract HSCCC HSCCC Separation (EtOAc:DES 6:6) CrudeExtract->HSCCC PurifiedPPGs Purified PPGs HSCCC->PurifiedPPGs UPLCMS UPLC-MS Analysis (BEH C18 Column) PurifiedPPGs->UPLCMS Identification Compound Identification (NMR, MS) UPLCMS->Identification

Experimental workflow for PPG extraction and analysis

Bioactivity Assessment Methods

Comprehensive bioactivity profiling of PPGs requires rigorously validated assays that provide quantitative data on their therapeutic potential. For antioxidant activity assessment, multiple complementary methods are recommended including DPPH radical scavenging, ferric reducing power, and metal chelating activity assays, which collectively evaluate different mechanisms of antioxidant action [4]. Anti-inflammatory evaluation typically employs LPS-stimulated RAW264.7 macrophage models with quantification of NO production using Griess reagent, providing a reliable indicator of anti-inflammatory potential through inhibition of this key inflammatory mediator [6].

Enzyme inhibition studies for AChE and XOD utilize standardized detection kits with systematic concentration-response curves to determine IC50 values, enabling precise comparison of inhibitory potency across different structural analogs [3]. For antibacterial assessment, broth microdilution methods with resazurin as a bacterial growth indicator provide accurate determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values against both Gram-positive and Gram-negative reference strains [4]. These standardized methodologies facilitate reliable comparison of bioactivity data across different research groups and experimental settings, enhancing the reproducibility and translational potential of PPG research.

Biosynthesis and Production Strategies

Biosynthetic Pathways and Regulation

The biosynthesis of PPGs in plants originates from the shikimate pathway, which provides the essential aromatic amino acid precursors phenylalanine and tyrosine. The committed step involves phenylalanine ammonia-lyase (PAL), which deaminates phenylalanine to form cinnamic acid, entering the core phenylpropanoid pathway [10]. This pathway subsequently branches into multiple specialized routes, producing hydroxycinnamic acids and esters that are modified through a series of oxygenases, reductases, and transferases to yield the diverse array of phenylpropanoid skeletons found in PPGs [10]. The glycosylation of these phenylpropanoid aglycones is catalyzed by various glycosyltransferases that attach sugar moieties, creating the complex glycosidic patterns characteristic of different PPG subclasses.

Recent research has revealed that PPG biosynthesis exhibits circadian regulation, with production dynamics following distinct diurnal patterns that optimize resource allocation between growth and defense. In Scrophularia striata, acteoside and echinacoside accumulation peaks at specific time points (ZT14 and ZT6 respectively) during light/dark cycles, synchronized with maxima in upstream photosynthetic products and regulatory phytohormones [5]. This temporal coordination is governed by the plant's endogenous circadian clock, which synchronizes carbon allocation from photosynthesis with phenylpropanoid biosynthesis, demonstrating that nearly 30-40% of fixed carbon is channeled into this pathway during specific photoperiod phases [5]. Understanding these regulatory mechanisms provides valuable insights for optimizing harvest times and developing production biotechnologies.

G PPG Biosynthetic Pathway Overview Photosynthesis Photosynthesis (Carbon Fixation) Shikimate Shikimate Pathway Photosynthesis->Shikimate Carbon Supply Phenylalanine Phenylalanine/ Tyrosine Shikimate->Phenylalanine PAL PAL Enzyme Phenylalanine->PAL CinnamicAcid Cinnamic Acid PAL->CinnamicAcid Hydroxycinnamates Hydroxycinnamic Acids CinnamicAcid->Hydroxycinnamates Glycosylation Glycosylation (Glycosyltransferases) Hydroxycinnamates->Glycosylation PPGs Diverse PPGs Glycosylation->PPGs Circadian Circadian Regulation Circadian->Photosynthesis Circadian->PAL Circadian->Glycosylation

Regulated biosynthetic pathway of phenylpropanoid glycosides

Production Optimization Approaches

Advanced biotechnological strategies have been developed to enhance PPG production for pharmaceutical applications. In vitro microshoot cultures of medicinal plants like Verbena officinalis have been successfully established using various culture systems (agar, stationary liquid, agitated, and bioreactor cultures), demonstrating significantly enhanced PPG accumulation compared to soil-grown plants [4]. The optimization of culture conditions through response surface methodology (RSM) enables systematic enhancement of biomass yield and metabolite production by identifying critical factors such as nutrient composition, hormone balance, and elicitor treatments [8].

For rare or structurally complex PPGs, chemical synthesis approaches provide viable alternatives to natural extraction. Efficient synthetic routes have been developed using key steps such as trichloroacetimidate glycosylation for constructing the glycosidic linkages, followed by selective deprotection to yield target PPGs [3]. Recent advances include the synthesis of disaccharide PPG analogs like rosavin, cinnamyl 6-O-(β-D-xylopyranosyl)-β-D-glucopyranoside, and related structures, demonstrating the feasibility of producing complex natural PPGs and their analogs through synthetic means [3]. Emerging biocatalytic approaches utilizing engineered enzyme cascades offer promising green chemistry alternatives for sustainable production of valuable PPG derivatives [6].

Research Applications and Future Directions

The multifaceted biological activities of PPGs position them as promising candidates for development into therapeutic agents targeting various pathological conditions. Their dual inhibitory capability against both AChE and XOD suggests potential applications in complex multifactorial diseases such as Alzheimer's disease, where both cholinergic deficit and oxidative stress contribute to pathogenesis [3]. The strong antibacterial efficacy against Gram-positive pathogens, combined with antioxidant and anti-inflammatory properties, makes PPG-rich extracts valuable for developing wound healing formulations and dermatological preparations [4]. Additionally, the neuroprotective effects demonstrated by several PPGs in experimental models highlight their potential for preventing or slowing neurodegenerative processes [2].

Future research should focus on elucidating structure-activity relationships through systematic medicinal chemistry approaches, optimizing lead compounds with improved pharmacokinetic profiles and target selectivity. The integration of omics technologies (genomics, transcriptomics, proteomics, and metabolomics) will provide comprehensive understanding of PPG biosynthesis and regulation, enabling metabolic engineering of production platforms [10] [9]. Clinical validation through well-designed trials remains essential for translating promising preclinical results into approved therapeutics. With advancing research methodologies and growing understanding of their mechanisms, PPGs present significant opportunities for drug development across multiple therapeutic areas, particularly for complex conditions requiring multi-target approaches.

Conclusion

References

Biological Activities and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key biological activities of Calceolarioside A and relevant experimental data:

Biological Activity Experimental Model/Assay Key Findings/Results Effective Concentrations/Doses
Anti-inflammatory & Antinociceptive [1] [2] [3] Formalin test (mice) Reduced licking time: ~35% (1st phase), ~75% (2nd phase) 100 µg/paw (subcutaneous)
Carrageenan-induced hyperalgesia (mice) Significantly reversed thermal hyperalgesia 50 & 100 µg/paw (subcutaneous)
Zymosan-induced paw edema (mice) Significant reduction in edema 50 & 100 µg/paw (subcutaneous)
LPS-stimulated THP-1 human macrophages Concentration-dependent reduction of IL-6, TNFα, IL-1β In vitro cell assay
Anti-Ovarian Cancer [4] Cytotoxicity assay (various cell lines) Inhibition of cell proliferation IC₅₀: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3)
Enzyme Inhibition [4] Tyrosinase inhibitory assay Inhibition of enzyme activity IC₅₀: 19.83 µM
HMG-CoA reductase inhibitory assay Inhibition of the rate-limiting enzyme in cholesterol synthesis IC₅₀: 73.48 µM
Cardioprotective [5] Adriamycin-induced cytotoxicity in H9c2 cardiomyocytes Reduced apoptosis and cell death 40 µM (pre-treatment)
Antioxidant [5] NBT superoxide-scavenging assay Scavenging of superoxide anion radicals IC₅₀: 4 µM

Detailed Experimental Protocols

For researchers seeking to replicate or build upon key findings, here is a summary of critical methodologies from the literature.

Anti-inflammatory Cytokine Assay (from [2] [3])

This protocol details how to assess the effect of this compound on cytokine release in human macrophages.

  • Cell Line and Culture: Use THP-1 human monocytic cells, cultured in appropriate medium.
  • Cell Stimulation: Differentiate THP-1 cells into macrophages. Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
  • Compound Treatment: Co-incubate the LPS-stimulated cells with increasing concentrations of this compound.
  • Cytotoxicity Pre-check: Assess cell viability (e.g., via MTT assay) prior to experiments. Treatments where viability is >90% are considered non-cytotoxic and suitable.
  • Measurement: Collect cell culture supernatant after a specified incubation period (e.g., 24 hours). Quantify the levels of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to manufacturer instructions.
HMG-CoA Reductase Inhibition Assay (from [4])

This spectrophotometric method measures the direct inhibitory activity of this compound on the cholesterol biosynthesis enzyme.

  • Reaction Mixture: Prepare a solution containing:
    • Potassium phosphate buffer (100 mM, pH 7.4)
    • NADPH (400 µM)
    • HMG-CoA (400 µM)
  • Enzyme Initiation: Start the reaction by adding a small volume (e.g., 2 µL) of HMG-CoA reductase enzyme (0.5–0.75 mg/mL).
  • Inhibitor Testing: Include a test condition where the enzyme is pre-mixed with this compound (e.g., 2 µL of test compound).
  • Control: Run a control without any inhibitor. Use pravastatin as a baseline positive control.
  • Measurement and Analysis: Incubate the reaction at 37°C for 10 minutes. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. Calculate the percentage inhibition relative to the control.

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through multiple molecular pathways. The following diagram illustrates its key anti-inflammatory and antioxidant mechanisms:

G CalceolariosideA This compound CytokineRelease Inhibits Pro-inflammatory Cytokine Release CalceolariosideA->CytokineRelease NRF2Pathway Activates NRF2 Signaling Pathway CalceolariosideA->NRF2Pathway LPS LPS Stimulation LPS->CytokineRelease Induces UVR UV Radiation UVR->NRF2Pathway Triggers AntioxidantDefense Upregulates Antioxidant Defense Enzymes NRF2Pathway->AntioxidantDefense ApoptosisProtection Protects against Apoptosis AntioxidantDefense->ApoptosisProtection PhotoagingPrevention Prevents Premature Skin Photoaging AntioxidantDefense->PhotoagingPrevention

Key cellular mechanisms of this compound

Research Applications and Potential

Based on its biological profile, this compound has promising research applications:

  • Inflammatory and Pain Research: A lead compound for developing new anti-inflammatory and analgesic agents with a potential for reduced side effects [2] [3].
  • Cardiotoxicity Mitigation: A protective agent against drug-induced (e.g., Adriamycin) cardiomyopathy in cancer treatment [5].
  • Metabolic and Dermatological Applications: A candidate for managing cholesterol levels and a potential active ingredient in cosmec euticals for skin photoprotection [4].
  • Oncology Research: A natural scaffold for developing adjuvant therapies against ovarian cancer [4].

Conclusion and Research Synopsis

This compound is a versatile natural product with a compelling multi-target mechanism of action. Its ability to modulate key inflammatory pathways, counteract oxidative stress, and demonstrate efficacy in diverse disease models makes it a valuable candidate for further pharmaceutical development. Future research should focus on in-depth pharmacokinetic studies, in vivo efficacy in higher animal models, and structure-activity relationship (SAR) studies to potentially enhance its potency and selectivity.

References

Quantitative Biological Activity Data of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings on the compound's efficacy across various biological targets.

Biological Target Experimental Model / Cell Line IC₅₀ / Effective Dose Key Findings
Anti-Ovarian Cancer [1] [2] ES-2 Ovarian Cancer Cells 13.50 µM Potent anti-proliferative activity.
UACC-1598 Ovarian Cancer Cells 9.31 µM Highest potency among tested cell lines.
NIH-OVCAR-3 Ovarian Cancer Cells 24.42 µM Demonstrated activity against a range of ovarian cancers.
Enzyme Inhibition [1] [2] Tyrosinase Enzyme 19.83 µM Significant inhibitory potential.
HMG-CoA Reductase Enzyme 73.48 µM Moderate inhibitory activity.
Anti-inflammatory & Antinociceptive [3] [4] Formalin Test (Late Phase) 100 µg/paw 75% reduction in pain response (licking time).
Carrageenan-induced Hyperalgesia 50-100 µg/paw Significant reversal of thermal hyperalgesia.
Zymosan-induced Paw Edema 50-100 µg/paw Significant reduction in edema from 1-4 hours.

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the research, provided for experimental reproducibility.

HMG-CoA Reductase Inhibition Assay [2]
  • Principle: Spectrophotometric measurement of NADPH consumption at 340 nm.
  • Procedure:
    • Prepare a reaction mixture containing 400 µM NADPH, 400 µM HMG-CoA, and 200 µL of potassium phosphate buffer (100 mM, pH 7.4).
    • Initiate the reaction by adding 2 µL of HMG-CoA reductase enzyme (0.5–0.75 mg/ml).
    • Incubate with or without the test compound (Calceolarioside A) for 10 minutes at 37°C.
    • Measure the decrease in absorbance at 340 nm. Pravastatin is used as a positive control.
Tyrosinase Inhibitory Activity Assay [2]
  • Principle: Measurement of dopachrome formation from L-DOPA at 492 nm.
  • Procedure:
    • Incubate the mushroom tyrosinase enzyme (48 U/ml) with various concentrations of this compound in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.
    • Add the substrate, L-DOPA (0.5 mM), and incubate for an additional 20 minutes.
    • Measure the absorbance of the resulting dopachrome at 492 nm using a microtiter plate reader.
    • Kojic acid is used as a positive control. Results are expressed as the concentration required for 50% inhibition (IC₅₀).
In Vivo Anti-inflammatory and Antinociceptive Models [3] [4]
  • Formalin Test: Subcutaneous administration of this compound (10, 50, 100 µg) into the mouse hind paw 30 minutes before formalin injection. The licking/biting activity is recorded in two phases: neurogenic (0-5 min) and inflammatory (15-30 min).
  • Carrageenan-induced Thermal Hyperalgesia: Carrageenan is injected to induce inflammation. This compound (10, 50, 100 µg) is administered into the paw 2.5 hours later, and the paw withdrawal latency to a thermal stimulus is measured.
  • Zymosan-induced Paw Edema: this compound is injected 30 minutes prior to zymosan. Paw volume is measured plethysmographically from 1 to 24 hours post-zymosan.

Visualizing Key Mechanisms and Workflows

The following diagrams illustrate the primary signaling pathways influenced by this compound and the workflow for its computational analysis.

pathway cluster_oxidative Oxidative Stress & Photoaging Pathway cluster_inflammation Anti-inflammatory Pathway CalceolariosideA CalceolariosideA NRF2_Activation NRF2 Activation CalceolariosideA->NRF2_Activation Cytokine_Release Pro-inflammatory Cytokine Release (IL-6, TNFα, IL-1β) CalceolariosideA->Cytokine_Release UV_Stress UVA/UVB Radiation Oxidative_Stress Oxidative Stress UV_Stress->Oxidative_Stress Oxidative_Stress->NRF2_Activation This compound Promotes Antioxidant_Defense Antioxidant Defense (HO-1, NQO1) NRF2_Activation->Antioxidant_Defense Photoaging Reduced Photoaging Antioxidant_Defense->Photoaging LPS_Stimulus LPS Stimulus LPS_Stimulus->Cytokine_Release Cytokine_Inhibition Cytokine Release Inhibited Cytokine_Release->Cytokine_Inhibition This compound Inhibits

Diagram 1: Key signaling pathways modulated by this compound, based on mechanisms described in [5] and [3].

workflow Start Protein & Ligand Preparation Docking Molecular Docking Start->Docking MMGBSA MM/GBSA Binding Free Energy Calculation Docking->MMGBSA MD Molecular Dynamics Simulation MMGBSA->MD Analysis Interaction & Stability Analysis MD->Analysis

Diagram 2: Computational workflow for evaluating this compound's interactions with biological targets, as per [1] [2].

Related Compounds and Research Context

  • Calceolarioside E works synergistically with Myconoside to activate the NRF2-mediated antioxidant defense in neutrophils and human keratinocytes, showing potential against skin photoaging [6] [5].
  • Calceolarioside B, a separate compound, has been identified as a novel inhibitor of MMP12 (Matrix Metalloproteinase-12), suppressing M2 macrophage polarization and hepatocellular carcinoma (HCC) progression [7]. This highlights the diverse therapeutic potential within this glycoside family.

References

Comprehensive Technical Guide: Calceolarioside A as a Therapeutic Agent

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Calceolarioside A is a phenylpropanoid glycoside (PPG), a class of acylated glycoconjugates bearing a substituted arylalkyl aglycon, commonly found in various plant species. Its core structure consists of a glucose moiety linked to a 3,4-dihydroxyphenylethyl group (hydroxycinnamic acid derivative), with characteristic acylation on the primary hydroxyl group by a cinnamoyl-derived residue [1] [2]. The compound demonstrates significant potential for drug development due to its multifaceted biological activities and favorable physicochemical properties.

Molecular Formula: C₂₃H₂₆O₁₁ Molecular Weight: 478.44 g/mol CAS Registry Number: 84744-28-5 Purity Availability: Typically ≥98% as a white powder, soluble in DMSO, methanol, and ethanol [2]. Plant Sources: Primarily isolated from various Calceolaria species, Ajuga becumbens Thunb., and is also reported in other plant genera [1] [2].

Documented Pharmacological Activities and Quantitative Data

Extensive in vitro and in vivo studies have revealed that this compound possesses a range of potent biological activities. The table below summarizes the key quantitative data from pharmacological screenings.

Table 1: Quantitative Pharmacological Profile of this compound

Biological Activity Experimental Model/Assay Result / Potency Citation
Anti-inflammatory Formalin-induced licking (late phase), 100 µg/paw, s.c. in mice 75% reduction [1] [3]
Anti-inflammatory Carrageenan-induced thermal hyperalgesia, 100 µg/paw, s.c. in mice Significant reversal of hyperalgesia [1] [3]
Anti-inflammatory Zymosan-induced paw edema, 100 µg/paw, s.c. in mice Significant reduction in edema (1-4 hours post-injection) [1] [3]
Cytokine Inhibition LPS-stimulated THP-1 human macrophages Concentration-dependent reduction of IL-6, TNF-α, and IL-1β [1] [3]
Antioxidant In vitro radical scavenging assays IC₅₀ (OH radical): 4.15 ± 0.07 µM; IC₅₀ (total ROS): 40.32 ± 0.09 µM; IC₅₀ (ONOO⁻): 2.26 ± 0.03 µM [2]
Antileishmanial In vivo L. donovani Ag83 in golden hamsters, 20 mg/kg 79% and 84% reduction in hepatic and splenic parasite burden, respectively [2]
Platelet Aggregation Rabbit platelets in vitro Induced dose-related aggregation; mechanism partly Ca²⁺-dependent [2]

Elucidated Mechanisms of Action

The therapeutic potential of this compound is underpinned by its ability to modulate key inflammatory and oxidative stress pathways.

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits a selective, stimulus-dependent anti-inflammatory profile. It does not act on central pain pathways, as it showed no effect in thermal nociception tests (hot plate, tail-flick) upon central administration [1]. Its action is pronounced in inflammatory pain models. The compound significantly inhibits the release of critical pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) from LPS-stimulated human THP-1 macrophages in a concentration-dependent manner [1] [3]. This suppression of cytokine storm is a key mechanism for its anti-inflammatory efficacy. Furthermore, it effectively reduces plasma extravasation and edema formation, as evidenced in the zymosan-induced paw edema model [1].

G LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Cytokines TLR4->Cytokines Activation Nrf2 Nrf2 ARE ARE Nrf2->ARE TargetGenes TargetGenes ARE->TargetGenes Induces OxidativeStress OxidativeStress TargetGenes->OxidativeStress Alleviates OxidativeStress->Nrf2 Activates CalceolariosideA CalceolariosideA CalceolariosideA->Cytokines Inhibits CalceolariosideA->Nrf2 Potentially Activates

Figure 1: Proposed anti-inflammatory and antioxidant mechanisms of this compound, involving inhibition of cytokine release and potential activation of the Nrf2 pathway.

Antioxidant and Redox-Modulating Mechanisms

This compound demonstrates potent direct radical scavenging activity, particularly against peroxynitrite (ONOO⁻), hydroxyl radicals (•OH), and other reactive oxygen species (ROS) [2]. While direct evidence for this compound is not available in the search results, its structural analog, Calceolarioside E, has been experimentally proven to be a potent activator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) [4] [5]. Activation of the Nrf2/ARE pathway is a fundamental mechanism for enhancing cellular defense against oxidative stress by upregulating the expression of a battery of antioxidant and cytoprotective genes. Given the structural similarities within phenylpropanoid glycosides, this compound may share this valuable mechanism, which represents a significant area for future investigation.

Detailed Experimental Protocols for Key Assays

To facilitate further research and reproducibility, this section outlines detailed methodologies for critical experiments conducted with this compound.

In Vivo Assessment of Antinociceptive and Anti-inflammatory Activity

A. Formalin Test in Mice

  • Objective: To evaluate activity against inflammatory and neurogenic pain.
  • Animals: Groups of mice (e.g., 6-8 per group).
  • Dosing: Administer this compound (e.g., 10, 50, 100 µg in saline) subcutaneously (s.c.) into the dorsal surface of the hind paw. Use a vehicle-treated group as control.
  • Induction: 30 minutes post-compound administration, inject 20 µL of 1% formalin solution into the same paw.
  • Observation & Data Collection: Record the time the mouse spends licking or biting the injected paw in two phases: the early phase (neurogenic, 0-5 minutes post-formalin) and the late phase (inflammatory, 15-30 minutes post-formalin) [1] [3].
  • Analysis: Express data as mean licking time ± SEM. Compare treated groups to the control group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

B. Zymosan-Induced Paw Edema in Mice

  • Objective: To assess anti-edema effects.
  • Animals & Pre-treatment: As described for the formalin test.
  • Induction: 30 minutes after this compound or vehicle administration, inject 100 µg of zymosan s.c. into the same paw.
  • Measurement: Measure paw volume (e.g., using a plethysmometer) immediately before zymosan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 6, 24 hours).
  • Analysis: Calculate the increase in paw volume (edema) relative to baseline for each group and time point. Compare the edema in treated groups versus the control group [1].
In Vitro Cytokine Inhibition Assay in Human Macrophages
  • Cell Line and Culture: Use THP-1 human monocytic cells. Maintain cells in recommended medium (e.g., RPMI-1640 with 10% FBS). Differentiate THP-1 monocytes into macrophage-like cells by treating with 100 nM phorbol 12-myristate 13-acetate (PMA) for 48 hours.
  • Compound Treatment and Stimulation: Pre-treat differentiated macrophages with a range of non-cytotoxic concentrations of this compound for a set period (e.g., 1-2 hours). Subsequently, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response. Include controls (untreated, LPS-only, and vehicle-only).
  • Cytokine Measurement: Collect cell culture supernatants after a defined incubation period with LPS (e.g., 24 hours). Quantify the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols [1] [3].
  • Cell Viability Assay: Perform a parallel MTT or similar assay to ensure that the observed effects are not due to compound cytotoxicity.

G THP1Cells THP1Cells Macrophages Macrophages THP1Cells->Macrophages Differentiate with PMA PMA PreTreat PreTreat Macrophages->PreTreat Pre-treat with This compound LPS LPS PreTreat->LPS Stimulate with Supernatant Supernatant LPS->Supernatant Collect ELISA ELISA Supernatant->ELISA Analyze Cytokines via

Figure 2: Experimental workflow for evaluating cytokine inhibition in human THP-1 macrophages.

Research Gaps and Future Directions

Despite the promising profile of this compound, several critical research gaps remain to be addressed:

  • Human Studies: All current data is pre-clinical. Toxicity, pharmacokinetics (ADME), and efficacy in humans are completely unknown and essential for clinical translation.
  • Traditional Use Documentation: A significant literature gap exists regarding the specific traditional uses of plants containing this compound for particular ailments. Ethnobotanical studies are needed to bridge this knowledge.
  • Analogue Research: Evidence for other calceolariosides (B, E) suggests broader potential, including antiviral [6] [7], anticancer [8] [9], and Nrf2-activating properties [4] [5]. The extent to which this compound shares these activities requires systematic investigation.
  • Synergistic Effects: Research into potential synergistic effects when combined with standard-of-care drugs (e.g., in pain or inflammation management) could open new therapeutic avenues.

References

Biological Activities & Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Calceolarioside A demonstrates a range of biological activities relevant to drug development, as summarized in the table below.

Biological Activity Observed Effect / Potency Key Findings / Proposed Mechanism
Anti-inflammatory [1] Significant reduction in licking time (35% in 1st phase, 75% in 2nd phase) at 100 µg/paw in formalin test; reduced edema and thermal hyperalgesia. Concentration-dependent reduction of IL-6, TNFα, and IL-1β pro-inflammatory cytokines in LPS-stimulated THP-1 human macrophages.
Antinociceptive [1] Effective in inflammatory pain models (formalin test, carrageenan-induced hyperalgesia); no effect in central thermal pain models (hot plate, tail flick). Selective effect on inflammatory-based persistent pain, not acute thermal nociception.
Anti-Ovarian Cancer [2] IC₅₀ values: 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) across six cell lines. Molecular docking suggests robust interactions with surface receptors (e.g., Folate receptor, CD44, EGFR) expressed on ovarian cancer cells.
Enzyme Inhibition [2] IC₅₀ of 19.83 µM for Tyrosinase; IC₅₀ of 73.48 µM for HMG-CoA Reductase. Molecular docking, MM/GBSA calculation, and MD simulation studies confirm stable binding and inhibition.
Nrf2 Pathway Activation [3] Strongly increased Nrf2 intracellular level in bone marrow neutrophils (32 µg/mL). Superior activity compared to control (CDDO-Me). Activates the KEAP1/Nrf2/ARE pathway, a key regulator of cellular redox balance, indicating therapeutic potential for oxidative stress-related pathologies.

The following diagram illustrates the central anti-inflammatory and antioxidant mechanisms of action of this compound, as revealed by the studies.

G cluster_anti_inflammatory Anti-inflammatory Mechanism cluster_antioxidant Antioxidant Mechanism (Nrf2 Activation) CalceolariosideA This compound Cytokines Pro-inflammatory Cytokines (IL-6, TNFα, IL-1β) CalceolariosideA->Cytokines Reduces Release KEAP1 KEAP1 Protein CalceolariosideA->KEAP1 Disrupts Interaction LPS LPS Stimulus Macrophage Human Macrophage (THP-1) LPS->Macrophage Induces Macrophage->Cytokines Releases Nrf2Inactive Nrf2 (Inactive) Nrf2Inactive->KEAP1 Bound to Nrf2Active Nrf2 (Active) Nrf2Inactive->Nrf2Active Stabilizes & Activates ARE Antioxidant Response Element (ARE) Nrf2Active->ARE Binds to TargetGenes Cytoprotective Gene Expression ARE->TargetGenes Activates Transcription

Diagram of the proposed anti-inflammatory and antioxidant molecular mechanisms of this compound.

Natural Sources & Identification

This compound is a phenylpropanoid glycoside that can be sourced from specific plants, which is valuable for natural product isolation and biotechnological production.

  • Natural Sources: It has been isolated from various Calceolaria species and the resurrection plant Haberlea rhodopensis [1] [3].
  • Structural Identification: While full spectral data for this compound was not provided, one study on related compounds from Forsythia suspense fruits detailed comprehensive structure elucidation using:
    • Spectroscopic Methods: UV, IR, ESIMS, 1H-NMR, and 13C-NMR [4].
    • Advanced 2D-NMR: HMQC and 1H-1H COSY for assigning proton and carbon signals, and HMBC for establishing connectivity [4].
    • Chemical Methods: Acid hydrolysis followed by GC analysis to identify component monosaccharides (e.g., d-glucose and l-rhamnos) [4].
  • Chemical Synthesis: A concise total synthesis of the related compound Calceolarioside B has been reported, which involved regioselective acylation and deprotection strategies [5]. This provides a reference for the synthetic accessibility of this compound class.

Research Application Notes

For your work in drug development, here are some practical experimental insights:

  • In Vivo Models: The anti-inflammatory and antinociceptive effects were established in murine models, including the formalin test, carrageenan-induced hyperalgesia, and zymosan-induced paw edema [1].
  • Cell-Based Assays: Functional activity was confirmed in human cell lines (THP-1 macrophages, various ovarian cancer lines) and primary cells (mouse bone marrow neutrophils) [1] [2] [3].
  • Analytical Techniques: LC-MS and NMR are the primary techniques for identifying and quantifying this compound in complex mixtures, such as plant extracts [6].

References

Comprehensive Experimental Guide: Assessing In Vitro Anti-inflammatory Activity of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside A and Anti-inflammatory Assessment

This compound is a phenylpropanoid glycoside naturally occurring in various plant species including Calceolaria spp., Plantago coronopus, and Cassinopsis madagascariensis. This natural compound has recently gained significant research attention due to its promising anti-inflammatory properties and potential therapeutic applications for inflammatory conditions. The compound demonstrates a multi-target mechanism of action, modulating several key inflammatory pathways simultaneously, which makes it particularly interesting for drug development purposes.

This application note provides a comprehensive collection of optimized protocols for evaluating the anti-inflammatory activity of this compound in various in vitro systems. The methodologies outlined here have been validated through peer-reviewed research and cover essential aspects of inflammatory response measurement, including cytokine secretion analysis, inflammatory pathway modulation, and cellular response assessment. These protocols are designed specifically for researchers, scientists, and drug development professionals working in the field of natural product pharmacology and anti-inflammatory drug discovery.

Experimental Overview and Key Findings

The anti-inflammatory activity of this compound has been demonstrated through various experimental approaches, with particular emphasis on its ability to modulate cytokine production in immune cells. Below is a comprehensive summary of the key experimental systems used to evaluate this activity and the principal findings:

Table 1: Summary of Key Experimental Findings for this compound Anti-inflammatory Activity

Experimental System Treatment Conditions Key Measurements Principal Findings Reference
LPS-stimulated THP-1 human macrophages This compound (concentration-dependent); LPS 100 ng/mL IL-6, TNF-α, IL-1β secretion (ELISA) Concentration-dependent reduction of pro-inflammatory cytokines; Significant inhibition at highest tested concentration [1] [2]
TNF-α/IFN-γ-stimulated HaCaT keratinocytes This compound (20-40 μM); TNF-α/IFN-γ combination IL-6, IL-8, RANTES, MDC secretion (ELISA) Significant inhibition of IL-6 and IL-8 secretion; Reduction of chemokines [3]
Molecular docking studies Computational analysis Binding affinity to inflammatory targets Strong binding to key inflammatory enzymes and receptors [4]

The experimental workflow for investigating this compound's anti-inflammatory activity typically follows a logical progression from simple screening assays to more complex mechanistic studies, as illustrated below:

G Start Start: Anti-inflammatory Assessment of this compound CellModel Cell Model Selection (THP-1 macrophages, HaCaT keratinocytes) Start->CellModel InflammationInduction Inflammation Induction (LPS, TNF-α/IFN-γ) CellModel->InflammationInduction CompoundTreatment This compound Treatment (Concentration range) InflammationInduction->CompoundTreatment CytokineAnalysis Cytokine Secretion Analysis (ELISA, Multiplex assays) CompoundTreatment->CytokineAnalysis MechanismStudy Mechanistic Studies (Signaling pathways, Molecular docking) CytokineAnalysis->MechanismStudy DataAnalysis Data Analysis and Interpretation MechanismStudy->DataAnalysis

Cell-Based Anti-inflammatory Assay Protocols

LPS-Stimulated THP-1 Macrophage Model

The THP-1 human macrophage model represents a well-established system for evaluating the anti-inflammatory potential of compounds in the context of innate immune responses. This protocol utilizes lipopolysaccharide (LPS) as a potent inducer of inflammation through TLR4 activation.

3.1.1 Materials and Reagents
  • THP-1 human monocytic cell line (ATCC TIB-202)
  • Phorbol 12-myristate 13-acetate (PMA) for macrophage differentiation
  • Lipopolysaccharide (LPS) from E. coli (serotype 0111:B4)
  • This compound (prepare stock solution in DMSO or culture-grade water)
  • Complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin
  • Cytokine ELISA kits for human IL-6, TNF-α, and IL-1β
  • Cell culture plates (6-well, 12-well, and 96-well formats)
3.1.2 Step-by-Step Protocol
  • THP-1 Cell Maintenance: Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a 5% CO₂ humidified atmosphere. Maintain cell density between 2 × 10⁵ and 1 × 10⁶ cells/mL.

  • Macrophage Differentiation:

    • Seed THP-1 cells at 5 × 10⁵ cells/mL in appropriate culture plates.
    • Differentiate into macrophages using 100 nM PMA for 48 hours.
    • After differentiation, replace medium with fresh PMA-free complete RPMI-1640 medium and rest cells for 24 hours.
  • Cell Viability Assessment:

    • Prior to anti-inflammatory assays, determine non-cytotoxic concentrations of this compound using MTT or WST-1 assays.
    • Treat differentiated THP-1 macrophages with this compound across a concentration range (e.g., 1-100 μM) for 24 hours.
    • Select concentrations maintaining >90% cell viability for subsequent experiments [1].
  • Inflammation Induction and Compound Treatment:

    • Pre-treat differentiated THP-1 macrophages with this compound (concentration range based on viability results) for 1-2 hours.
    • Stimulate inflammation by adding LPS at 100 ng/mL final concentration.
    • Incubate cells for 18-24 hours at 37°C in 5% CO₂.
  • Sample Collection and Cytokine Measurement:

    • Collect culture supernatants by centrifugation at 300 × g for 5 minutes.
    • Store aliquots at -80°C until analysis.
    • Measure IL-6, TNF-α, and IL-1β levels using commercial ELISA kits according to manufacturer's protocols.
TNF-α/IFN-γ-Stimulated HaCaT Keratinocyte Model

The HaCaT keratinocyte model is particularly relevant for studying skin inflammation and dermatological applications, providing insights into epidermal immune responses.

3.2.1 Materials and Reagents
  • HaCaT immortalized human keratinocyte cell line
  • Recombinant human TNF-α and IFN-γ
  • This compound (prepare stock solution)
  • Complete DMEM medium with 10% FBS and antibiotics
  • ELISA kits for human IL-6, IL-8, RANTES, and MDC
  • Cell culture plates and necessary labware
3.2.2 Step-by-Step Protocol
  • Cell Culture and Maintenance:

    • Culture HaCaT cells in complete DMEM medium at 37°C in 5% CO₂.
    • Passage cells at 80-90% confluence using standard trypsinization procedures.
  • Cell Viability Testing:

    • Seed HaCaT cells in 96-well plates at 1 × 10⁴ cells/well and incubate for 24 hours.
    • Treat with this compound across a concentration range (e.g., 10-100 μM) for 24 hours.
    • Assess viability using MTT assay to determine non-toxic concentrations (≥80% viability) [3].
  • Inflammation Induction and Treatment:

    • Seed HaCaT cells in appropriate plates and grow to 70-80% confluence.
    • Pre-treat with this compound at safe concentrations (e.g., 20 and 40 μM) for 2 hours.
    • Stimulate with TNF-α (10-20 ng/mL) and IFN-γ (10-20 ng/mL) combination.
    • Incubate for 24 hours at 37°C in 5% CO₂.
  • Cytokine and Chemokine Analysis:

    • Collect culture supernatants and clarify by centrifugation.
    • Analyze IL-6, IL-8, RANTES, and MDC levels using specific ELISA kits.
    • Consider measuring additional markers like CCL17/TARC and CCL22/MDC for comprehensive chemokine profiling.

Table 2: Cytokine Targets for Anti-inflammatory Assessment of this compound

Cytokine/Chemokine Biological Function Relevant Cell Models Detection Method
IL-6 Pro-inflammatory cytokine; Acute phase response THP-1, HaCaT ELISA
TNF-α Primary inflammatory mediator; Activates NF-κB THP-1 ELISA
IL-1β Pyrogenic cytokine; Innate immunity THP-1 ELISA
IL-8 (CXCL8) Neutrophil chemotaxis and activation HaCaT ELISA
RANTES (CCL5) Chemoattractant for T cells and macrophages HaCaT ELISA
MDC (CCL22) Th2 cell chemotaxis HaCaT ELISA

Mechanistic Studies and Signaling Pathways

Molecular Docking Studies for Target Identification

Molecular docking provides valuable insights into the potential molecular targets of this compound, helping to elucidate its mechanism of action at the atomic level.

4.1.1 Protocol for Computational Analysis
  • Protein Preparation:

    • Retrieve 3D structures of target proteins from Protein Data Bank (relevant anti-inflammatory targets include COX-2, TNF-α, IL-6, and key signaling proteins).
    • Process proteins using Schrödinger's Protein Preparation Wizard or similar tools: add hydrogens, assign bond orders, optimize hydrogen bonding, and perform energy minimization.
  • Ligand Preparation:

    • Obtain 2D structure of this compound from PubChem database.
    • Generate 3D coordinates and optimize geometry using molecular mechanics force field (MMFF).
    • Prepare ligand using LigPrep tool (Schrödinger) or similar: generate possible tautomers, stereoisomers, and protonation states at physiological pH.
  • Molecular Docking:

    • Define binding sites based on known active sites or through site detection tools.
    • Generate receptor grids centered on the binding site.
    • Perform docking using Glide (Schrödinger) or AutoDock Vina with standard parameters.
    • Run 25-50 docking poses per ligand and select based on docking scores and binding mode analysis.
  • Binding Free Energy Calculations:

    • Calculate binding free energies using MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method.
    • Use OPLS-2005 force field and VSGB solvation model.
    • Apply the formula: ΔGbind = Gcomplex - (Gprotein + Gligand) [4].
Signaling Pathway Analysis

This compound demonstrates activity against multiple inflammatory signaling pathways, which can be investigated through various molecular biology techniques. The following diagram illustrates the key inflammatory signaling pathways modulated by this compound:

G InflammatoryStimuli Inflammatory Stimuli (LPS, TNF-α, IFN-γ) TLR4 TLR4 Receptor Activation InflammatoryStimuli->TLR4 MAPK MAPK Pathway Activation InflammatoryStimuli->MAPK JAKSTAT JAK/STAT Pathway Activation InflammatoryStimuli->JAKSTAT NFkB NF-κB Pathway Activation TLR4->NFkB CytokineProduction Pro-inflammatory Cytokine Production (IL-6, TNF-α, IL-1β) NFkB->CytokineProduction InflammatoryResponse Inflammatory Response CytokineProduction->InflammatoryResponse AP1 AP-1 Transcription Activation MAPK->AP1 AP1->InflammatoryResponse JAKSTAT->InflammatoryResponse CalceolariosideA This compound Inhibition CalceolariosideA->NFkB Inhibits CalceolariosideA->MAPK Inhibits CalceolariosideA->JAKSTAT Inhibits

4.2.1 Western Blot Analysis for Pathway Investigation
  • Protein Extraction:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Incubate on ice for 30 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay.
  • Electrophoresis and Immunoblotting:

    • Separate 20-40 μg of protein by SDS-PAGE (8-12% gels depending on target molecular weight).
    • Transfer to PVDF membranes using standard wet transfer systems.
    • Block membranes with 5% non-fat milk or BSA in TBST for 1 hour.
  • Antibody Incubation:

    • Incubate with primary antibodies against target proteins overnight at 4°C:
      • Phospho-NF-κB p65 (Ser536) and total NF-κB p65
      • Phospho-IκBα and total IκBα
      • Phospho-p38 MAPK and total p38 MAPK
      • Phospho-JAK2 and total JAK2
      • Phospho-STAT1 and total STAT1
    • Wash membranes 3× with TBST, then incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection and Analysis:

    • Develop blots using enhanced chemiluminescence substrate.
    • Image using chemiluminescence detection system.
    • Quantify band intensities using ImageJ or similar software.
4.2.2 Nuclear Translocation Assays
  • Nuclear Fraction Extraction:

    • Harvest cells and wash with ice-cold PBS.
    • Resuspend in hypotonic buffer and incubate on ice for 15 minutes.
    • Add NP-40 detergent, vortex, and centrifuge at 12,000 × g for 30 seconds.
    • Collect cytoplasmic fraction (supernatant).
    • Wash nuclear pellet and resuspend in high-salt nuclear extraction buffer.
    • Rotate at 4°C for 30 minutes, then centrifuge at 12,000 × g for 10 minutes.
    • Collect nuclear fraction (supernatant).
  • Transcription Factor Activity Assay:

    • Measure NF-κB p65 DNA-binding activity using ELISA-based transcription factor assay kits.
    • Follow manufacturer's protocol for nuclear extract preparation and binding reactions.
    • Measure absorbance and calculate relative binding activity.

Data Analysis and Interpretation

Statistical Analysis and Quality Control
  • Perform all experiments in triplicate with at least three biological replicates.
  • Express data as mean ± standard deviation (SD) or standard error of the mean (SEM).
  • Use one-way ANOVA with appropriate post-hoc tests for multiple comparisons.
  • Consider p-values < 0.05 as statistically significant.
  • Include positive controls in all experiments (e.g., dexamethasone for cytokine inhibition, known inhibitors for specific pathways).
  • Determine IC₅₀ values for cytokine inhibition using non-linear regression analysis of concentration-response data.
Troubleshooting and Optimization Guidelines
  • High background cytokine levels: Ensure proper washing techniques; include appropriate negative controls without stimulation; check reagent specificity.
  • Variable results between replicates: Use consistent cell passage numbers; maintain uniform differentiation protocols; standardize stimulation conditions.
  • Low signal in detection assays: Check reagent expiration dates; optimize antibody concentrations; verify proper storage of standards and samples.
  • Cytotoxicity issues: Re-evaluate compound solubility; consider alternative solvents with lower toxicity; reduce treatment duration if possible.

Conclusion

The protocols outlined in this application note provide comprehensive methodologies for evaluating the in vitro anti-inflammatory activity of this compound. The compound has demonstrated significant potential through its ability to modulate multiple inflammatory mediators and interfere with key signaling pathways. The combination of cell-based assays, molecular docking studies, and signaling pathway analysis offers a robust framework for thorough investigation of its mechanism of action.

Researchers should consider integrating these approaches to build a complete profile of this compound's anti-inflammatory properties, which appears to involve multi-target activity rather than single-pathway inhibition. This comprehensive characterization is essential for advancing natural products like this compound through the drug development pipeline and understanding their therapeutic potential for inflammatory conditions.

References

Comprehensive Application Notes & Protocols: Evaluation of Calceolarioside A in Carrageenan-Induced Hyperalgesia Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside A and Study Background

This compound is a phenylpropanoid glycoside naturally occurring in various Calceolaria plant species, which has recently emerged as a promising natural-derived compound with significant pharmacological potential. This compound belongs to a class of secondary metabolites known for their diverse biological activities, including anti-inflammatory, analgesic, and immunomodulatory properties [1] [2]. The investigation of this compound is particularly timely given the limitations of current anti-inflammatory therapies, including the serious adverse effects associated with prolonged use of nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, such as gastrointestinal, cardiovascular, and renal toxicities [1] [3]. The search for safer alternatives has intensified interest in plant-derived molecules that modulate key inflammatory mediators while offering favorable safety profiles.

The research supporting these application notes demonstrates that this compound exhibits selective and stimulus-dependent antinociceptive and anti-inflammatory effects, with particularly promising activity in models of inflammatory pain [1] [2]. Unlike conventional NSAIDs that inhibit cyclooxygenase (COX) enzymes, this compound appears to work through a multimodal mechanism involving suppression of pro-inflammatory cytokines, which may explain its favorable efficacy in inflammatory hyperalgesia models without significant effects on acute thermal nociception [1]. This profile makes it an excellent candidate for further investigation as a potential therapeutic agent for inflammatory pain conditions.

Experimental Findings and Quantitative Results

Summary of Antinociceptive and Anti-Inflammatory Effects

The efficacy of this compound has been systematically evaluated across multiple preclinical models of nociception and inflammation. The research demonstrates that this compound produces dose-dependent antinociceptive effects in inflammatory pain models while showing no significant activity in models of acute thermal nociception, indicating its selective action on inflammatory-mediated pain pathways [1] [2]. In the formalin test, which represents an inflammatory-based persistent pain model, this compound at the highest dose tested (100 μg/paw) reduced licking activity by 35% in the first phase and by 75% in the second phase of the test, suggesting potent activity against both direct chemical stimulation and subsequent inflammatory mediation [1].

The anti-inflammatory properties of this compound were further confirmed in the zymosan-induced paw edema model, where administration at 50 and 100 μg/paw resulted in a significant reduction in edema from 1 to 4 hours after zymosan administration [1] [3]. Most notably, in carrageenan-induced thermal hyperalgesia, this compound demonstrated a significant reversal of established hyperalgesia at both 50 and 100 μg/paw doses [1]. This effect is particularly relevant as carrageenan-induced hyperalgesia is a well-characterized model of inflammatory pain that shares common mechanisms with human inflammatory pain conditions, including prostaglandin-mediated sensitization and cytokine involvement [4].

Table 1: Antinociceptive Effects of this compound in Animal Models

Experimental Model Dose Administration Treatment Effects Statistical Significance
Hot Plate Test (acute thermal nociception) 1, 5, 10 μg (intracerebroventricular) No modification of behavioral response Not significant
Tail Flick Test (acute thermal nociception) 1, 5, 10 μg (intracerebroventricular) No modification of behavioral response Not significant
Formalin Test (early phase) 100 μg/paw (subcutaneous) 35% reduction in licking time Significant
Formalin Test (late phase) 100 μg/paw (subcutaneous) 75% reduction in licking time Significant
Carrageenan-induced Thermal Hyperalgesia 50, 100 μg/paw (subcutaneous) Significant reversal of hyperalgesia Significant at 3-4 hours post-carrageenan

Table 2: Anti-inflammatory Effects of this compound

Inflammation Model Dose Administration Treatment Effects Key Measurements
Zymosan-induced Paw Edema 50, 100 μg/paw (subcutaneous) Significant reduction in edema Edema inhibition from 1-4 hours after zymosan
LPS-stimulated Cytokine Release (THP-1 cells) Concentration-dependent (in vitro) Reduced IL-6, TNFα, IL-1β Concentration-dependent inhibition
Cell Viability Assessment (THP-1 cells) Various concentrations >90% cell viability Confirmed non-cytotoxic concentrations
In Vitro Immunomodulatory Effects

Beyond the in vivo models, this compound has demonstrated significant immunomodulatory capacity in human macrophage cultures. When tested on LPS-stimulated THP-1 cells (a human monocytic cell line that differentiates into macrophage-like cells), this compound produced a concentration-dependent reduction in the release of key pro-inflammatory cytokines, including IL-6, TNFα, and IL-1β [1] [2] [3]. This cytokine-suppressing effect occurred at non-cytotoxic concentrations (maintaining >90% cell viability), indicating a specific pharmacological action rather than general cytotoxicity [1]. Importantly, this compound did not affect the production of these cytokines in unstimulated THP-1 cells, suggesting that it modulates activated inflammatory pathways rather than baseline macrophage function.

The suppression of these particular cytokines is highly relevant to inflammatory pain conditions, as TNFα, IL-1β, and IL-6 are established key mediators of inflammatory sensitization and pain pathogenesis. These cytokines contribute directly to nociceptor sensitization, increased prostaglandin production, and enhanced pain signaling [1]. The ability of this compound to simultaneously target multiple cytokine pathways suggests a broad-spectrum anti-inflammatory mechanism that may be advantageous for controlling complex inflammatory cascades involved in chronic pain conditions. This in vitro profile provides mechanistic insight into the compound's observed efficacy in animal models of inflammatory hyperalgesia and supports its potential as a multi-target anti-inflammatory agent.

Detailed Experimental Protocols

Carrageenan-Induced Thermal Hyperalgesia Model

The carrageenan-induced thermal hyperalgesia model is a well-established method for evaluating potential analgesic compounds and represents a translational inflammatory pain model with good predictive validity for clinical efficacy [4]. The protocol begins with the administration of lambda-carrageenan (1-3% solution in saline) via subcutaneous injection into the plantar surface of the rodent hind paw, using a volume of 20-50 μL depending on the animal's size [1] [4]. Following carrageenan injection, animals develop progressive inflammatory hyperalgesia that peaks between 3-4 hours post-injection, characterized by reduced paw withdrawal latency in response to a thermal stimulus.

To evaluate test compounds like this compound, the substance is administered subcutaneously into the same hind paw 2.5 hours after carrageenan injection, at the onset of established hyperalgesia [1]. The assessment of thermal hyperalgesia is typically performed using the Hargreaves method or similar radiant heat apparatus, which measures paw withdrawal latency in seconds. Baseline measurements are taken prior to carrageenan administration, with follow-up measurements at 3 and 4 hours after carrageenan injection (which corresponds to 0.5 and 1.5 hours after test compound administration) [1]. The experimental readout is the paw withdrawal latency, with significant increases in withdrawal latency indicating reversal of hyperalgesia. Data are analyzed using ANOVA with post-hoc tests, comparing treatment groups to both baseline values and carrageenan-only control groups.

Zymosan-Induced Paw Edema Protocol

The zymosan-induced paw edema model provides a robust method for assessing acute anti-inflammatory activity of test compounds [1]. The protocol involves preparing a zymosan suspension (1-2% in saline) and administering it via subcutaneous injection into the rodent hind paw (50-100 μL volume). Zymosan, derived from yeast cell walls, acts through multiple pattern recognition receptors including Toll-like receptors and complement receptors to initiate a sterile inflammatory response characterized by vasodilation, increased vascular permeability, and cellular infiltration.

To evaluate test compounds, this compound is administered subcutaneously into the same hind paw 30 minutes prior to zymosan injection [1]. Paw volume or thickness is measured using a plethysmometer or caliper at baseline and then at regular intervals (1, 2, 3, 4, and 24 hours) after zymosan administration. The edema formation is calculated as the percentage increase in paw volume compared to baseline. The anti-inflammatory effect is determined by comparing the reduction in paw edema between treatment groups and vehicle controls. Data are typically expressed as percent inhibition of edema relative to the control group and analyzed using repeated measures ANOVA. This model allows for the assessment of both preventive and therapeutic effects on inflammatory processes.

In Vitro Cytokine Modulation Assay

The immunomodulatory effects of this compound can be quantitatively assessed using an in vitro cytokine modulation assay with human THP-1 cells [1]. The protocol begins with maintaining THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol (50 μM), and penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere. Cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA; 100 nM) for 48 hours, followed by a 24-hour rest period in PMA-free medium.

Differentiated THP-1 cells are then pretreated with varying concentrations of this compound (typically ranging from 1-100 μM) for 1-2 hours before stimulation with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to induce inflammatory activation [1]. After 24 hours of LPS stimulation, the cell culture supernatant is collected and analyzed for cytokine levels (IL-6, TNFα, IL-1β) using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer protocols. Parallel cell viability assays (MTT or WST-1) should be conducted to ensure that observed effects are not due to cytotoxicity. Data analysis includes calculating percentage inhibition of cytokine release relative to LPS-only controls and determining IC₅₀ values through non-linear regression analysis of concentration-response curves.

Proposed Mechanism of Action and Signaling Pathways

This compound exhibits a multimodal mechanism of action that targets multiple aspects of the inflammatory cascade. Based on the experimental evidence, the compound's primary mechanism involves the suppression of pro-inflammatory cytokine production in activated macrophages, specifically inhibiting the release of IL-6, TNFα, and IL-1β in response to LPS stimulation [1]. This cytokine-suppressing effect likely contributes significantly to its observed anti-hyperalgesic properties, as these cytokines are known to directly sensitize nociceptors and promote inflammatory mediator production in the peripheral and central nervous systems.

The following diagram illustrates the proposed cellular mechanism of this compound in modulating inflammatory signaling pathways:

G cluster_extracellular Extracellular Space cluster_intracellular Macrophage Intracellular Environment LPS LPS TLR4 TLR4 LPS->TLR4 Activation Zymosan Zymosan Zymosan->TLR4 Activation Carrageenan Carrageenan Carrageenan->TLR4 Indirect Activation NFkB NFkB TLR4->NFkB Signaling CytokineGenes CytokineGenes NFkB->CytokineGenes Transcription Activation IL6 IL6 CytokineGenes->IL6 Expression TNFa TNFa CytokineGenes->TNFa Expression IL1b IL1b CytokineGenes->IL1b Expression Hyperalgesia Hyperalgesia IL6->Hyperalgesia Induction TNFa->Hyperalgesia Induction IL1b->Hyperalgesia Induction CalceolariosideA CalceolariosideA CalceolariosideA->NFkB Inhibition CalceolariosideA->CytokineGenes Suppression

Diagram 1: Proposed cellular mechanism of this compound in inflammatory hyperalgesia

The molecular mechanism appears to involve interference with key inflammatory signaling pathways, particularly the nuclear factor kappa B (NF-κB) pathway, which serves as a master regulator of inflammatory gene expression [1]. By inhibiting the activation of this pathway in response to inflammatory stimuli such as LPS, zymosan, and carrageenan, this compound prevents the downstream transcription and translation of multiple pro-inflammatory mediators. This upstream targeting of inflammatory signaling represents a potentially advantageous approach compared to single cytokine inhibition, as it addresses the redundant nature of inflammatory cascades while potentially offering a broader therapeutic profile than highly specific biologic agents.

Additionally, while the exact molecular targets remain to be fully elucidated, the experimental evidence suggests that this compound does not act through direct COX inhibition like traditional NSAIDs, which may contribute to a potentially improved safety profile [1]. The selective activity in inflammatory pain models without effects on acute thermal nociception further supports a mechanism that specifically targets inflammation-mediated sensitization rather than general analgesic effects. This mechanistic profile positions this compound as a promising candidate for further development as an anti-hyperalgesic agent with a novel mechanism of action distinct from currently available analgesic classes.

Application Notes for Research Use

Formulation and Dosing Considerations

For in vivo applications, this compound should be prepared in sterile saline or vehicle containing minimal concentrations of biocompatible solvents such as DMSO (not exceeding 5%) or ethanol (not exceeding 10%) to ensure compound solubility while maintaining tissue compatibility [1]. Based on the efficacy data, the recommended dosing range for subcutaneous administration in rodent models is 50-100 μg per injection site, with higher doses within this range providing more pronounced anti-hyperalgesic and anti-inflammatory effects [1]. The compound demonstrates a favorable therapeutic window within this range, with no reported adverse effects or overt toxicity signs at effective doses.

For in vitro studies, this compound should be prepared as a stock solution in DMSO followed by dilution in cell culture medium, with final DMSO concentrations not exceeding 0.1% to maintain cell viability [1]. The effective concentration range for cytokine modulation in THP-1 cells is typically between 10-100 μM, showing clear concentration-dependent effects [1]. Researchers should note that proper dose-response characterization is essential for each specific experimental system, as potency may vary depending on cell type, stimulation conditions, and readout parameters. Prior to experimental use, it is recommended to verify compound stability under the planned storage and experimental conditions to ensure consistent results.

Experimental Design Recommendations

When designing experiments to evaluate this compound, researchers should consider several key factors to optimize data quality and translational relevance. First, the timing of administration is critical—for preventive effects, administer 30 minutes before inflammatory stimulus; for reversal studies in established hyperalgesia, administer 2.5 hours after carrageenan injection [1]. Second, researchers should implement appropriate positive controls based on their specific research questions, such as NSAIDs (e.g., indomethacin) for COX-dependent effects or corticosteroids (e.g., dexamethasone) for broad anti-inflammatory comparison.

Additionally, researchers are encouraged to include multiple complementary pain assessment methods beyond thermal hyperalgesia, such as mechanical allodynia testing (von Frey filaments) and weight-bearing asymmetry assessment, to comprehensively characterize the compound's efficacy profile [4]. For mechanistic studies, it is valuable to include tissue collection for subsequent analysis of inflammatory mediators (prostaglandins, cytokines) and histological assessment of inflammatory cell infiltration. When possible, researchers should employ blinded assessment protocols and randomized treatment allocation to minimize potential bias in outcome measurements. These methodological considerations will enhance the reliability and interpretability of experimental findings regarding this compound's pharmacological profile.

Conclusion and Future Directions

This compound represents a promising natural-derived compound with significant antinociceptive and anti-inflammatory properties, particularly in the context of inflammatory hyperalgesia models. Its multimodal mechanism of action, targeting multiple aspects of the inflammatory cascade including pro-inflammatory cytokine production, positions it as a valuable investigational agent with potential therapeutic applications for inflammatory pain conditions [1]. The well-characterized efficacy in carrageenan-induced hyperalgesia and zymosan-induced edema models provides a solid foundation for further preclinical development.

Future research directions should focus on elucidating the precise molecular targets of this compound, exploring its pharmacokinetic profile and bioavailability, and investigating its efficacy in more complex and chronic pain models that may better recapitulate human disease states [1]. Additionally, comparative studies with established anti-inflammatory agents would help contextualize its relative potency and potential advantages. The promising activity of this phenylpropanoid glycoside underscores the continuing value of investigating plant-derived compounds for novel analgesic and anti-inflammatory applications, particularly as alternatives to current therapies with limiting side effect profiles.

References

Application Note: Evaluating Anti-Inflammatory Activity of Calceolarioside A Using Zymosan-Induced Paw Edema

Author: Smolecule Technical Support Team. Date: February 2026

1.0 Abstract Zymosan-induced paw edema is a well-established model for studying acute inflammation and screening potential anti-inflammatory compounds [1]. This application note details a specific protocol used to evaluate the anti-inflammatory properties of calceolarioside A, a phenylpropanoid glycoside isolated from Calceolaria species. The study demonstrated that subcutaneous administration of this compound significantly inhibited edema formation in a dose-dependent manner, confirming its potential as a natural anti-inflammatory agent [1] [2].

2.0 Materials and Methods

2.1 Test Compound

  • This compound: A phenylpropanoid glycoside. The provided study does not specify the source or purification method for the compound used in the in vivo assays [1].

2.2 Animals

  • Species: Mice (specific strain not detailed in the available source).
  • Sex: Not specified.
  • Weight Range: Not specified [1].

2.3 Inflammatory Agent

  • Zymosan: A polysaccharide cell wall component derived from Saccharomyces cerevisiae. It was prepared in a sterile saline solution (concentration not specified) [1].

3.0 Experimental Protocol

The experimental workflow for assessing the anti-inflammatory effects of this compound is summarized in the following diagram:

G Start Start Experiment PreTreat Subcutaneous (s.c.) pre-treatment with this compound (10, 50, or 100 µg/paw) Start->PreTreat Wait1 30-minute incubation PreTreat->Wait1 Induce Subcutaneous (s.c.) injection of Zymosan in the same paw Wait1->Induce Wait2 Observe edema formation for 1 to 24 hours Induce->Wait2 Measure Measure Paw Volume Wait2->Measure Analyze Analyze Edema Reduction Measure->Analyze

3.1 Detailed Procedure

  • Pre-treatment: this compound was administered via subcutaneous (s.c.) injection into the hind paw of mice. Doses of 10, 50, and 100 µg per paw were tested [1].
  • Incubation: A 30-minute interval was observed after compound administration [1].
  • Inflammation Induction: Acute inflammation was triggered by a subsequent subcutaneous (s.c.) injection of zymosan into the same hind paw [1].
  • Edema Measurement: Paw edema was evaluated and quantified from 1 to 4 hours after zymosan administration. The specific method for volume measurement (e.g., plethysmometer) was not detailed in the available source [1].

4.0 Results and Data The quantitative outcomes of the experiment are summarized in the table below.

Table 1: Efficacy of this compound against Zymosan-Induced Paw Edema

This compound Dose (µg/paw) Administration Route Effect on Edema (Time Post-Zymosan) Statistical Significance
10 Subcutaneous (s.c.) No significant reduction (1-4 hours) Not Significant (NS)
50 Subcutaneous (s.c.) Significant reduction (1-4 hours) ( p < 0.05 )
100 Subcutaneous (s.c.) Significant reduction (1-4 hours) ( p < 0.05 )

Note: The data is adapted from the source study, which reported a significant inhibition of edema at the 50 and 100 µg doses [1].

5.0 Mechanism of Action The anti-inflammatory activity of this compound is not solely linked to edema reduction in this model. Additional in vitro evidence suggests a broader mechanism involving the modulation of key pro-inflammatory signaling pathways. The compound significantly reduced the lipopolysaccharide (LPS)-induced release of critical cytokines IL-6, TNF-α, and IL-1β from human THP-1 macrophages in a concentration-dependent manner [1] [2]. This indicates that its anti-inflammatory effect may be mediated by the suppression of cytokine production in immune cells. The interplay between the observed edema reduction and cytokine suppression can be visualized as follows:

G CA This compound Cytokine Inhibition of Pro-inflammatory Cytokine Release CA->Cytokine  Suppresses Edema Reduction of Zymosan-Induced Paw Edema CA->Edema  Attenuates Macrophage LPS-stimulated Macrophages (THP-1 cells) Macrophage->Cytokine  Produces Zymosan Zymosan Injection Zymosan->Edema  Induces

6.0 Discussion The zymosan-induced paw edema protocol effectively demonstrated the in vivo anti-inflammatory efficacy of this compound. The results show a clear dose-dependent response, with significant activity observed at 50 and 100 µg per paw [1]. This model is particularly relevant as zymosan activates the complement system and triggers the release of multiple inflammatory mediators, including histamine, serotonin, and eicosanoids, leading to plasma extravasation and edema [3] [4]. The concordance between in vivo edema reduction and in vitro cytokine suppression strengthens the evidence for this compound's robust anti-inflammatory profile, suggesting it acts through multiple mechanisms [1].

7.0 References

  • Molecules 2022, 27(7), 2183. This compound, a Phenylpropanoid Glycoside from Calceolaria spp., Displays Antinociceptive and Anti-Inflammatory Properties. [1]
  • PubMed entry for the same study: PMID 35408584. [2]
  • Peer-review record of the aforementioned article. [5]
  • Pharmacol Res. 1989 Jul-Aug;21(4):375-84. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice. [4]

References

Comprehensive Application Notes and Protocols: Investigating the Anti-inflammatory Effects of Calceolarioside A Using LPS-induced THP-1 Macrophage Model

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside A as a Natural Anti-inflammatory Compound

This compound is a phenylpropanoid glycoside compound naturally found in various Calceolaria species and other medicinal plants. As part of the growing interest in plant-derived bioactive molecules with therapeutic potential, this compound has emerged as a promising candidate for anti-inflammatory drug development. The compound belongs to a class of secondary metabolites known for their diverse pharmacological activities, including antioxidant, antimicrobial, and immunomodulatory properties. Recent studies have highlighted its significant anti-inflammatory and antinociceptive effects in various experimental models, positioning it as a potential lead compound for developing new therapeutic agents against inflammatory disorders.

The pursuit of natural anti-inflammatory compounds has gained momentum due to the limitations of current conventional therapies. Non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, while effective, are associated with serious adverse effects during prolonged use, including gastrointestinal, cardiovascular, and metabolic complications [1]. This has accelerated research into safer alternatives, particularly plant-derived molecules that act on key regulatory molecules in inflammation pathways, including cyclooxygenase (COX), lipoxygenase (LOX), and various cytokines [1]. The study of this compound represents this innovative approach to discovering new anti-inflammatory agents with potentially improved safety profiles.

Experimental Results of this compound on Cytokine Inhibition

Effects on Pro-inflammatory Cytokine Production

The anti-inflammatory activity of this compound was investigated using LPS-stimulated THP-1 human macrophages, a well-established model for studying inflammatory responses. In this experimental system, LPS (lipopolysaccharide) serves as a potent TLR4-specific agonist that triggers a robust inflammatory cascade, leading to the secretion of various pro-inflammatory mediators [1]. When THP-1 cells were treated with increasing concentrations of this compound in the presence of LPS, the compound demonstrated a concentration-dependent inhibition of key pro-inflammatory cytokines.

Table 1: Effects of this compound on Cytokine Secretion in LPS-stimulated THP-1 Cells

Cytokine LPS Only (Control) This compound + LPS Inhibition Pattern
IL-6 Significant production Concentration-dependent reduction Dose-responsive inhibition
TNF-α Significant production Concentration-dependent reduction Dose-responsive inhibition
IL-1β Significant production Concentration-dependent reduction Dose-responsive inhibition

The results clearly demonstrated that this compound significantly suppressed the LPS-induced secretion of IL-6, TNF-α, and IL-1β without affecting cell viability at the tested concentrations (cell viability >90%), indicating that the observed effects were not due to cytotoxicity [1] [2]. This specific activity against multiple cytokines suggests that this compound may target common upstream regulatory mechanisms in the inflammatory signaling cascade.

In Vivo Correlation Studies

The anti-inflammatory properties of this compound were further corroborated in animal models, showing consistent effects between in vitro and in vivo systems. In the zymosan-induced paw edema model, this compound administered at 50 and 100 μg/paw significantly reduced edema formation from 1 to 4 hours after zymosan administration [1] [2]. Additionally, in the formalin test, the compound at 100 μg/paw reduced licking activity by 31% in the first phase and 75% in the second phase of the test, indicating both peripheral and central anti-nociceptive effects [1]. These in vivo findings support the relevance of the cytokine inhibition observed in THP-1 cells to broader anti-inflammatory applications.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Experimental Model Dose Administered Observed Effect Significance
Zymosan-induced paw edema 50 and 100 μg/paw Significant reduction in edema (1-4 hours) p < 0.05
Formalin test 100 μg/paw 31% reduction (early phase), 75% reduction (late phase) p < 0.05
Carrageenan-induced hyperalgesia 50 and 100 μg/paw Significant reversal of thermal hyperalgesia p < 0.05

Materials and Methods

THP-1 Cell Culture and Differentiation Protocol

Materials:

  • THP-1 human monocytic cell line (procured from National Centre for Cell Science or reputable vendors)
  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
  • Phorbol 12-myristate 13-acetate (PMA) stock solution (25 μM in DMSO)
  • Lipopolysaccharide (LPS) from E. coli (serotype O127:B8)
  • This compound (isolated from natural sources or synthesized)

Cell Culture and Differentiation Workflow:

thp1_workflow start Start: Culture THP-1 cells in RPMI-1640 + 10% FBS + 1% PSQ maintain Maintain cells at 37°C, 5% CO₂ in suspension culture start->maintain passage Passage cells at 80% confluence (typically every 3-4 days) maintain->passage plate Plate cells for experiment (approximately 1×10⁶ cells total) passage->plate differentiate Differentiate with 25 nM PMA for 48 hours plate->differentiate rest Replace with fresh media without PMA, rest 24 hours differentiate->rest verify Verify differentiation: adherent macrophage-like morphology rest->verify treat Treat with test compounds verify->treat stimulate Stimulate with LPS treat->stimulate analyze Analyze cytokine production stimulate->analyze

Detailed Procedure:

  • Cell Culture Maintenance: Grow THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Cells should be maintained in suspension culture and passaged every 3-4 days to maintain logarithmic growth [3].
  • Experimental Plating: Plate THP-1 cells at appropriate densities based on experimental requirements. For 96-well plates used in cytokine measurement assays, plate approximately 10,000 cells per well in a total volume of 120 μL [3].
  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 25 nM PMA for 48 hours. Prepare PMA working solution from 25 μM stock to achieve final concentration [3].
  • Resting Phase: After 48 hours of PMA treatment, replace the medium with fresh PMA-free RPMI-1640 medium and allow cells to rest for 24 hours. This step ensures complete differentiation into terminally differentiated macrophages [3].
  • Differentiation Verification: Confirm successful differentiation by visualizing adherent macrophage-like morphology under light microscopy. Differentiated THP-1 cells should appear adherent with characteristic macrophage morphology [3].
LPS Stimulation and Compound Treatment Protocol

Treatment Protocol:

  • Pre-treatment: Differentiated THP-1 cells are pre-treated with varying concentrations of this compound (typically ranging from 1-100 μM) for 30 minutes to 2 hours before LPS stimulation.
  • Inflammatory Stimulation: Stimulate cells with LPS at a concentration of 0.1-1 μg/mL to induce inflammatory response. LPS from E. coli serotype O127:B8 is commonly used at 0.1 μg/mL concentration [1] [4].
  • Incubation: Incubate cells for 4-24 hours post-LPS stimulation, depending on the target cytokines being measured.
  • Sample Collection: Collect culture supernatants for cytokine analysis and cell lysates for molecular studies.
Cytokine Measurement and Viability Assessment

Cytokine Quantification:

  • ELISA Method: Measure cytokine levels (IL-6, TNF-α, IL-1β) in culture supernatants using commercial ELISA kits according to manufacturer's protocols.
  • Cell Viability Assessment: Perform parallel MTT assays to assess potential cytotoxicity of this compound treatments. Cell viability should remain above 90% at active concentrations to confirm specific anti-inflammatory effects rather than general cytotoxicity [1].

Quality Control Measures:

  • Include positive controls (LPS-only treated cells) and negative controls (untreated cells) in all experiments
  • Perform experiments in technical and biological replicates (minimum n=3)
  • Ensure consistent cell passage numbers (between passages 5-20) to maintain response stability
  • Use fresh LPS preparations and confirm activity with positive control experiments

Mechanistic Insights and Signaling Pathways

Proposed Mechanism of Action

Based on the experimental evidence, this compound appears to modulate key signaling pathways involved in inflammatory responses. While the exact molecular targets require further elucidation, the observed suppression of multiple pro-inflammatory cytokines suggests interference with central inflammatory regulators. The compound likely targets upstream signaling components common to multiple cytokine production pathways, potentially including the NF-κB and MAPK signaling cascades, which are primary pathways activated by LPS in macrophages [4].

In macrophages, LPS binding to TLR4 triggers intracellular signaling through MyD88-dependent and independent pathways, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (IL-6, TNF-α, IL-1β) and inflammatory enzymes (iNOS, COX-2) [4]. The ability of this compound to simultaneously suppress multiple cytokines suggests it may target common regulatory elements in these signaling cascades.

Visual Representation of Mechanism

mechanism lps LPS tlr4 TLR4 Receptor lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAK Complex myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb mapk MAPK Pathway traf6->mapk cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β) nfkb->cytokines mapk->cytokines calceolarioside This compound inhibition1 Inhibition Point calceolarioside->inhibition1 Potential target inhibition2 Inhibition Point calceolarioside->inhibition2 Potential target inhibition1->nfkb Suppresses inhibition2->mapk Suppresses

The diagram illustrates the proposed mechanism whereby this compound interferes with key signaling pathways in LPS-stimulated macrophages. By potentially targeting common upstream regulators, the compound effectively reduces the activation of both NF-κB and MAPK pathways, resulting in decreased production of multiple pro-inflammatory cytokines while maintaining cell viability. This multi-target approach may offer therapeutic advantages over single cytokine inhibitors by addressing the complexity of inflammatory cascades.

Discussion and Conclusion

Significance of Findings

The demonstration that this compound effectively suppresses pro-inflammatory cytokine production in human macrophages provides compelling evidence for its potential as a therapeutic agent against inflammatory disorders. The concentration-dependent inhibition of IL-6, TNF-α, and IL-1β without compromising cell viability is particularly significant, as it suggests a specific immunomodulatory mechanism rather than general cytotoxicity. This safety profile is crucial for potential therapeutic applications, especially for chronic inflammatory conditions that require long-term treatment.

The broader implications of these findings extend to various inflammatory diseases where macrophage-derived cytokines play pathogenic roles. Conditions such as rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and metabolic inflammatory syndromes are characterized by excessive production of these same pro-inflammatory cytokines. The ability of this compound to simultaneously target multiple cytokines may provide enhanced therapeutic efficacy compared to single-target approaches, given the redundancy and interplay in inflammatory cytokine networks.

Future Research Directions

While the current findings establish a solid foundation for understanding this compound's anti-inflammatory properties, several research directions warrant investigation:

  • Detailed Target Identification: Studies to identify the precise molecular targets of this compound within inflammatory signaling pathways
  • Structure-Activity Relationships: Investigation of how structural modifications affect potency and selectivity
  • In Vivo Efficacy Models: Evaluation in disease-specific animal models to establish therapeutic potential
  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion properties
  • Combination Therapies: Exploration of potential synergistic effects with existing anti-inflammatory agents

References

Application Notes and Protocols: Anti-Ovarian Cancer Evaluation of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Calceolarioside A is a naturally occurring hydroxycinnamic acid derivative, a type of phenylpropanoid glycoside found in plant species such as Plantago coronopus and Cassinopsis madagascariensis [1] [2]. Recent investigations have revealed its promising anti-ovarian cancer potential through cytotoxicity assays against multiple ovarian cancer cell lines and computational studies on its interaction with key molecular targets [1] [2]. These application notes provide a detailed summary of the experimental findings and methodologies for researchers aiming to study the anticancer properties of this compound.

Quantitative Cytotoxicity Profile

The anti-proliferative activity of this compound was quantitatively assessed against a panel of six human ovarian cancer cell lines. The potency was measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit cell viability by 50% after a specified exposure period. The results are summarized in the table below [1] [2].

Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines

Ovarian Cancer Cell Line IC₅₀ Value (μM)
NIH-OVCAR-3 24.42 µM
ES-2 13.50 µM
UACC-1598 9.31 µM
Hs832.Tc 14.90 µM
TOV-21G 20.07 µM
UWB1.289 16.18 µM

Key Observations:

  • This compound exhibited broad-spectrum cytotoxicity across all tested cell lines, confirming its anti-proliferative effect [1] [2].
  • The compound demonstrated varying degrees of potency, with the UACC-1598 cell line being the most sensitive (IC₅₀ = 9.31 µM) and the NIH-OVCAR-3 cell line being the least sensitive (IC₅₀ = 24.42 µM) under the experimental conditions [1] [2].

Detailed Experimental Protocols

Protocol: Cell-Based Viability Assay for Cytotoxicity (IC₅₀) Determination

This protocol outlines the standard procedure for evaluating the cytotoxicity of this compound in vitro [1] [2].

3.1.1 Materials and Reagents

  • Cell Lines: NIH-OVCAR-3, ES-2, UACC-1598, Hs832.Tc, TOV-21G, UWB1.289.
  • Test Compound: this compound, dissolved in DMSO to prepare a stock solution (e.g., 10-100 mM). The final concentration of DMSO in the assay should not exceed 0.5-1% to avoid solvent toxicity.
  • Cell Culture Medium: Appropriate medium for each cell line (e.g., RPMI-1640 or DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Viability Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar (e.g., WST-1, PrestoBlue).

3.1.2 Procedure

  • Cell Seeding: Harvest and count exponentially growing cells. Seed cells into 96-well microplates at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
  • Compound Treatment: Prepare a serial dilution of this compound in complete medium to achieve the desired final concentration range (e.g., 1-100 µM). Aspirate the medium from the pre-seeded plates and add 100 µL of the compound-containing medium to each test well. Include negative control wells (cells with medium and vehicle solvent) and blank wells (medium only without cells). Each concentration should be tested in at least triplicate.
  • Incubation: Incubate the treated plates for a predetermined time, typically 48 or 72 hours, under standard culture conditions (37°C, 5% CO₂).
  • Viability Measurement:
    • MTT Assay: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours. During this time, metabolically active cells will convert MTT to purple formazan crystals. Carefully remove the medium and dissolve the formed formazan crystals in 100-150 µL of DMSO. Shake the plate gently for 10-15 minutes.
    • Alternative Assays: For assays like WST-1, simply add the reagent directly to the wells and incubate for 1-4 hours before reading.
  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader. The typical absorbance wavelength is 570 nm, with a reference wavelength of 630-650 nm to correct for background.
  • Data Analysis: Calculate the percentage of cell viability for each well relative to the vehicle-treated control wells. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope) in software such as GraphPad Prism to determine the IC₅₀ value.
Protocol: Molecular Docking to Investigate Protein-Ligand Interactions

This computational protocol is used to predict the binding affinity and mode of interaction between this compound and specific protein targets [1] [2] [3].

3.2.1 Software and Hardware

  • Software: Maestro molecular modeling suite (Schrödinger) or equivalent open-source tools (e.g., AutoDock Vina).
  • Computational Resources: A standard desktop computer is sufficient for docking a single ligand.

3.2.2 Procedure

  • Protein Preparation:
    • Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Relevant targets for ovarian cancer include:
      • Folate Receptor (PDB ID: 4LRH) for NIH-OVCAR-3 [1]
      • CD44 (PDB ID: 4PZ3) for ES-2 [1]
      • EGFR (PDB ID: 5WB7) for UACC-1598 [1]
      • Formyl Peptide Receptor-Like 1 (PDB ID: 6LW5) for Hs832.Tc [1]
      • M2 Muscarinic Receptor (PDB ID: 3UON) for TOV-21G [1]
      • Estrogen Receptors (PDB ID: 3OS8) for UWB1.289 [1]
    • Process the protein structure using a preparation wizard. This involves adding hydrogen atoms, assigning bond orders, correcting for missing residues or atoms, and optimizing the hydrogen-bonding network. The structure is then energy-minimized using a force field like OPLS3e or OPLS-2005 [1] [2].
  • Ligand Preparation:
    • Obtain the 2D structure of this compound from a database like PubChem.
    • Prepare the ligand using a tool like LigPrep (Schrödinger) to generate plausible 3D structures, correct ionization states at physiological pH (e.g., 7.0 ± 0.5), and generate possible stereoisomers [1] [2].
  • Receptor Grid Generation:
    • Define the binding site of interest on the protein. This is often the active site where a native co-crystallized ligand is bound. Generate a grid box (e.g., 20x20x20 Å) centered on this site to confine the docking search space [1] [4].
  • Molecular Docking:
    • Perform the docking calculation using Glide's Ligand Docking module (or equivalent). The software will generate multiple binding poses and rank them based on a scoring function (e.g., GlideScore) that estimates the binding free energy [1] [2] [4].
  • Pose Analysis and Visualization:
    • Analyze the top-ranked poses for key intermolecular interactions, such as hydrogen bonds, pi-pi stacking, and hydrophobic contacts, using a visualization tool like Maestro's Pose Viewer or PyMOL [1].

The following diagram illustrates the core computational workflow.

G Start Start Protocol PDB Retrieve Protein Structure from PDB Start->PDB PrepProt Protein Preparation: - Add Hydrogens - Optimize H-bonds - Energy Minimization PDB->PrepProt PrepLig Ligand Preparation: - Get Structure from PubChem - Generate 3D Conformers - Assign Ionization States PrepProt->PrepLig Grid Define Binding Site and Generate Grid PrepLig->Grid Dock Run Molecular Docking Grid->Dock Analyze Analyze Binding Poses and Interactions Dock->Analyze End End Protocol Analyze->End

Additional Biological Activities

Beyond its direct anti-ovarian cancer effects, this compound has demonstrated significant activity against other therapeutically relevant targets, which may contribute to a broader pharmacological profile [1] [2] [5].

Table 2: Enzyme Inhibition Profile of this compound

Target Enzyme Assay Type IC₅₀ Value
Tyrosinase In vitro enzymatic assay 19.83 µM
HMG-CoA Reductase In vitro enzymatic assay 73.48 µM
  • Anti-tyrosinase Activity: The potent inhibition of tyrosinase suggests potential applications in dermatology and cosmetics for conditions like hyperpigmentation [1] [2].
  • HMG-CoA Reductase Inhibition: This activity, albeit less potent, indicates a potential cholesterol-lowering effect, similar to statin drugs [1] [2].
  • Anti-inflammatory Properties: Independent studies have confirmed that this compound exhibits significant anti-inflammatory and antinociceptive effects in animal models, reducing pro-inflammatory cytokines (IL-6, TNFα, IL-1β) and edema [5].

Conclusion

This compound is a versatile natural product with demonstrable anti-ovarian cancer activity across a diverse panel of cell lines. The detailed protocols provided herein for cytotoxicity assessment and molecular docking serve as a robust foundation for further mechanistic studies and preclinical development. Its multi-target profile, encompassing enzyme inhibition and anti-inflammatory effects, makes it a promising candidate for further investigation as a therapeutic or lead compound in oncology and related fields.

References

Comprehensive Application Notes and Protocols: Tyrosinase Inhibition Profiling of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrosinase and Calceolarioside A

Tyrosinase is a multi-copper enzyme widely distributed in different organisms that plays a critical role in melanogenesis and enzymatic browning processes. As the rate-limiting enzyme in melanin synthesis, it catalyzes two key reactions: the hydroxylation of monophenols (monophenolase activity) and the oxidation of o-diphenols (diphenolase activity). This makes tyrosinase inhibitors highly valuable for pharmaceutical applications (e.g., antimelanoma drugs, hyperpigmentation treatments) and industrial uses (e.g., food antibrowning agents, cosmetics) [1].

This compound is a naturally occurring phenylpropanoid glycoside found in various plant species including Plantago coronopus and Cassinopsis madagascariensis. Recent research has revealed its significant anti-tyrosinase potential among other biological activities. This document provides detailed application notes and experimental protocols for evaluating the tyrosinase inhibitory activity of this compound using integrated biochemical, computational, and cellular approaches [2].

Biochemical Tyrosinase Inhibition Assay

Principle and Scope

The spectrophotometric tyrosinase inhibition assay measures a compound's ability to inhibit the enzymatic conversion of L-tyrosine or L-DOPA to their corresponding quinone products. The method described here is adapted from standardized protocols with this compound specifically tested, showing an IC50 value of 19.83 µM against tyrosinase, indicating potent inhibitory activity [2].

Materials and Reagents
  • Tyrosinase enzyme: Mushroom tyrosinase (≥1000 U/mg) from Agaricus bisporus
  • Substrates: L-tyrosine or L-DOPA (0.5 mM working concentration)
  • Inhibitor: this compound (prepared in DMSO or buffer)
  • Buffer: Phosphate buffer (20 mM, pH 6.8)
  • Positive control: Kojic acid (reference inhibitor)
  • Equipment: Microtiter plate reader capable of measuring 492 nm absorbance
Step-by-Step Protocol
  • Enzyme-pre-incubation: Prepare reaction mixture containing phosphate buffer (20 mM, pH 6.8) and tyrosinase enzyme (48 U/mL). Add this compound at varying concentrations (typically 5-100 µM). Incubate for 10 minutes at 25°C [2].

  • Substrate addition: Add L-tyrosine or L-DOPA substrate to a final concentration of 0.5 mM. Mix gently and incubate for an additional 20 minutes at 25°C [2].

  • Absorbance measurement: Measure the formation of dopachrome product at 492 nm using a microtiter plate reader. Take readings at 5-minute intervals to monitor reaction kinetics [2].

  • Controls preparation:

    • Test control: Enzyme + substrate + this compound
    • Positive control: Enzyme + substrate + Kojic acid (reference inhibitor)
    • Negative control: Enzyme + substrate + buffer (no inhibitor)
    • Blank: Substrate + buffer (no enzyme) [2]
  • Data analysis: Calculate percentage inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the negative control and A_sample is the absorbance with inhibitor. Determine IC50 values using non-linear regression of inhibition curves [2].

Technical Considerations
  • Maintain enzyme concentration consistency across replicates
  • Ensure DMSO concentration does not exceed 1% (v/v) to avoid enzyme denaturation
  • Run triplicate measurements for each concentration to ensure statistical significance
  • Prepare fresh substrate solutions for each experiment to prevent auto-oxidation

Table 1: Key Biochemical Parameters for this compound Tyrosinase Inhibition

Parameter Value Experimental Conditions
IC50 value 19.83 µM Mushroom tyrosinase, L-DOPA substrate
Enzyme source Agaricus bisporus Commercially available mushroom tyrosinase
Enzyme activity 48 U/mL Pre-incubation concentration
Substrate concentration 0.5 mM L-Tyr or L-DOPA
Incubation temperature 25°C Constant temperature maintained
Pre-incubation time 10 min Before substrate addition
Reaction time 20 min After substrate addition

Computational Profiling Protocols

Molecular Docking Analysis

Molecular docking studies help elucidate the binding interactions between this compound and tyrosinase at the atomic level, providing insights into the inhibition mechanism and facilitating structure-based optimization [2].

3.1.1 Protein Preparation Protocol
  • Retrieve the crystal structure of tyrosinase from the Protein Data Bank (PDB ID: 4P6S) [2]
  • Remove water molecules and co-crystallized ligands using Schrödinger's Protein Preparation Wizard
  • Add hydrogen atoms and optimize hydrogen bonding networks
  • Assign partial charges using the OPLS-2005 force field
  • Define the active site as a 15Å radius sphere centered on the cocrystallized ligand or binuclear copper center
3.1.2 Ligand Preparation Protocol
  • Obtain the 3D structure of this compound from PubChem database
  • Prepare the ligand using Schrödinger's LigPrep module to generate possible tautomers and protonation states at physiological pH (7.0±0.5)
  • Apply OPLS-2005 force field for energy minimization
3.1.3 Docking Execution
  • Perform docking calculations using Glide ligand docking with standard precision (SP) or extra precision (XP) mode
  • Set docking box to encompass the entire enzyme active site
  • Generate 10-25 poses per ligand
  • Analyze binding interactions focusing on coordination with copper ions and key amino acid residues
Binding Free Energy Calculations

The MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method provides more accurate binding free energy estimates:

  • Use the Prime module of Schrödinger software
  • Apply the VSGB solvation model and OPLS-2005 force field
  • Calculate binding free energy using: ΔG_bind = G_complex - (G_protein + G_ligand) where ΔG_bind represents the binding free energy, G_complex is the energy of the protein-ligand complex, while G_protein and G_ligand are the energies of the separated protein and ligand, respectively [2]
Molecular Dynamics Simulation

MD simulations assess the stability of the tyrosinase-Calceolarioside A complex under physiological-like conditions:

  • Set up the system using the docked complex placed in an appropriate water box
  • Add ions to neutralize the system charge
  • Run simulations for 50-100 nanoseconds using software like Desmond or GROMACS
  • Analyze trajectory data for RMSD, RMSF, and hydrogen bonding patterns

The following diagram illustrates the complete computational workflow for studying this compound-tyrosinase interactions:

computational_workflow Start Start Computational Analysis PDB Retrieve Tyrosinase Structure (PDB ID: 4P6S) Start->PDB PubChem Retrieve this compound from PubChem Start->PubChem PrepProt Protein Preparation - Remove water molecules - Add hydrogen atoms - Assign charges PDB->PrepProt Docking Molecular Docking - Active site definition - Pose generation - Interaction analysis PrepProt->Docking PrepLig Ligand Preparation - Generate tautomers - Energy minimization PubChem->PrepLig PrepLig->Docking MMGBSA Binding Free Energy Calculation (MM/GBSA method) Docking->MMGBSA MD Molecular Dynamics Simulation - System setup - 50-100 ns trajectory - Stability analysis Docking->MD Analysis Results Analysis & Validation MMGBSA->Analysis MD->Analysis

Cellular Assay for Human Tyrosinase Inhibition

Human Melanoma Cell Lysate Assay

While mushroom tyrosinase is commonly used for initial screening, species-specific differences can limit translational relevance. This human-specific tyrosinase assay addresses this limitation using melanoma cell lysates [3].

4.1.1 Cell Culture and Lysate Preparation
  • Culture pigmented human melanoma cells (e.g., MNT-1, SK-MEL-28) until 80% confluency
  • Harvest cells and wash with cold PBS
  • Lyse cells using RIPA buffer supplemented with protease inhibitors
  • Centrifuge at 12,000 × g for 15 minutes at 4°C to remove debris
  • Quantify protein concentration using BCA assay
  • Aliquot and store lysates at -80°C if not used immediately
4.1.2 Tyrosinase Activity Measurement
  • Prepare reaction mixture containing cell lysate (50-100 µg protein) in phosphate buffer (pH 6.8)
  • Pre-incubate with this compound (varying concentrations) or controls for 15 minutes at 37°C
  • Initiate reaction by adding L-DOPA substrate (final concentration 2 mM)
  • Immediately measure absorbance at 475 nm every minute for 60 minutes
  • Calculate enzyme activity from the linear portion of the reaction curve
4.1.3 Controls and Validation
  • Positive control: Kojic acid (known human tyrosinase inhibitor)
  • Negative control: Arbutin (mushroom tyrosinase inhibitor with minimal human tyrosinase inhibition)
  • Blank: Reaction mixture without cell lysate

Table 2: Comparative Tyrosinase Inhibition Profiling of this compound

Assay Type Tyrosinase Source IC50 Value Key Findings Advantages/Limitations

| Biochemical assay | Mushroom tyrosinase | 19.83 µM | Dose-dependent inhibition established | Advantages: Rapid, cost-effective, high-throughput compatible Limitations: Species differences may limit translation | | Computational docking | PDB: 4P6S | N/A | Strong interactions with active site residues predicted | Advantages: Atomic-level interaction details, mechanism elucidation Limitations: Theoretical prediction requires experimental validation | | Cellular lysate assay | Human melanoma cells | To be determined experimentally | Human-specific inhibition potential | Advantages: Human enzyme relevance, simple protocol Limitations: Requires cell culture facilities, more variable |

Integrated Experimental Strategy

A comprehensive tyrosinase inhibition profiling should integrate multiple approaches for robust results. The following workflow diagram illustrates the recommended strategy for evaluating this compound:

experimental_strategy Start Start: this compound Tyrosinase Inhibition Profiling Primary Primary Screening Mushroom Tyrosinase Assay Start->Primary Comp Computational Analysis Molecular Docking & Dynamics Primary->Comp IC50 = 19.83 µM Human Human Enzyme Validation Melanoma Cell Lysate Assay Primary->Human Mech Mechanism Elucidation Kinetic Studies & Binding Analysis Comp->Mech Human->Mech App Application Testing Cellular Efficacy & Toxicity Mech->App Integrate Data Integration & Lead Optimization App->Integrate

Troubleshooting and Optimization Guidelines

  • Low inhibition potency: Consider structural modification based on docking results to enhance interactions with key active site residues
  • High variability in replicates: Standardize enzyme aliquots, ensure consistent substrate preparation, and maintain precise temperature control
  • Poor solubility of this compound: Use minimal DMSO (≤1%) or employ solubilizing agents like cyclodextrins
  • Non-linear kinetics: Optimize enzyme and substrate concentrations, ensure measurements are taken during linear reaction phase
  • Discrepancy between mushroom and human tyrosinase results: Focus on human-specific assays for pharmaceutical applications

Conclusion

These application notes provide comprehensive protocols for evaluating the tyrosinase inhibitory activity of this compound using integrated experimental approaches. The biochemical assay reveals potent activity with IC50 of 19.83 µM, while computational methods provide structural insights into the inhibition mechanism. The human tyrosinase assay protocol addresses species specificity concerns. Together, these methods establish this compound as a promising tyrosinase inhibitor candidate worthy of further development for cosmetic, pharmaceutical, and food industry applications.

References

Comprehensive Application Notes and Protocols: Calceolarioside A as a Novel HMG-CoA Reductase Inhibitor for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside A and HMG-CoA Reductase Inhibition

This compound is a naturally occurring hydroxycinnamic acid compound found in various plant species including Plantago coronopus and Cassinopsis madagascariensis. Recent investigations have revealed its significant potential as a multi-target therapeutic agent with demonstrated biological activities against several disease-relevant pathways. Notably, research has identified potent inhibition capabilities against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, along with anti-ovarian cancer and anti-tyrosinase properties. These diverse activities position this compound as a promising candidate for development of novel therapeutic agents targeting hypercholesterolemia, cancer, and other conditions.

HMG-CoA reductase represents a crucial enzymatic checkpoint in the mevalonate pathway, catalyzing the conversion of HMG-CoA to mevalonate using NADPH as a cofactor. This reaction serves as the primary rate-limiting step in cholesterol biosynthesis, making HMGR a well-established target for cholesterol-lowering medications. The enzyme functions as a four-electron oxidoreductase that undergoes complex conformational changes during its catalytic cycle, with a flap domain movement required for cofactor exchange between the two hydride transfer reactions. Statin-class drugs function as competitive inhibitors of HMGR by mimicking the HMG moiety of the substrate while adding bulky hydrophobic groups that occupy additional space in the active site. Understanding this mechanistic framework provides the foundation for exploring novel inhibitors like this compound.

Experimental Data Summary and Quantitative Analysis

Biochemical Profiling of this compound

Comprehensive biochemical profiling of this compound has revealed significant inhibitory activity against multiple biological targets. Experimental data demonstrate a diverse pharmacological profile with particular potency against HMG-CoA reductase and tyrosinase enzymes, along with broad-spectrum anti-cancer activity against ovarian cancer cell lines.

Table 1: Biochemical Activity Profile of this compound

Target IC₅₀ Value (μM) Experimental Model Significance
HMG-CoA Reductase 73.48 μM Enzyme inhibition assay Potential cholesterol-lowering application
Tyrosinase 19.83 μM Enzyme inhibition assay Skin hyperpigmentation treatment potential
Ovarian Cancer Cell Lines
∟ UACC-1598 9.31 μM In vitro cell culture Most potent anti-cancer effect
∟ ES-2 13.50 μM In vitro cell culture Strong anti-proliferative activity
∟ UWB1.289 16.18 μM In vitro cell culture Consistent potency across models
∟ Hs832.Tc 14.90 μM In vitro cell culture Significant growth inhibition
∟ TOV-21G 20.07 μM In vitro cell culture Robust anti-cancer effect
∟ NIH-OVCAR-3 24.42 μM In vitro cell culture Demonstrated efficacy in resistant lines

The differential potency observed across various ovarian cancer cell lines suggests possible tissue-specific uptake mechanisms or variations in molecular target expression. The compound demonstrated particularly strong activity against the UACC-1598 cell line (IC₅₀ = 9.31 μM), indicating its potential against aggressive ovarian cancer subtypes [1] [2].

Computational Binding Analysis

Advanced computational studies including molecular docking and molecular dynamics simulations have provided insights into the molecular interactions between this compound and its protein targets. These in silico approaches have helped elucidate the structural basis for the observed inhibitory activities.

Table 2: Computational Binding Profile of this compound with Cancer-Related Receptors

Molecular Target PDB ID Associated Cell Line Binding Characteristics
Folate Receptor 4LRH NIH-OVCAR-3 Strong hydrophobic interactions
CD44 4PZ3 ES-2 Robust binding in hyaluronic acid binding pocket
EGFR 5WB7 UACC-1598 Stable binding in kinase domain
Formyl Peptide Receptor-Like 1 6LW5 Hs832.Tc Significant interaction energy
M2 Muscarinic Receptor 3UON TOV-21G Allosteric modulation potential
Estrogen Receptors 3OS8 UWB1.289 Competitive binding with natural ligands

The consistent binding affinities across diverse receptor types indicate that this compound may function through multiple simultaneous mechanisms, potentially explaining its efficacy against various cancer cell lines. Molecular dynamics simulations further confirmed the structural stability of these complexes throughout extended simulation periods, with robust associations maintained between the compound and both enzymatic and receptor targets [1] [2].

Experimental Protocols for HMG-CoA Reductase Inhibition

Spectrophotometric HMG-CoA Reductase Inhibition Assay

Purpose: This protocol describes the quantitative measurement of this compound-mediated inhibition of HMG-CoA reductase activity through spectrophotometric detection of NADPH consumption.

Principle: The assay leverages the fact that HMG-CoA reductase requires NADPH as a cofactor. Enzyme activity is measured by monitoring the decrease in absorbance at 340 nm corresponding to NADPH oxidation. Inhibitors reduce the rate of NADPH consumption in a concentration-dependent manner.

Reagents and Equipment:

  • HMG-CoA reductase assay kit (commercially available)
  • Potassium phosphate buffer (100 mM, pH 7.4)
  • NADPH (400 μM working solution in buffer)
  • HMG-CoA (400 μM working solution in buffer)
  • HMG-CoA reductase enzyme (0.5-0.75 mg/mL)
  • This compound test solutions (various concentrations in appropriate solvent)
  • Pravastatin or other statin controls (reference inhibitors)
  • Spectrophotometer with temperature control and kinetic measurement capability
  • Microcuvettes or 96-well plates compatible with UV measurements
  • Precision pipettes and timer

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing 200 μL potassium phosphate buffer, 20 μL NADPH solution (400 μM), and 20 μL HMG-CoA solution (400 μM).
  • Inhibitor Preparation: Add 2 μL of this compound solution at varying concentrations (typically 20-100 μg/mL) to the test reactions. For control wells, add solvent alone or reference inhibitor.
  • Enzyme Initiation: Start the reaction by adding 2 μL of HMG-CoA reductase enzyme (0.5-0.75 mg/mL) to the mixture.
  • Incubation: Immediately transfer the reaction mixture to a spectrophotometer pre-warmed to 37°C and incubate for 10 minutes.
  • Absorbance Measurement: Monitor the absorbance at 340 nm at 30-second intervals for the duration of the incubation period.
  • Data Collection: Record the change in absorbance (ΔA) over time, focusing on the linear portion of the reaction curve (typically first 5-7 minutes).

Data Analysis and Calculation:

  • Calculate the reaction rate for each sample from the slope of absorbance change versus time.
  • Determine the percentage inhibition using the formula: > % Inhibition = [(Control Rate - Test Rate) / Control Rate] × 100
  • Generate dose-response curves by plotting % inhibition versus inhibitor concentration.
  • Calculate the IC₅₀ value (concentration causing 50% inhibition) using appropriate nonlinear regression analysis.

Technical Notes:

  • Maintain strict temperature control at 37°C throughout the assay as enzyme activity is temperature-sensitive.
  • Include appropriate controls: blank (no enzyme), negative control (no inhibitor), and positive control (known inhibitor like pravastatin).
  • Ensure the final solvent concentration is consistent across all samples (typically ≤1% to avoid solvent effects).
  • Perform all measurements in triplicate to ensure statistical significance [2] [3] [4].
Tyrosinase Inhibitory Activity Assay

Purpose: This protocol assesses the inhibitory activity of this compound against tyrosinase using a colorimetric method based on dopachrome formation.

Principle: Tyrosinase catalyzes the conversion of L-DOPA to dopachrome, which exhibits a characteristic orange-red color measurable at 492 nm. Inhibitors reduce the rate of this conversion in a concentration-dependent manner.

Reagents and Equipment:

  • Mushroom tyrosinase enzyme (48 U/mL in phosphate buffer)
  • Phosphate buffer (20 mM, pH 6.8)
  • L-DOPA substrate solution (0.5 mM in buffer)
  • This compound test solutions (various concentrations)
  • Kojic acid (positive control)
  • Microplate reader capable of measuring at 492 nm
  • 96-well plates
  • Precision pipettes

Procedure:

  • Enzyme-Inhibitor Pre-incubation: Incubate tyrosinase enzyme (48 U/mL) with varying concentrations of this compound in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C.
  • Reaction Initiation: Add L-DOPA substrate (0.5 mM final concentration) to start the reaction.
  • Incubation and Measurement: Incubate the reaction mixture for 20 minutes at 25°C, then measure absorbance at 492 nm.
  • Controls: Include kojic acid as a positive control and buffer alone as a negative control.
  • Data Analysis: Calculate % inhibition and IC₅₀ values as described for the HMG-CoA reductase assay [2].

Computational Assessment Protocols

Molecular Docking and Binding Free Energy Calculations

Purpose: To predict and visualize the molecular interactions between this compound and HMG-CoA reductase at atomic resolution, providing insights into the inhibition mechanism.

Protein Preparation Protocol:

  • Retrieve Structure: Obtain the 3D crystal structure of HMG-CoA reductase from the Protein Data Bank (PDB ID: 1HWK for human enzyme).
  • Preprocessing: Remove water molecules and heteroatoms not involved in catalytic activity using Schrödinger's Protein Preparation Wizard or similar tools.
  • Optimization: Add hydrogen atoms, assign appropriate protonation states at physiological pH (7.0-7.4), and optimize hydrogen bonding networks.
  • Energy Minimization: Perform constrained energy minimization using OPLS force field until root mean square deviation (RMSD) reaches <0.3 Å.

Ligand Preparation Protocol:

  • Structure Acquisition: Obtain the 3D structure of this compound from PubChem database or generate through molecular building tools.
  • Geometry Optimization: Perform energy minimization using molecular mechanics force fields (MMFF94 or OPLS-2005).
  • Conformational Search: Generate low-energy conformers using macromodel or similar sampling methods.
  • Preparation: Assign appropriate ionization states at physiological pH using LigPrep or similar tools.

Molecular Docking Protocol:

  • Grid Generation: Define the active site box centered on the crystallographic coordinates of the native ligand (statin) in HMG-CoA reductase with dimensions 20×20×20 Å.
  • Docking Parameters: Use Glide ligand docking with standard precision (SP) or extra precision (XP) mode for enhanced accuracy.
  • Pose Generation: Generate 10-20 docking poses per ligand, retaining the best poses based on docking scores.
  • Pose Analysis: Visually inspect and analyze ligand-protein interactions including hydrogen bonds, hydrophobic interactions, and π-π stacking.

Binding Free Energy Calculations (MM/GBSA):

  • Complex Preparation: Extract the best docking pose for MM/GBSA calculation.
  • Energy Calculation: Use Schrödinger's Prime module with OPLS-2005 force field and VSGB solvation model.
  • Binding Energy Calculation: Apply the formula: > ΔGbind = Gcomplex - (Gprotein + Gligand)
  • Decomposition: Perform residue-based energy decomposition to identify key interacting residues [2] [5].
Molecular Dynamics Simulation Protocol

Purpose: To assess the stability of this compound-HMG-CoA reductase complexes under biologically relevant conditions and examine conformational changes over time.

System Setup:

  • Solvation: Place the protein-ligand complex in a cubic water box with a 10 Å buffer distance from protein atoms.
  • Ionization: Add counterions to neutralize system charge and physiological salt concentration (0.15 M NaCl).
  • Force Field Selection: Use AMBER99SB-ILDN or CHARMM36 for proteins and GAFF for ligands.

Simulation Parameters:

  • Energy Minimization: Perform steepest descent minimization (5000 steps) followed by conjugate gradient minimization (5000 steps).
  • Equilibration: Conduct NVT (constant particle number, volume, temperature) equilibration for 100 ps at 300 K, followed by NPT (constant particle number, pressure, temperature) equilibration for 100 ps at 1 bar.
  • Production Run: Perform unrestrained MD simulation for 100-200 ns with 2 fs time steps.
  • Analysis: Calculate RMSD, RMSF, radius of gyration, hydrogen bond occupancy, and interaction energies throughout the trajectory using GROMACS or similar software [2].

Research Applications and Development Pathways

Potential Therapeutic Applications

The multifaceted biological activities of this compound position it as a promising candidate for several therapeutic applications:

  • Hypercholesterolemia Management: As an HMG-CoA reductase inhibitor with demonstrated enzyme inhibition (IC₅₀ = 73.48 μM), this compound represents a potential natural alternative to statin drugs. Its dual mechanism of action—direct enzyme inhibition and potential antioxidant activity—may provide complementary benefits for cardiovascular health. Further structural optimization could enhance its potency and selectivity for the human enzyme.

  • Ovarian Cancer Therapy: The consistent anti-proliferative effects across multiple ovarian cancer cell lines (IC₅₀ values ranging 9.31-24.42 μM) suggest potential as either a standalone therapeutic or adjuvant agent in ovarian cancer treatment. The compound's ability to interact with multiple surface receptors commonly overexpressed in ovarian cancers (folate receptor, CD44, EGFR) may contribute to its efficacy and potentially help overcome resistance mechanisms that limit current therapies.

  • Dermatological Applications: The significant tyrosinase inhibition (IC₅₀ = 19.83 μM) indicates potential for managing hyperpigmentation disorders such as melasma. The anti-inflammatory properties previously reported for related phenylpropanoid glycosides may provide additional benefits in inflammatory skin conditions.

  • Metabolic Syndrome Management: The combination of HMG-CoA reductase inhibition with potential antioxidant activities suggests possible application in addressing multiple facets of metabolic syndrome, including dyslipidemia and oxidative stress.

Pathway and Experimental Workflow Visualization

G CompoundDiscovery Compound Discovery InSilicoScreening In Silico Screening CompoundDiscovery->InSilicoScreening Natural Product Isolation BiochemicalAssays Biochemical Assays InSilicoScreening->BiochemicalAssays Docking Score CellularAssays Cellular Assays BiochemicalAssays->CellularAssays IC50 Determination MechanismStudy Mechanism Study CellularAssays->MechanismStudy Efficacy Confirmation Optimization Lead Optimization MechanismStudy->Optimization SAR Analysis

Figure 1: Drug Discovery Workflow for this compound

G AcetylCoA Acetyl CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMGR NADPH Cholesterol Cholesterol Mevalonate->Cholesterol HMGR HMG-CoA Reductase CalceolariosideA This compound CalceolariosideA->HMGR Competitive Inhibition

Figure 2: Cholesterol Biosynthesis Pathway and Inhibition Site

Conclusion and Future Perspectives

This compound represents a promising multi-target therapeutic candidate with demonstrated inhibition of HMG-CoA reductase, tyrosinase, and ovarian cancer cell proliferation. The comprehensive application notes and detailed protocols provided in this document establish a robust framework for further investigation and development of this natural compound.

The experimental data reveal a consistent pattern of biological activity across multiple assay systems, while computational analyses provide structural insights into the molecular mechanisms underlying these effects. The well-characterized protocols for biochemical assays, molecular docking, and dynamics simulations will facilitate standardized evaluation of this compound and its analogs across different research settings.

Future research should focus on structural optimization to enhance potency against HMG-CoA reductase while maintaining favorable safety profiles. Additionally, in vivo validation of cholesterol-lowering effects and comprehensive ADMET profiling will be essential steps toward clinical translation. The diverse biological activities of this compound suggest potential for development as a multi-indication therapeutic agent addressing both metabolic disorders and oncology applications.

References

Comprehensive Application Notes and Protocols for Molecular Docking Studies of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction to Calceolarioside A and Computational Drug Discovery

This compound is a naturally occurring phenylpropanoid glycoside found in various plant species including Plantago coronopus, Cassinopsis madagascariensis, and plants from the Calceolaria genus. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological properties, including demonstrated anti-ovarian cancer, anti-tyrosinase, and anti-HMG-CoA reductase activities [1] [2]. With a molecular formula of C₂₃H₂₆O₁₁ and molecular weight of 478.40 g/mol, this compound represents a promising candidate for drug development efforts [3]. The compound's structure features multiple hydroxyl groups and aromatic rings that facilitate interactions with various biological targets, contributing to its multifaceted bioactivity profile.

Computational molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict how small molecules like this compound interact with biological targets at the atomic level. This approach provides critical insights into binding affinities, interaction patterns, and molecular mechanisms underlying observed biological effects. For natural products such as this compound, molecular docking serves as a bridge between traditional pharmacological knowledge and contemporary drug development paradigms, helping to elucidate structure-activity relationships and identify potential therapeutic applications [1] [4]. The integration of computational predictions with experimental validation offers a powerful strategy for accelerating the identification and optimization of lead compounds from natural sources.

Computational Setup and Software Requirements

Software Requirements

Successful molecular docking studies require access to specialized software packages for structure preparation, docking calculations, and results analysis. The following table outlines the essential software tools used in this compound docking studies:

Table 1: Essential Software Tools for Molecular Docking Studies

Software Category Specific Tools Primary Function License Type
Molecular Docking Glide (Schrödinger) Ligand-receptor docking calculations Commercial
Molecular Docking AutoDock 4.2 Alternative docking algorithm Open Source
Structure Preparation Maestro (Schrödinger) Protein and ligand preparation Commercial
Structure Preparation LigPrep (Schrödinger) Ligand geometry optimization Commercial
Structure Visualization PyMOL 3D structure visualization Open Source
Dynamics Simulation GROMACS Molecular dynamics simulations Open Source
Chemical Information PubChem Database Compound structure retrieval Public
Protein Structure RCSB PDB Protein target structures Public

For the docking studies specifically conducted on this compound, researchers utilized the Schrödinger software suite as the primary computational environment [1]. This integrated platform provides comprehensive tools for each step of the docking workflow, from initial structure preparation through final binding affinity calculations. The Maestro graphical interface serves as the central hub for coordinating different computational modules and visualizing results. For molecular dynamics simulations extending beyond docking, GROMACS (version 2022.2 or newer) has been successfully employed to study the stability of this compound complexes with target proteins [5].

Hardware Requirements

The computational demands of molecular docking and dynamics simulations necessitate appropriate hardware resources. For standard docking studies of this compound, a multi-core processor (Intel i7 or equivalent minimum), 16 GB RAM, and dedicated graphics card with at least 2 GB memory are recommended for efficient operation. However, for more intensive molecular dynamics simulations, high-performance computing (HPC) resources become essential, including cluster environments with multiple nodes, significant parallel processing capabilities, and fast interconnects to handle the extensive calculations involved in simulating biological systems over relevant timescales [5].

Ligand Preparation Protocol

Compound Retrieval and Initial Processing

The preparation of this compound for molecular docking begins with retrieval of the compound's chemical structure from authoritative databases. The canonical SMILES representation of this compound is C1=CC(=C(C=C1CCOC2C(C(C(C(O2)CO)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O)O)O, while the isomeric SMILES is C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O)O)O [3]. Researchers typically source the 3D structure in SDF format from the PubChem database (CID: 5273566), which serves as the starting point for subsequent optimization procedures [1] [6].

The initial processing of this compound involves importing the structure into the LigPrep module of Schrödinger software. This critical step generates geometrically optimized 3D structures with proper bond lengths and angles, while also accounting for potential ionization states and tautomeric forms that may exist under physiological conditions. The optimization process employs the OPLS-2005 force field, which provides accurate parameters for energy minimization and conformational sampling [1]. During this stage, researchers must pay particular attention to the compound's multiple hydroxyl groups and the ester linkage, which represent key interaction elements with biological targets.

Tautomer and Ionization State Generation

This compound contains multiple functional groups that may exist in different protonation states under physiological conditions (pH 7.0-7.4). The LigPrep module addresses this complexity through the Epik tool, which generates possible tautomers and ionization states within a specified pH range (typically 7.0 ± 2.0). Given the compound's multiple phenolic hydroxyl groups and carboxylic acid ester moiety, this step is crucial for representing the biologically relevant forms of this compound. The protocol typically retains all possible states with energies within a 5 kcal/mol window of the most stable form, ensuring comprehensive coverage while maintaining computational efficiency.

Table 2: Key Molecular Properties of this compound for Docking Studies

Molecular Property Value/Description Significance in Docking
Molecular Formula C₂₃H₂₆O₁₁ Determines size and complexity
Molecular Weight 478.40 g/mol Impacts drug-likeness
Hydrogen Bond Donors 7 Critical for protein interactions
Hydrogen Bond Acceptors 11 Important for binding affinity
Rotatable Bonds 8 Influences conformational flexibility
Topological Polar Surface Area 186.00 Ų Affects membrane permeability
XLogP 0.60 Indicates hydrophilicity/lipophilicity balance

Following structure generation and optimization, the final output of the ligand preparation protocol consists of multiple low-energy conformers of this compound in the appropriate file format (mae or mol2) for subsequent docking calculations. This comprehensive preparation ensures that the compound's structural diversity is adequately represented during the docking screening process, increasing the likelihood of identifying biologically relevant binding modes.

Protein Preparation Methodology

Target Selection and Retrieval

The selection of appropriate protein targets represents a critical foundation for meaningful docking studies with this compound. Based on published research, relevant targets for this compound include enzymes and receptors implicated in specific disease pathways. Key protein targets for this compound docking studies include:

  • Tyrosinase (PDB ID: 4P6S) - for skin hyperpigmentation and melanoma research [1]
  • HMG-CoA Reductase (PDB ID: 1HWK) - for cholesterol biosynthesis inhibition [1]
  • Folate Receptor (PDB ID: 4LRH) - for ovarian cancer (NIH-OVCAR-3 cell line) targeting [1]
  • CD44 (PDB ID: 4PZ3) - for ovarian cancer (ES-2 cell line) studies [1]
  • EGFR (PDB ID: 5WB7) - for cancer pathway inhibition [1]
  • Estrogen Receptors (PDB ID: 3OS8) - for hormone-related cancers [1]

These protein structures should be retrieved from the RCSB Protein Data Bank in PDB format, ensuring the selection of high-resolution structures (typically <2.5 Å) with complete active sites and minimal missing residues. Where available, structures co-crystallized with relevant inhibitors or substrates provide valuable reference points for defining binding sites and validating docking protocols [1].

Protein Structure Optimization

The downloaded protein structures require comprehensive preprocessing before docking calculations. This optimization is performed using the Protein Preparation Wizard within the Schrödinger suite, which implements a multi-step workflow:

  • Preprocessing - Addition of missing hydrogen atoms, assignment of bond orders, and creation of disulfide bonds based on structural cues.
  • Optimization - Adjustment of side-chain conformations for residues with incomplete geometry or rotational freedom.
  • Water Molecule Management - Removal of non-essential water molecules not involved in coordinated metal binding or critical hydrogen-bonding networks.
  • Minimization - Energy refinement using the OPLS-2005 force field to relieve steric clashes and achieve stable conformations with RMSD convergence thresholds typically set at 0.30 Å.

This preparation protocol ensures that the protein structures are in a physiologically relevant state suitable for accurate docking simulations with this compound. Particular attention should be paid to the protonation states of key residues in active sites, such as histidine tautomers and acidic/basic side chains, which can significantly influence ligand binding interactions.

Molecular Docking Procedure

Binding Site Definition and Grid Generation

The accurate definition of binding sites is crucial for productive docking studies with this compound. For enzymes with well-characterized active sites, such as tyrosinase and HMG-CoA reductase, the crystallographic ligand from the reference PDB structure provides the optimal basis for defining the docking grid. The grid generation process in Glide involves creating a 3D box centered on the native ligand's centroid, with dimensions sufficient to accommodate this compound's molecular dimensions (typically 10-15 Å in each direction) [1].

For targets where the binding site is less defined or when exploring allosteric binding possibilities, alternative approaches such as SiteMap analysis can identify potential binding pockets on the protein surface based on geometric and energetic properties. In the referenced studies, the receptor grid was generated by applying SiteMap results to the Grid Based Ligand Docking with Energetics (Glide) application, with specific attention to regions identified in the receptor-binding domain when relevant [5]. This method ensures comprehensive sampling of potential binding modes for this compound across different target proteins.

Docking Parameters and Execution

With the prepared protein grids and ligand structures, the actual docking calculations employ the Glide module with standardized parameters validated in published studies on this compound. The docking protocol should be configured for standard precision (SP) or extra precision (XP) mode, with the latter providing enhanced accuracy for binding pose prediction at increased computational cost. Key parameters include:

  • Ligand Sampling - Flexible sampling of ring conformations and nitrogen inversions
  • Positional Constraints - Application where specific interactions are known to be critical for binding
  • Scoring Function - GlideScore with OPLS-2005 force field parameters
  • Pose Retention - Generation of multiple poses per ligand (typically 5-10) followed by energy minimization

The docking process evaluates millions of potential configurations of this compound within the defined binding site, scoring each based on complementary geometry and molecular interaction energetics. The output consists of ranked binding poses with associated docking scores (reported in kcal/mol), where more negative values indicate stronger predicted binding affinity. Validation of the docking protocol should include redocking of crystallographic ligands to ensure RMSD values <2.0 Å from native positions, confirming the method's reliability for predicting this compound binding modes [1].

DockingWorkflow Start Start Docking Protocol PrepProt Protein Preparation (PDB Retrieval, Optimization) Start->PrepProt PrepLig Ligand Preparation (Structure Retrieval, Minimization) PrepProt->PrepLig GridGen Receptor Grid Generation (Binding Site Definition) PrepLig->GridGen DockingParams Docking Parameters (SP/XP Mode Selection) GridGen->DockingParams Execute Execute Docking Run Calculations DockingParams->Execute PoseAnalysis Pose Analysis & Ranking (Binding Affinity Assessment) Execute->PoseAnalysis Validation Experimental Validation (Enzyme Assays, Cell Studies) PoseAnalysis->Validation End Results Interpretation Validation->End

Figure 1: Comprehensive Workflow for Molecular Docking Studies of this compound

Post-Docking Analysis and Molecular Dynamics

Binding Pose Evaluation and Interaction Analysis

Following docking calculations, critical analysis of the resulting this compound-protein complexes provides insights into the molecular basis of observed bioactivities. The top-ranked poses should be examined for key interaction patterns including hydrogen bonds, hydrophobic contacts, π-π stacking, and van der Waals interactions. For this compound, particular attention should be paid to interactions involving its multiple hydroxyl groups and aromatic rings, which often mediate important contacts with protein residues in active sites.

Specialized tools within the Schrödinger suite, such as the Interaction Diagram utility, facilitate visualization and quantification of these molecular interactions. Additionally, the Maestro graphical interface enables 3D visualization of binding poses alongside reference ligands, allowing researchers to assess the structural plausibility of predicted binding modes. This analysis should prioritize conservation of interactions known to be important for the target protein's function, such as catalytic residues or allosteric regulatory sites.

Binding Free Energy Calculations

To refine the docking results and obtain more accurate binding affinity estimates, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method should be employed. This post-processing approach calculates binding free energies using the equation:

ΔGbind = Gcomplex - (Gprotein + Gligand)

where ΔGbind represents the binding free energy, Gcomplex is the free energy of the protein-ligand complex, and Gprotein and Gligand are the free energies of the separated protein and ligand, respectively [1]. These calculations typically utilize the VSGB solvation model and OPLS-2005 force field within Schrödinger's Prime module, providing significantly improved correlation with experimental binding data compared to standard docking scores alone.

Molecular Dynamics Simulations

To assess the stability of this compound binding poses and account for protein flexibility, molecular dynamics (MD) simulations provide valuable complementary information to static docking models. The referenced protocol implements MD using GROMACS software (version 2022.2) with the following parameters:

  • Force Field - OPLS-AA for proteins, with ligand parameters generated via the LigParGen server
  • System Setup - Dodecahedral water box with SPC water model, neutralization with appropriate counterions
  • Energy Minimization - Maximum of 50,000 steps with force constant of 1000 kJ mol⁻¹ nm⁻¹
  • Equilibration - NVT equilibration at 300 K followed by NPT equilibration at 1 bar
  • Production Run - Simulation times of at least 100 ns, with coordinates saved every 10 ps for analysis [5]

Throughout the simulation, key metrics including root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energy profiles provide quantitative assessment of complex stability. These analyses verify whether the docked poses of this compound remain stable over time or undergo significant conformational rearrangements within the binding site.

Experimental Validation and Correlation

Biochemical Assays for Validation

To establish the biological relevance of computational predictions for this compound, docking results must be correlated with experimental bioactivity data. The following table summarizes published experimental findings for this compound against key targets:

Table 3: Experimental Bioactivity Data for this compound

Target Assay Type Experimental Result Citation
Tyrosinase Enzyme Mushroom tyrosinase inhibition IC₅₀ = 19.83 µM [1]
HMG-CoA Reductase Spectrophotometric enzyme assay IC₅₀ = 73.48 µM [1]
NIH-OVCAR-3 Cells Antiproliferative assay IC₅₀ = 24.42 µM [1]
ES-2 Ovarian Cancer Cells Antiproliferative assay IC₅₀ = 13.50 µM [1]
UACC-1598 Cells Antiproliferative assay IC₅₀ = 9.31 µM [1]
Anti-inflammatory Activity LPS-induced cytokine release Concentration-dependent reduction of IL-6, TNFα, IL-1β [7]

The tyrosinase inhibitory activity assay employs mushroom tyrosinase incubated with this compound at varying concentrations in phosphate buffer (20 mM, pH 6.8) for 10 minutes at 25°C. After adding the substrate (L-tyrosine or L-DOPA), the absorbance of the resulting dopachrome product is measured at 492 nm, with kojic acid serving as the positive control [1]. Similarly, the HMG-CoA reductase inhibition assay utilizes a commercial enzyme kit with reaction mixtures containing NADPH and HMG-CoA, with absorbance monitoring at 340 nm to detect enzyme activity in the presence of this compound [1].

Correlation Analysis and Model Refinement

Establishing quantitative correlation between computational predictions and experimental results represents the final step in validating the docking protocol for this compound. Researchers should analyze the relationship between docking scores and experimental IC₅₀ values across multiple related compounds or protein targets. Strong correlation supports the predictive utility of the computational approach for guiding future compound optimization and target selection.

Additionally, the molecular interaction patterns identified through docking should be consistent with structure-activity relationship data where available. For instance, if hydroxyl group modifications in this compound analogues result in reduced activity, the docking model should show corresponding loss of critical hydrogen bonds with the target protein. This iterative process of computational prediction and experimental validation creates a virtuous cycle for refining understanding of this compound's mechanism of action and informing the design of more potent derivatives.

ValidationWorkflow CompModel Computational Model (Docking & Dynamics) ExpDesign Experimental Design (Assay Selection) CompModel->ExpDesign BiochemAssay Biochemical Assays (Enzyme Inhibition) ExpDesign->BiochemAssay CellAssay Cellular Assays (Antiproliferative Effects) ExpDesign->CellAssay DataCorrelation Data Correlation Analysis (Computational vs Experimental) BiochemAssay->DataCorrelation CellAssay->DataCorrelation ModelRefinement Model Refinement (Improved Predictive Power) DataCorrelation->ModelRefinement Feedback Loop ModelRefinement->CompModel Iterative Improvement Applications Therapeutic Applications (Drug Development) ModelRefinement->Applications

Figure 2: Integrated Workflow for Computational and Experimental Validation of this compound Bioactivity

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for conducting molecular docking studies of this compound, from initial setup through experimental correlation. The integrated computational and experimental approach outlined enables researchers to efficiently evaluate this natural product's binding interactions with diverse biological targets, facilitating understanding of its multifaceted pharmacological activities. As computational methodologies continue to advance, the protocols described can be progressively refined to enhance their predictive accuracy and utility in natural product-based drug discovery efforts.

References

Comprehensive Application Notes and Protocols: Flow Cytometric Analysis of Calceolarioside A's Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Calceolarioside A and Its Therapeutic Potential

This compound is a phenylpropanoid glycoside naturally occurring in various plant species including Calceolaria spp., Nyctanthes arbor-tristis L., and other botanical sources. This natural compound has garnered significant scientific interest due to its diverse biological activities, particularly its anti-inflammatory, antimicrobial, and immunomodulatory properties. Flow cytometric analysis has emerged as a powerful tool for investigating the mechanisms of action of this compound at the cellular level, providing insights into its effects on cell membrane integrity, immune cell function, and apoptotic pathways.

Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects by significantly reducing pro-inflammatory cytokine production in human macrophages. Research using LPS-stimulated THP-1 cells showed that this compound treatment concentration-dependently reduced the secretion of IL-6, TNF-α, and IL-1β – key mediators of inflammatory responses [1]. Additionally, investigations into its antimicrobial properties have revealed that this compound disrupts plasma membrane integrity in fungal pathogens, particularly against Malassezia species, which are associated with various skin disorders [2]. These diverse biological activities make this compound a promising candidate for therapeutic development and necessitate robust analytical protocols for characterizing its cellular effects.

Biological Context and Research Applications

Key Biological Activities with Quantitative Data

Table 1: Quantitative Biological Activities of this compound

Biological Activity Experimental System Key Metrics Results Citation
Anti-inflammatory LPS-stimulated THP-1 human macrophages Cytokine reduction (IL-6, TNF-α, IL-1β) Concentration-dependent inhibition [1]
Antifungal Malassezia globosa cultures MIC, Cell membrane disruption MIC: 1.05 μg/μl; ~75% cell death via membrane disruption [2]
Antinociceptive Formalin test in mice Pain response reduction 35% reduction (1st phase); 75% reduction (2nd phase) at 100 μg/paw [1]
Anti-edema Zymosan-induced paw edema in mice Edema reduction Significant reduction from 1-4 hours post-administration [1]
Research Applications and Context

The flow cytometric analysis of this compound's effects is particularly relevant for several research applications:

  • Anti-inflammatory drug discovery: Flow cytometry enables quantification of this compound's effects on immune cell polarization and cytokine production patterns, with demonstrated ability to modulate macrophage responses to inflammatory stimuli [1]. The compound's significant reduction of LPS-induced IL-6, TNF-α, and IL-1β in human macrophages suggests potential for managing cytokine storm conditions.

  • Antifungal mechanism studies: Assessment of membrane integrity disruption in fungal pathogens like Malassezia species provides insights into its antimicrobial mechanism of action [2]. The observed ~75% cell death in Malassezia globosa through membrane permeabilization highlights this application.

  • Cell death pathway analysis: Evaluation of apoptotic processes and cell cycle perturbations in cancer cell lines reveals potential anticancer applications through selective cytotoxicity mechanisms.

Flow Cytometry Protocol for Membrane Integrity Assessment

Sample Preparation and Staining
Materials Required
  • Cell suspension (target cells: Malassezia yeast, mammalian immune cells, or cancer cell lines)
  • This compound stock solution (dissolved in DMSO or ethanol, typically 10-50 mM)
  • Propidium Iodide (PI) staining solution (1 mg/mL in PBS)
  • Phosphate Buffered Saline (PBS)
  • Fixative solution (4% paraformaldehyde in PBS, if fixed samples are required)
  • Culture medium appropriate for the cell type
Procedure
  • Cell Treatment:

    • Prepare cell suspension at optimal density (1×10⁶ cells/mL for microbial cells; 0.5-1×10⁶ cells/mL for mammalian cells) [2]
    • Treat with this compound at desired concentrations (typical range: 0.5-2.5 μg/μL for antifungal studies; 10-100 μM for mammalian cells)
    • Include untreated controls and vehicle controls (DMSO or ethanol at same concentration as treated samples)
    • Incubate for predetermined time (24-72 hours for antifungal assessment; 4-48 hours for mammalian cells) at appropriate culture conditions
  • Sample Harvesting and Staining:

    • Collect cells by centrifugation (300 × g for 5 minutes for mammalian cells; 1500 × g for 10 minutes for yeast cells)
    • Wash cells twice with cold PBS
    • Resuspend cell pellet in 500 μL PBS
    • Add Propidium Iodide to final concentration of 1-5 μg/mL
    • Incubate for 15-20 minutes at room temperature in the dark
    • Analyze immediately or fix with 4% paraformaldehyde for 15 minutes followed by PBS wash (if delayed analysis is required)
Instrument Configuration and Data Acquisition
Flow Cytometer Setup
  • Laser Configuration: 488 nm blue laser for PI excitation
  • Detection Filters: 617 nm bandpass filter (PE-Texas Red channel) for PI emission detection
  • Threshold Setting: Set forward scatter (FSC) threshold to exclude debris and small particles
  • Voltage Settings: Adjust PMT voltages to place negative population in first decade of logarithmic scale
  • Compensation: Single-color staining typically requires no compensation, but when combining with other fluorochromes, adjust compensation using single-stained controls [3]
Data Acquisition and Analysis
  • Acquire a minimum of 10,000 events per sample
  • Create a dot plot of FSC-A vs SSC-A to identify the main cell population
  • Gate on the population of interest to exclude debris and aggregates
  • Create a histogram of PI fluorescence (Y-axis: count, X-axis: PI channel)
  • Set the fluorescence threshold based on untreated live cells (PI-negative population)
  • Calculate the percentage of PI-positive cells indicating loss of membrane integrity

Table 2: Flow Cytometer Configuration for this compound Studies

Parameter Configuration Purpose Notes
Primary Laser 488 nm blue laser Excitation of PI Standard configuration
PI Detection 575-615 nm bandpass filter Detection of dead cells Equivalent to PE-Texas Red channel
Threshold FSC: 50,000-100,000 Exclusion of debris Adjust based on cell size
Voltage FSC: 300-500; SSC: 300-500; FL2: 500-700 Optimal signal detection Adjust using unstained cells
Flow Rate Low to medium (≤1000 events/sec) Ensure accuracy High rates may reduce sensitivity

Pathway Analysis and Mechanism of Action

Visual Workflow of this compound's Mechanisms

G cluster_1 Membrane Integrity Assessment cluster_2 Immunomodulatory Effects cluster_3 Cell Fate Determination CalceolariosideA This compound Treatment PI Propidium Iodide Staining CalceolariosideA->PI Cytokine Cytokine Modulation (IL-6, TNF-α, IL-1β) CalceolariosideA->Cytokine Analysis Cell Cycle & Apoptosis Analysis CalceolariosideA->Analysis Flow Flow Cytometric Analysis PI->Flow Result1 Quantification of Membrane Damage Flow->Result1 Macrophage Macrophage Phenotype Regulation Cytokine->Macrophage Result2 Reduced Inflammation Macrophage->Result2 Interpretation Therapeutic Potential Assessment Analysis->Interpretation Result3 Mechanistic Understanding Interpretation->Result3

Mechanism Interpretation

The visual workflow illustrates the multifaceted mechanisms of this compound, which can be investigated through flow cytometric approaches:

  • Membrane Disruption Pathway: this compound directly compromises cellular membrane integrity in pathogenic fungi, allowing Propidium Iodide penetration and subsequent fluorescence detection. This mechanism is particularly evident in Malassezia species, where flow cytometric analysis revealed approximately 75% cell death following treatment with active constituents including this compound [2]. The quantification of PI-positive cells provides a direct measurement of this antimicrobial activity.

  • Immunomodulatory Pathway: In mammalian systems, this compound demonstrates significant anti-inflammatory properties by modulating cytokine production in immune cells. Flow cytometry can be employed to assess intracellular cytokine expression or to evaluate surface markers associated with macrophage polarization states (M1/M2 phenotypes) [1]. This application is particularly valuable for understanding the compound's therapeutic potential in inflammatory conditions without inducing generalized cytotoxicity.

  • Cell Fate Determination: Comprehensive flow cytometric analysis enables researchers to evaluate cell cycle perturbations and apoptotic induction following this compound treatment. Through multi-parametric staining approaches, researchers can distinguish between various modes of cell death and cell cycle arrests, providing insights into the compound's mechanism of action in different cellular contexts.

Experimental Design and Optimization Strategies

Comprehensive Panel for Flow Cytometric Assays

Table 3: Flow Cytometry Panel Design for this compound Mechanisms

Biological Question Primary Assay Key Reagents Optimal Concentration Range Data Interpretation
Membrane Integrity Propidium Iodide Exclusion Propidium Iodide, Viability dyes 1-5 μg/mL PI PI+ cells = compromised membranes
Apoptosis Detection Annexin V/PI Staining Annexin V-FITC, Propidium Iodide Manufacturer's recommended dilution Early apoptosis (Annexin V+/PI-); Late apoptosis/necrosis (Annexin V+/PI+)
Cell Cycle Analysis DNA Content Analysis Propidium Iodide, RNase A 10-50 μg/mL PI G0/G1, S, G2/M phase distribution
Macrophage Polarization Surface Marker staining CD86 (M1), CD206 (M2) antibodies Titrated antibody concentrations M1/M2 ratio shifts
Cytokine Production Intracellular Staining IL-6, TNF-α, IL-1β antibodies with protein transport inhibitor Titrated antibody concentrations Inflammatory cytokine quantification
Troubleshooting and Optimization Guidelines
  • Signal Intensity Issues: If PI fluorescence is weak, check dye concentration, incubation time, and membrane permeability. For fungal cells, consider longer incubation times (30-45 minutes) due to thicker cell walls [2].

  • High Background Signal: Optimize wash steps to remove unbound dye and reduce non-specific binding. Include appropriate controls (untreated cells, viability controls) to establish baseline signals.

  • Cell Aggregation: For consistent flow cytometry analysis, ensure single-cell suspensions by passing cells through fine mesh or filter before analysis. Adjust flow rate to prevent clogging and ensure single-file cell passage through the laser.

  • Instrument Performance: Regularly validate flow cytometer performance using calibration beads and ensure proper compensation when using multiple fluorochromes. Follow standardized instrument setup protocols as described in the EuroFlow guidelines [3].

  • Data Reproducibility: Implement standardized sample preparation protocols across experiments and include reference controls in each run to monitor inter-assay variability.

Conclusion and Research Implications

Flow cytometric analysis provides a powerful platform for investigating the multifaceted biological activities of this compound. The protocols outlined in this document enable researchers to quantitatively assess the compound's effects on membrane integrity, cell viability, and immune cell functions. The application of these methods has already revealed significant insights into this compound's antimicrobial mechanisms against Malassezia species and its anti-inflammatory properties in mammalian systems.

Future applications of these flow cytometric protocols could expand to include high-content screening of this compound analogs, combination therapy studies with conventional antimicrobials or anti-inflammatory agents, and kinetic analyses of its cellular effects. The integration of flow cytometric approaches with other complementary techniques will further advance our understanding of this promising natural product's therapeutic potential and mechanisms of action.

References

Application Note: Preparation of Calceolarioside A DMSO Stock Solution

Author: Smolecule Technical Support Team. Date: February 2026

Background and Rationale

Calceolarioside A is a phenylpropanoid glycoside with demonstrated antinociceptive and anti-inflammatory properties [1] [2]. For in vitro assays, a stable and concentrated stock solution is essential. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve a wide range of organic compounds while maintaining biocompatibility in cellular assays at low concentrations.

Stock Solution Preparation Protocol
  • Materials

    • This compound (pure solid compound)
    • Anhydrous DMSO (High Purity, ≥99.9%)
    • Analytical balance
    • Sterile microcentrifuge tubes (1.5 mL)
    • Micropipettes and sterile tips
    • Vortex mixer
    • Ultrasonic bath (optional)
  • Procedure

    • Weighing: Accurately weigh the required mass of this compound solid using an analytical balance.
    • Dissolution: Transfer the compound into a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM [3].
    • Mixing: Vortex the mixture vigorously for 1-2 minutes until the solid is fully dissolved. To aid complete solubilization, you may briefly place the tube in an ultrasonic bath for 1-2 minutes.
    • Aliquoting: To avoid repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes.
    • Storage: Store the aliquots at -20°C, protected from light [3]. Under these conditions, the stock solution is stable for at least one month.

The entire workflow for stock solution preparation and downstream application is summarized in the diagram below.

G Start Start: Weigh this compound A Add Anhydrous DMSO Start->A B Vortex and Sonicate A->B C Aliquot Solution B->C D Store at -20°C Protect from Light C->D E Thaw Aliquot Use Immediately D->E F Dilute in Cell Culture Medium Final [DMSO] < 0.5% E->F G Apply to Cell-Based Assays F->G

Experimental Application: Anti-Inflammatory Assay

This protocol outlines the use of the this compound stock solution to assess its effect on cytokine release in LPS-stimulated macrophages [1] [2].

  • Cell Culture and Treatment

    • Cell Line: THP-1 human macrophage cell line.
    • Culture Conditions: Maintain cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics [3].
    • Pre-treatment: Seed cells in multi-well plates and allow to adhere. Pre-treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time. Prepare these treatment concentrations by diluting the 10 mM DMSO stock directly into the cell culture medium. Ensure the final concentration of DMSO is constant and does not exceed 0.5% in all treatment groups, including the vehicle control.
    • Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
    • Sample Collection: Collect cell culture supernatants after an appropriate incubation period (e.g., 12-24 hours) for cytokine analysis.
  • Cytokine Measurement

    • Method: Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits.
    • Targets: Quantify pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β [1] [2].

The experimental workflow for the anti-inflammatory assay is detailed below.

G Seed Seed THP-1 Macrophages PreTreat Pre-treat with This compound Seed->PreTreat Stim Stimulate with LPS PreTreat->Stim Incubate Incubate (e.g., 24h) Stim->Incubate Collect Collect Supernatant Incubate->Collect Analyze Analyze Cytokines via ELISA Collect->Analyze

Data Summary

The table below summarizes the key experimental parameters for the anti-inflammatory assay based on published research.

Parameter Description Reference
Stock Solution Concentration 10 mM in DMSO [3]
Working Concentrations (In Vitro) 10, 50, 100 µM (in cell culture medium) [1] [2]
Maximum Final DMSO Concentration < 0.5% (v/v) Common practice for cell viability
Biological Effect (Example) Concentration-dependent reduction of LPS-induced IL-6, TNF-α, and IL-1β [1] [2]

Key Considerations for Researchers

  • Solution Appearance: After reconstitution, the solution should be clear and free of particulate matter.
  • DMSO Quality: Always use fresh, high-quality, anhydrous DMSO to prevent water absorption, which can affect solubility and compound stability.
  • Cell Viability: It is critical to include a vehicle control (culture medium with the same final concentration of DMSO) in all experiments to rule out cytotoxic effects of the solvent itself.
  • Dose-Response: The provided concentrations (10, 50, 100 µM) are a starting point based on existing literature. Conducting a preliminary dose-response experiment is advisable to determine the optimal concentration for your specific cell line and assay conditions.

References

Calceolarioside A solubility issues DMSO alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the known solubility properties of Calceolarioside A? this compound is a phenylpropanoid glycoside, a class of plant-derived natural products known for diverse biological activities [1]. While a specific solubility value is not reported, its glycosidic structure suggests potential solubility challenges. It has been successfully administered in pre-clinical in vivo studies via subcutaneous injection, indicating that a soluble formulation for research purposes is achievable [1].

  • Why are researchers looking for DMSO alternatives? Dimethyl Sulfoxide (DMSO) is a common solvent but has documented drawbacks, including cellular toxicity, effects on cell cycle progression, and alteration of cell differentiation, even at low concentrations [2]. These effects can interfere with experimental outcomes, particularly in sensitive assays.

Potential Alternative Solvents & Strategies

The table below summarizes a potential alternative to DMSO and other general strategies for working with complex natural products like this compound.

Solvent / Strategy Key Characteristics Reported Advantages over DMSO Considerations & Applications
Zwitterionic Liquid (ZIL) Biocompatible, zwitterionic solvent [2]. Less toxic, not cell-permeable, does not suppress cell cycle progression or cause stem cell differentiation [2]. Can solubilize various hydrophobic compounds; potential as a vehicle for hydrophobic drugs [2].
Aqueous Solutions with Solubilizers Use water with additives like cyclodextrins or surfactants. Avoids organic solvents entirely. Requires empirical testing for compatibility and solubility enhancement.
Water/Ethanol Mixtures Blend of water with a low percentage of ethanol. Ethanol is generally less toxic to cells than DMSO at low concentrations. The solubility of this compound in ethanol must be tested first.
Biocompatible Nanocarriers Liposomes, nanoparticles [3]. Enhances bioavailability and protects compounds from degradation [3]. More complex formulation process; suitable for advanced drug delivery studies.

Recommended Experimental Workflow for Solvent Screening

Given the lack of direct data, you will need to empirically determine the best solvent for your specific application. The following workflow outlines a systematic approach.

G cluster_context Application Context cluster_solvents Candidate Solvents cluster_checks Key Assays Start Start: Identify Solubility Need Step1 1. Define Application Context Start->Step1 Step2 2. Select Candidate Solvents Step1->Step2 C1 In vitro cell culture Step1->C1 e.g. C2 In vivo administration Step1->C2 e.g. C3 Biochemical assay Step1->C3 e.g. Step3 3. Conduct Solubility Screen Step2->Step3 S1 ZIL / ZIL aq. solution Step2->S1 Consider S2 Ethanol/Water mix Step2->S2 Consider S3 Other biocompatible solvents Step2->S3 Consider Step4 4. Assess Biological Compatibility Step3->Step4 Step5 5. Final Solvent Selection Step4->Step5 A1 Cell Viability (MTT/XTT) Step4->A1 Perform A2 Cell Cycle Analysis Step4->A2 Perform A3 Target Activity Assay Step4->A3 Perform

Critical Troubleshooting Guide

  • Precipitation upon Dilution: If your stock solution precipitates when added to an aqueous buffer, try slower, dropwise dilution with gentle vortexing. Using a solubilizing agent like cyclodextrin in the buffer can help maintain solubility.
  • High Background in Cellular Assays: This could indicate solvent cytotoxicity. Positive Control: Always include a DMSO control. Solvent Concentration: Reduce the final solvent concentration as much as possible. Viability Assay: Perform a cell viability assay across a range of solvent concentrations to establish a non-toxic working range [2].
  • Loss of Bioactivity: The solvent or formulation might be interfering with the compound's mechanism of action. Re-test the biological activity of your formulated compound against a known standard. If using ZIL, note that it has been shown to preserve the efficacy of drugs like cisplatin, which DMSO degrades [2].

Experimental Protocol: Evaluating ZIL as a Solvent for this compound

This protocol provides a starting point for testing the Zwitterionic Liquid (ZIL) described in the search results [2].

Objective: To determine if ZIL can dissolve this compound and maintain its stability and bioactivity in a cell-based anti-inflammatory assay.

Materials:

  • This compound (standard)
  • Zwitterionic Liquid (ZIL) - Synthesis details are available in the source publication [2].
  • Dimethyl Sulfoxide (DMSO), anhydrous
  • Phosphate Buffered Saline (PBS), pH 7.4
  • Cell culture media and reagents
  • THP-1 human macrophage cell line
  • Lipopolysaccharide (LPS)
  • ELISA kits for IL-6, TNF-α, IL-1β

Method:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of this compound in 100% ZIL and 100% DMSO. Vortex and observe for complete dissolution after 1-2 minutes.
  • Aqueous Dilution: Dilute both stock solutions 1:100 in PBS and cell culture media to create 100 µM working solutions. Observe for any precipitation over 1 hour.
  • Cell-Based Anti-inflammatory Assay:
    • Differentiate THP-1 cells into macrophages.
    • Pre-treat cells with this compound (e.g., 10 µM final concentration) from the ZIL and DMSO stock solutions. Include vehicle controls (ZIL and DMSO alone at the same final concentration, e.g., 0.1% v/v or w/v).
    • After a pre-treatment period, stimulate the cells with LPS.
    • Collect cell culture supernatant and measure the levels of pro-inflammatory cytokines using ELISA kits.
  • Cytotoxicity Assessment: In parallel, perform a cell viability assay to ensure the ZIL solvent itself is not toxic at the working concentration.

References

Calceolarioside A stability storage conditions -20°C -80°C

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Stability Specifications

The table below summarizes the recommended storage conditions for Calceolarioside A based on manufacturer and supplier data.

Form Temperature Duration Notes
Powder [1] -20°C 3 years Recommended for long-term storage of the solid compound.
Powder [1] 4°C 2 years A medium-term storage option.
Solution (Solvent) -80°C 6 months For stock solutions; specific solvent not detailed [1].
Solution (Solvent) -20°C 1 month For short-term storage of stock solutions [1].
Powder (Shipping) Room Temperature A few days Considered stable during ordinary shipping and customs transit [1].

Handling and Solubility Guidelines

Proper handling and dissolution are critical for maintaining stability and ensuring experimental reproducibility.

  • Solubility Notes: this compound may dissolve in DMSO. If it does not, other solvents like water, ethanol, or DMF can be tried with a minimal amount of the product to avoid sample loss [1]. One supplier also lists solubility in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone [2].
  • Stock Solution Preparation: It is recommended to prepare stock solutions using a minute amount of the powder to avoid loss. For example, to create a 2.5 mg/mL working solution for animal studies, you can add 100 µL of a 25 mg/mL DMSO stock solution to 900 µL of corn oil and mix well [1].
  • General Tips:
    • For better solubility, warm the tube at 37°C and shake it in an ultrasonic bath [2].
    • Stock solutions are best used on the same day. If necessary, they can be prepared in advance, sealed, and stored below -20°C for several months [2].
    • Before opening a vial that has been stored frozen, allow it to stand at room temperature for at least an hour to prevent condensation and moisture ingress [2].

Troubleshooting Common Issues

Here are solutions to some common problems researchers might encounter:

  • Problem: The compound won't dissolve.
    • Solution: First, try warming the tube to 37°C and using a brief sonication [2]. If unsuccessful in DMSO, attempt a minute amount in other solvents like water, ethanol, or DMF [1].
  • Problem: Precipitation is observed in a stock solution after freezing and thawing.
    • Solution: Warm the solution to room temperature or 37°C and vortex it thoroughly. To prevent this, avoid repeated freeze-thaw cycles by aliquoting stock solutions into single-use volumes upon preparation [1] [2].
  • Problem: The compound appears degraded, or experimental results are inconsistent.
    • Solution: Verify storage conditions. For long-term stability, ensure the powder is desiccated at -20°C or lower [1] [2]. Confirm that solutions have not been stored beyond their recommended stability period (e.g., 1 month at -20°C) [1].

Experimental Protocol: Cytokine Inhibition Assay

To provide context for the biological activity of this compound, here is a summarized protocol from a published study that investigated its anti-inflammatory effects by measuring cytokine release from LPS-stimulated human macrophages [3] [4] [5].

Start Start Experiment Cell_Culture Culture THP-1 cells (human macrophage cell line) Start->Cell_Culture LPS_Stim Stimulate cells with LPS (TLR4 agonist) Cell_Culture->LPS_Stim Compound_Treat Co-treat with This compound LPS_Stim->Compound_Treat Incubate Incubate cells Compound_Treat->Incubate Measure_Cytokines Measure cytokine secretion (IL-6, TNFα, IL-1β) via ELISA Incubate->Measure_Cytokines Analyze Analyze data for concentration-dependent inhibition Measure_Cytokines->Analyze End End Analyze->End

Workflow Description:

  • Cell Culture: Maintain THP-1 cells (a human macrophage cell line) in appropriate culture conditions [3] [4].
  • Stimulation and Treatment: Stimulate the cells with LPS (a potent inducer of inflammation) and co-treat with increasing concentrations of this compound [3] [4].
  • Incubation: Allow the cells to incubate for a specified period to allow for cytokine production and release.
  • Cytokine Measurement: Collect the cell culture medium and measure the levels of pro-inflammatory cytokines (IL-6, TNFα, and IL-1β) using an ELISA kit [3] [4].
  • Analysis: The study found that this compound, in a concentration-dependent manner, significantly reduced the LPS-induced secretion of these cytokines [3] [4].

Key Stability Insights for Your Research

  • Stability vs. Activity: The documented anti-inflammatory and antinociceptive effects of this compound, such as its ability to reduce edema and thermal hyperalgesia in animal models, are contingent upon the compound's chemical integrity, which is maintained by adhering to the specified storage conditions [3] [5].
  • Prioritize Powder Storage: For maximum shelf life, store the compound as a powder at -20°C and prepare solutions as needed.
  • Document Solution History: Always label prepared solutions with the date of preparation, concentration, and solvent. This practice helps track storage time and avoid using degraded materials.

References

Calceolarioside A cell viability cytotoxicity assessment THP-1

Author: Smolecule Technical Support Team. Date: February 2026

Known Cytotoxicity & Anti-inflammatory Data on THP-1 Cells

The following table summarizes the direct experimental data on Calceolarioside A's effects on THP-1 cell viability and cytokine release, as reported in the available literature.

Parameter Reported Finding Experimental Context
Cell Viability >90% (non-cytotoxic) [1] [2] [3] THP-1 cells were treated with this compound to determine working concentrations. Viability >90% was a criterion for deeming samples non-cytotoxic for subsequent experiments.
IL-6 Release Significant, concentration-dependent reduction [1] [2] [3] Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine.
TNF-α Release Significant, concentration-dependent reduction [1] [2] [3] Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine.
IL-1β Release Significant, concentration-dependent reduction [1] [2] [3] Measured from LPS-stimulated THP-1 cells. This compound reduced the LPS-induced secretion of this pro-inflammatory cytokine.

Experimental Protocol for Cytotoxicity Assessment

The studies did not detail a full dose-response cytotoxicity assay. However, the general protocol for assessing compound toxicity on THP-1 cells can be inferred from the search results [1] [4]. The workflow below outlines the key steps involved in a standard assessment.

Start Start Assessment A Culture & Plate THP-1 Cells (Culture in RPMI-1640 with supplements) Start->A B Treat with Compound (Add this compound at various concentrations) A->B C Incubate (24-48 hours at 37°C, 5% CO₂) B->C D Assess Viability (Perform MTT, flow cytometry, etc.) C->D E Analyze Data (Calculate LD50/IC50 if applicable) D->E End Interpret Results E->End

Based on the search results, here are specific methodological details:

  • Cell Culture: THP-1 cells are maintained in RPMI-1640 medium supplemented with fetal bovine serum (typically 5-10%), L-glutamine, and other common supplements [4] [5].
  • Viability Assay: One established method for high-throughput toxicity screening in THP-1 cells uses flow cytometry with propidium iodide (PI) staining [4].
    • Principle: PI is a DNA-binding dye that is excluded by live cells with intact membranes but enters and stains dead cells.
    • Procedure: After treatment, cells are stained with PI and analyzed. The percentage of PI-positive (dead) cells is quantified. An LD50 (median lethal dose) can be calculated from a dose-response curve [4].
  • Non-Cytotoxic Criterion: In the context of cytokine release experiments, samples were considered non-cytotoxic and adequate for further analysis when cell viability was higher than 90% [1] [2].

Key Data Gaps and Troubleshooting

Your request for a complete troubleshooting guide is limited by significant gaps in the available public data. The following issues require attention for a successful experiment.

  • Unknown Concentration Range: The specific concentrations of this compound at which viability remained over 90% are not reported in the available studies [1] [3]. This is the most critical missing parameter for your assay.
  • Missing IC50/LD50: No half-maximal inhibitory or lethal concentration (IC50 or LD50) for this compound on THP-1 cells is available in the searched literature.
  • Limited Assay Details: The exact method used to determine the >90% viability (e.g., MTT, trypan blue exclusion) is not specified in the primary study on this compound [1].

Recommended Next Steps

To overcome the data gaps, you may need to consider the following actions:

  • Consult Full Text: Check the full text of the key paper (PMID: 35408584) for any supplementary materials that might contain the missing concentration data [3].
  • Design a Dose-Response: Since a definitive safe concentration is not published, you will likely need to perform your own initial broad-range cytotoxicity screen (e.g., from 1 µM to 100 µM or higher) to establish a non-toxic dose for your specific experiments.
  • Standardize with LPS: The anti-inflammatory effects were shown in LPS-stimulated THP-1 cells [1]. Using LPS as a positive control for cytokine induction is crucial for validating your experimental system.

References

optimizing Calceolarioside A concentration for cytokine reduction

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Effects of Calceolarioside A on Cytokines

The following table summarizes the key experimental findings on how this compound reduces the levels of specific pro-inflammatory cytokines.

Cytokine Experimental Model Effect of this compound Test Concentration/Dose Citation
IL-6 LPS-stimulated THP-1 human macrophages Concentration-dependent reduction Tested at multiple concentrations (specific IC50 not provided) [1]
TNF-α LPS-stimulated THP-1 human macrophages Concentration-dependent reduction Tested at multiple concentrations (specific IC50 not provided) [1]
IL-1β LPS-stimulated THP-1 human macrophages Concentration-dependent reduction Tested at multiple concentrations (specific IC50 not provided) [1]
IL-1β TNF-α/IFN-γ-stimulated HaCaT keratinocytes Significant reduction 40 μM [2]

Experimental Protocol for Cytokine Reduction Assay

Based on the literature, here is a detailed methodology for evaluating the cytokine-reducing effects of this compound in a cell-based system, which you can adapt for your optimization studies [2] [1].

  • Cell Culture and Seeding:

    • Use a relevant cell line, such as THP-1 human monocytic cells (differentiated into macrophages) or HaCaT human keratinocyte cells.
    • Culture cells in appropriate medium (e.g., RPMI-1640 for THP-1, DMEM for HaCaT) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
    • Seed cells at an optimized density (e.g., (1 \times 10^5) cells/well in a 96-well plate) and allow them to adhere overnight.
  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in DMSO. Further dilute in cell culture medium for treatment. The final DMSO concentration should not exceed 0.1% (v/v), with a vehicle control included.
    • For concentration optimization, treat cells with a range of this compound concentrations (e.g., from 1 μM to 100 μM) for a pre-defined period (e.g., 2-4 hours) prior to inflammation induction.
  • Inflammation Induction:

    • Stimulate the cells with an inflammatory agent to induce cytokine production.
    • For macrophages: Use Lipopolysaccharide (LPS) at a commonly used concentration (e.g., 100 ng/mL) [1].
    • For keratinocytes: Use a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each) [2].
    • Co-incubate the cells with both this compound and the inflammatory stimulant for a set duration, typically 24 hours.
  • Sample Collection and Cytokine Measurement:

    • After incubation, centrifuge the cell culture plate to pellet cells and debris.
    • Carefully collect the supernatant.
    • Quantify the levels of target cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using a standardized Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
  • Viability Assessment (Critical Control):

    • To ensure that cytokine reduction is not due to compound cytotoxicity, perform a parallel cell viability assay (e.g., MTT assay or Sulforhodamine B (SRB) assay) on treated cells [2] [3].
    • Only consider data from concentrations where cell viability is >90% for accurate interpretation of anti-inflammatory activity.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for the concentration optimization experiment described above.

G Start Start Experiment CellSeed Seed and Culture Relevant Cell Line Start->CellSeed PreTreat Pre-treatment with This compound (Concentration Gradient) CellSeed->PreTreat Induce Induce Inflammation (e.g., with LPS) PreTreat->Induce Collect Collect Supernatant Induce->Collect ELISA Cytokine Quantification (ELISA) Collect->ELISA Viability Cell Viability Assay (MTT/SRB) Collect->Viability Parallel Assay Analyze Analyze Data (Dose-Response Curve) ELISA->Analyze Viability->Analyze End Determine Optimal & Non-Toxic Concentration Analyze->End

Key Considerations and Troubleshooting

Based on the search results, here are some specific points to consider for your experiments:

  • Mechanism of Action: While this compound's exact pathway for cytokine reduction is not fully detailed, research on a structurally similar compound, desrhamnosyl acteoside, suggests that phenylpropanoid glycosides can simultaneously target key signaling pathways like NF-κB, JAK2/STAT1, and MAPK [2]. Investigating these pathways could provide deeper mechanistic insights for this compound.
  • Lack of Specific Data: The current search results do not provide a precise IC50 value for this compound's cytokine inhibition, nor do they detail its effects on a wider cytokine panel (e.g., using a multiplex assay) [4]. Your experimental work will be crucial to fill these gaps.
  • Experimental Design: For robust optimization of multiple variables (e.g., concentration, time, cell density), consider using statistical approaches like integrated Design of Experiments (ixDoE) instead of the traditional "one factor at a time" method. This can save resources and reveal complex interactions [5].

References

Calceolarioside A platelet aggregation effect experimental considerations

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Findings at a Glance

The core paradox of Calceolarioside A's activity is summarized in the table below:

Experimental Context Observed Effect on Platelets Key Findings & Proposed Mechanism

| In Vitro (Rabbit Platelets) [1] [2] | Induces Aggregation | • Dose-related aggregant effect. • Mechanism is calcium-dependent (blocked by TMB-8). • Not modified by inhibitors of cyclooxygenase (Indomethacin), adrenergic receptors (Phenoxybenzamine), or PAF receptors (WEB 2086). | | In Vivo (Mouse Models) & In Vitro (Human Cells) [3] | Anti-inflammatory & Antinociceptive (No direct pro-aggregation reported) | • Reduces carrageenan-induced thermal hyperalgesia and zymosan-induced paw edema. • Concentration-dependently inhibits release of IL-6, TNFα, and IL-1β from LPS-stimulated human macrophages. |

Detailed Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol is based on the study that identified the pro-aggregatory effect [1] [2].

  • Principle: Measure increase in light transmission through platelet-rich plasma (PRP) as platelets aggregate.
  • Key Steps:
    • Platelet Preparation: Prepare PRP and platelet-poor plasma (PPP) from rabbit blood.
    • Agonist Preparation: Prepare this compound in relevant solvent; run a solvent control.
    • Aggregation Measurement:
      • Place PRP in aggregometer cuvette with stir bar.
      • Set baseline with PRP (0% aggregation) and PPP (100% aggregation).
      • Add this compound and record increase in light transmission for at least 5 minutes.
    • Data Analysis: Maximum aggregation rate is the greatest change in light transmission within 5 minutes [4].
  • Mechanism Investigation:
    • Pre-incubate platelets for 10-30 minutes with inhibitors before adding this compound.
    • Key inhibitors to use include intracellular calcium blocker (TMB-8, 50-100 µM), cyclooxygenase inhibitor (Indomethacin, 10 µM), and PAF receptor antagonist (WEB 2086).
Protocol 2: Assessing Anti-inflammatory & Antinociceptive Effects

This protocol is based on the 2022 study demonstrating the therapeutic potential of this compound [3].

  • Animal Models:
    • Formalin Test: Administer this compound (10-100 µg/paw, s.c.) 30 minutes before formalin injection. Measure licking time in early (0-5 min, neurogenic) and late (15-30 min, inflammatory) phases.
    • Carrageenan-induced Hyperalgesia: Induce inflammation with carrageenan; administer this compound (50-100 µg/paw, s.c.) 2.5 hours later. Measure paw withdrawal latency to thermal stimulus.
    • Zymosan-induced Edema: Pre-treat with this compound (50-100 µg/paw, s.c.) 30 minutes before zymosan. Measure paw volume from 1 to 4 hours post-injection.
  • In Vitro Cytokine Measurement:
    • Differentiate THP-1 cells into macrophages.
    • Pre-treat with this compound for a suitable period, then stimulate with LPS.
    • Collect supernatant and measure IL-6, TNFα, IL-1β using ELISA.

Troubleshooting Guide & FAQs

  • Why does this compound show both pro- and anti-platelet effects? The effect is highly context-dependent. Pro-aggregatory effect is direct and receptor-independent, relying on intracellular calcium flux. Anti-inflammatory effect is observed in vivo, likely due to cytokine suppression in immune cells, which may indirectly influence platelet activity. The compound may have different primary targets in different cell types.

  • The aggregation response in my assay is inconsistent. What should I check?

    • Compound Solubility: Ensure this compound is properly dissolved; use recommended solvents and controls.
    • Platelet Quality: Use fresh PRP; optimize preparation to avoid pre-activation.
    • Agonist Concentration: Run a full dose-response curve (e.g., 10-100 µM) to find effective concentration.
    • Calcium Dependence: Include TMB-8 control to verify if the response matches the calcium-dependent mechanism.
  • How can I study the anti-inflammatory effects related to platelet activity? Consider a co-culture model of platelets and LPS-stimulated macrophages. Pre-treat macrophages with this compound, then measure cytokine levels in the supernatant and subsequent platelet activation.

Experimental Pathways and Workflow

The following diagrams map the documented signaling pathways and a suggested experimental workflow.

G CA This compound Ca ↑ Intracellular Calcium CA->Ca  induces Agg Platelet Aggregation Ca->Agg  leads to Inhibitors Indomethacin, WEB 2086 (No Effect) Inhibitors->CA  no impact on TMB8 TMB-8 (Intracellular Ca²⁺ Blocker) TMB8->Ca  blocks Block Significant Reduction Block->Agg  of

This compound-Induced Platelet Aggregation Pathway

G Start Define Research Objective P1 In Vitro Platelet Assay Start->P1 P2 In Vivo Anti-inflammatory Models Start->P2 M1 Mechanism Probing P1->M1 Data Integrate Findings P1->Data SubP1 • Prepare PRP/PPP • Dose-response with this compound • Use TMB-8 to confirm Ca²⁺ role P1->SubP1 P2->Data SubP2 • Formalin Test (pain) • Carrageenan (hyperalgesia) • Zymosan (edema) • Cytokine ELISA P2->SubP2 M1->Data SubM1 • Pre-incubate with various pathway inhibitors M1->SubM1

Experimental Workflow for this compound Investigation

References

Calceolarioside A handling precautions hygroscopic stability

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Basic Handling

The table below summarizes the fundamental chemical properties and handling guidelines for Calceolarioside A.

Property Specification
Chemical Name [(2R,3S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate [1]
CAS Number 84744-28-5 [1] [2] [3]
Molecular Formula C₂₃H₂₆O₁₁ [1] [3]
Molecular Weight 478.45 g/mol [4] [1]
Appearance Light yellow powder [1]
Recommended Storage Desiccate at -20°C [1]. For solutions, store at -80°C for 6 months or -20°C for 1 month [3].
Hygroscopicity Not explicitly stated in literature. The instruction to "desiccate" strongly implies that the compound is moisture-sensitive and should be protected from humidity [1].

Solubility & Stock Solution Preparation

Understanding solubility is crucial for preparing stock solutions for biological assays. The following table and workflow detail this process.

Solvent Solubility Information
DMSO Soluble. Likely the primary solvent for preparing concentrated stock solutions [1] [3].
Chloroform, Dichloromethane, Ethyl Acetate, Acetone Soluble [1].
Water Solubility is not specified. May require formulation for in vivo studies [3].

Start Start: Prepare this compound Stock Solution Step1 1. Warm vial to room temperature before opening to prevent condensation (≥1 hour) Start->Step1 Step2 2. Gently shake vial to ensure powder is at the bottom Step1->Step2 Step3 3. Dissolve in a suitable solvent (e.g., DMSO) to desired concentration Step2->Step3 Step4 4. Aliquot stock solution into single-use volumes Step3->Step4 Step5 5. Store aliquots at recommended temperature (-20°C or -80°C) Step4->Step5 Note Note: Avoid repeated freeze-thaw cycles Step5->Note

Stability Considerations & Inferential Data

While comprehensive stability data is unavailable, several key points can guide your experimental planning:

  • Thermal Stability: The recommendation for low-temperature storage (-20°C) suggests that the compound may degrade at higher temperatures. Its stability under standard laboratory bench conditions for a "few days during ordinary shipping" indicates short-term exposure to room temperature is acceptable [3].
  • Solution Stability: Prepared solutions have a finite lifespan. For optimal results, it is recommended to "prepare and use the solution on the same day" [1]. If necessary, stock solutions can be stored for several months at -80°C [3].
  • Structural Indicators: this compound contains multiple phenolic hydroxyl groups (catechol moieties) [1]. Compounds with this structure are often prone to oxidation upon exposure to air, which supports the need for careful handling and storage under inert conditions if possible.

Addressing Knowledge Gaps

The available scientific literature has some limitations in providing complete handling data:

  • No Direct Hygroscopicity Data: The instruction to "desiccate" is a strong indicator, but no specific data on water uptake rate or equilibrium is available.
  • Limited Forced Degradation Studies: Published literature lacks detailed studies on the compound's stability under stress conditions (e.g., acid, base, oxidation, light).

To fill these gaps in your laboratory, consider the following experimental approaches:

  • Dynamic Vapor Sorption (DVS): This is the standard method to quantitatively determine if a material is hygroscopic by measuring its weight change as a function of relative humidity.
  • Accelerated Stability Studies: Monitor the purity of the powder and solutions over time under various stress conditions (e.g., 40°C/75% RH, exposed to light) using HPLC.

References

Calceolarioside A analytical method development HPLC LC/MS

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Calceolarioside A

Analysis Focus Recommended Technique Key Instrumentation & Column Mobile Phase (Gradient) Sample Matrix & Preparation Reference Compound(s)

| General Quantification & Fingerprinting [1] | HPLC-DAD | - HPLC with DAD detector

  • C18 column | Water (A) and Acetonitrile (B) with 0.1% formic acid [2] | Plant extracts (e.g., Fraxinus mandshurica); ultrasonication with methanol/water [1] | this compound, other phenolics [1] | | High-Resolution Metabolomics & Profiling [3] [2] | UHPLC-HRMS (e.g., UPLC-Q/Orbitrap MS, UHPLC-FT-ICR-MS) | - UHPLC system
  • HSS T3 column (1.8 µm)
  • High-resolution mass spectrometer | 0.1% Formic acid in water (A) and Acetonitrile (B) [2] | Complex TCM formulas (e.g., Lianhua Qingwen capsule); ultrasonication with methanol/water [2] | Forsythiaside A, Phillyrin [3] | | Simultaneous Multi-Compound Assay [4] | HPLC-DAD | - HPLC with DAD detector
  • C18 column | Not specified in detail; validated for 6 phenylethanoid glycosides | Aerial parts of Scutellaria species; extraction method optimized | Calceolarioside D, Verbascoside, etc. [4] |

Detailed Experimental Protocols

Here are detailed methodologies based on the most advanced applications found in the literature.

Comprehensive Profiling using UHPLC-FT-ICR-MS

This method is designed for in-depth characterization of complex mixtures, such as traditional Chinese medicine formulas [2].

  • Instrument Conditions
    • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm)
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B)
    • Gradient Program:
      • 0–2 min: 8% to 20% B
      • 2–20 min: 20% to 50% B
      • 20–26 min: 50% to 98% B
      • 26–33 min: 98% B (isocratic)
    • Flow Rate: 0.30 mL/min
    • Column Temperature: 35 °C
    • Injection Volume: 10 µL
  • Mass Spectrometry (FT-ICR-MS)
    • Ionization Mode: ESI in both positive and negative modes
    • Scan Range: m/z 100–1200
    • Capillary Voltage: 4.5 kV
    • Dry Gas Temperature: 200 °C
    • Nebulizer Gas Pressure: 4 bar
  • Sample Preparation
    • Weigh 0.35 g of sample.
    • Add 7 mL of methanol and 7 mL of water.
    • Sonicate for 30 minutes.
    • Filter through a 0.22 µm membrane before analysis.
Quantitative Analysis using HPLC-DAD

This method is suitable for accurately measuring the concentration of this compound and other markers in plant materials [1].

  • Sample Preparation (Optimized for Extraction)
    • Material: Dried and powdered plant material.
    • Solvent: Aqueous methanol (concentration optimized via Response Surface Methodology).
    • Technique: Ultrasonication-assisted extraction.
  • Chromatographic Conditions
    • Column: C18 column is standard.
    • Detection: DAD, with wavelengths selected based on the compound's UV spectrum.
    • Mobile Phase: Typically a water-acetonitrile or water-methanol gradient, often with 0.1% formic or acetic acid to improve peak shape.
    • Validation: The method should be validated for linearity, precision, accuracy, and limits of detection and quantification (LOD/LOQ) [4].

FAQs and Troubleshooting Guide

  • How can I improve the separation of this compound from complex plant extracts?

    • Problem: Co-elution with other compounds, leading to poor resolution.
    • Solution:
      • Optimize the Gradient: Use a shallower gradient around the retention time of this compound to increase separation from nearby peaks.
      • Modify Mobile Phase pH: Adding 0.1% formic or acetic acid can suppress ionization of acidic/basic compounds, changing selectivity and improving peak shape [2] [5].
      • Column Chemistry: If resolution remains poor, scout different C18 columns or consider columns with different selectivities (e.g., phenyl-hexyl) [6].
  • Why is my sensitivity for this compound low in LC-MS analysis?

    • Problem: Weak signal, high limit of detection.
    • Solution:
      • Ion Source Optimization: Ensure parameters like capillary voltage, nebulizer gas, and dry gas temperature are tuned for this compound. It is often detected well in negative ESI mode due to its glycosidic structure.
      • Reduce Matrix Effects: Simplify the sample through solid-phase extraction (SPE) or dilute the sample if sensitivity allows [5].
      • Instrument Mode: Use Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument for the highest sensitivity if available, even though the cited methods used high-resolution MS [3].
  • What should I do if the this compound peak is broad or tailing?

    • Problem: Poor peak shape affects quantification accuracy.
    • Solution:
      • Check Mobile Phase pH: Ensure the mobile phase is sufficiently acidic (pH 2-4 with formic acid) to protonate residual silanols on the column surface.
      • Column Condition: Confirm the column is not overloaded or degraded. Analyze a standard to check column performance.
      • Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can improve mass transfer and peak shape [2].

The following workflow diagram outlines the key stages of developing an analytical method for this compound:

Start Start Method Development SamplePrep Sample Preparation • Solid to liquid conversion • Remove interfering matrix • Ultrasonication with MeOH/H₂O • Filtration (0.22 µm) Start->SamplePrep MethodScout Method Scouting SamplePrep->MethodScout ColumnSel Column & Chemistry • Typically C18 (e.g., HSS T3) • Scout different selectivities if needed MethodScout->ColumnSel MobilePhaseSel Mobile Phase • Water/Acetonitrile gradient • Add 0.1% Formic Acid MethodScout->MobilePhaseSel DetectionSel Detection Selection • DAD for quantification • HRMS (Q/Orbitrap, FT-ICR) for profiling/ID MethodScout->DetectionSel Optimize Method Optimization • Adjust gradient for resolution • Tune MS parameters • Validate (Linearity, LOD/LOQ) ColumnSel->Optimize MobilePhaseSel->Optimize DetectionSel->Optimize FinalMethod Final Validated Method Optimize->FinalMethod

References

troubleshooting Calceolarioside A in vivo administration routes

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Calceolarioside A Administration

Here are answers to common experimental questions, based on recent studies:

  • Q1: What are the effective administration routes for this compound in vivo?

    • A: Research indicates that local subcutaneous (s.c.) administration (e.g., into the mouse hind paw) is effective for modeling inflammatory pain and edema, whereas intracerebroventricular (i.c.v.) administration was ineffective for central acute thermal nociception [1] [2]. The table below summarizes the key in vivo findings.
  • Q2: What is the effective dosage range for subcutaneous administration?

    • A: Effective doses for local s.c. injection typically range from 50 to 100 micrograms per paw in mouse models. A dose of 10 µg was often found to be ineffective [1].
  • Q3: Does this compound work on central nervous system pain pathways?

    • A: Evidence suggests its primary action is peripheral. Doses up to 10 µg administered via i.c.v. injection did not modify behavioral responses in hot plate or tail-flick tests, which are models of acute thermal nociception [1].

Summary of Key In Vivo Experimental Data

The table below consolidates quantitative data from animal studies to facilitate your experimental design.

Experimental Model Administration Route Dosage (per paw) Key Outcome Citation
Formalin Test (inflammatory pain) Subcutaneous (s.c.) 100 µg Significant reduction: 35% (1st phase), 75% (2nd phase) in licking time [1] [2]
Carrageenan-induced Hyperalgesia Subcutaneous (s.c.) 50 & 100 µg Significantly reversed thermal hyperalgesia [1]
Zymosan-induced Paw Edema Subcutaneous (s.c.) 50 & 100 µg Significant reduction in edema (1-4 hours post-injection) [1]
Hot Plate / Tail Flick Test (acute pain) Intracerebroventricular (i.c.v.) 1, 5, 10 µg No modification of behavioral response [1]

Detailed Experimental Protocols

For reproducible results, here are the methodologies used in the cited studies:

Protocol 1: Formalin Test for Inflammatory Pain
  • Objective: To evaluate antinociceptive effects in a model of persistent inflammatory pain.
  • Procedure:
    • Pretreatment: Administer this compound (e.g., 10, 50, 100 µg in a suitable vehicle) subcutaneously into the plantar surface of the mouse hind paw.
    • Incubation: Allow 30 minutes for the compound to take effect.
    • Induction: Inject 1% formalin solution into the same paw.
    • Measurement: Record the time the mouse spends licking or biting the injected paw in two phases: the early phase (0-5 min, neurogenic pain) and the late phase (15-40 min, inflammatory pain) [1].
Protocol 2: Zymosan-Induced Paw Edema
  • Objective: To assess the anti-inflammatory activity of this compound.
  • Procedure:
    • Pretreatment: Administer this compound (e.g., 10, 50, 100 µg) subcutaneously into the hind paw.
    • Incubation: Wait for 30 minutes.
    • Induction: Inject zymosan (e.g., 0.1 mg/paw) into the same site to induce inflammation.
    • Measurement: Measure paw volume (e.g., using a plethysmometer) at intervals from 1 to 4 hours after zymosan administration. Compare edema reduction in treated groups versus the control group [1].
Protocol 3: In Vitro Cytokine Inhibition Assay
  • Objective: To investigate the molecular mechanism of anti-inflammatory action via cytokine modulation.
  • Procedure:
    • Cell Culture: Use human monocytic THP-1 cells, differentiated into macrophage-like cells.
    • Stimulation & Treatment: Co-treat cells with Lipopolysaccharide (LPS) to induce inflammation and varying concentrations of this compound.
    • Cytokine Measurement: After an incubation period (e.g., 24 hours), collect the cell culture medium.
    • Analysis: Quantify the levels of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) released into the medium using ELISA kits [1].

Proposed Mechanism of Action

The experimental data suggests this compound's effects are mediated through peripheral and inflammatory pathways. The following diagram illustrates the proposed mechanism based on current research:

G Start This compound (s.c. administration) InflammatoryStimuli Inflammatory Stimulus (e.g., Zymosan, Carrageenan, Formalin) Start->InflammatoryStimuli Pre-treatment CytokineRelease Inhibition of Pro-inflammatory Cytokine Release (IL-6, TNFα, IL-1β) InflammatoryStimuli->CytokineRelease  Triggers PhysiologicalEffect Reduced Edema and Reversal of Hyperalgesia CytokineRelease->PhysiologicalEffect  Leads to Peripheral Peripheral Site of Action Peripheral->Start  Local

Key Considerations for Your Research

  • Route is Critical: The stark difference in efficacy between s.c. and i.c.v. routes strongly indicates a peripheral mechanism of action for inflammatory pain. You should prioritize local administration routes for similar targets [1].
  • Dose Dependency: Effects are dose-dependent. While 100 µg was consistently effective, 50 µg also showed significant activity in most inflammatory models. A 10 µg dose served as an ineffective control in these studies, helping to define the lower threshold [1].
  • Mechanistic Insight: The in vitro data provides a clear mechanistic pathway. If your research aims to link in vivo efficacy to a specific mechanism, measuring changes in pro-inflammatory cytokines (IL-6, TNF-α, IL-1β) in tissue samples or serum would be a robust approach [1].

References

Calceolarioside A vs verbascoside anti-inflammatory activity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Anti-Inflammatory Activity

Compound Key Experimental Models Key Findings / Anti-Inflammatory Effects Proposed Mechanism (from cited studies)

| Calceolarioside A (Phenylpropanoid glycoside) | • Formalin test (in vivo) • Carrageenan-induced thermal hyperalgesia (in vivo) • Zymosan-induced paw edema (in vivo) • LPS-stimulated THP-1 human macrophages (in vitro) [1] [2] | • Reduced licking time by 35% (1st phase) and 75% (2nd phase) in formalin test. • Significantly reversed thermal hyperalgesia. • Significant reduction in paw edema. • Concentration-dependent reduction of IL-6, TNFα, and IL-1β [1] [2] | Modulation of pro-inflammatory cytokine release [1]. | | Verbascoside (Phenylpropanoid glycoside / Polyphenol glycoside) | • LPS-stimulated U937 human monocytic cells (in vitro) [3] [4] | • Increased phosphorylation of SHP-1. • Attenuated activation of TAK-1/JNK/AP-1 signaling. • Reduced expression and activity of COX-2 and iNOS. • SHP-1 depletion removed inhibitory effects [3]. | Targets SHP-1/TAK-1/JNK/AP-1 signaling pathway, leading to downregulation of COX-2 and iNOS [3]. |

Experimental Protocol Details

For reproducibility, here are the key methodologies from the studies cited above.

This compound Experiments [1]

  • In vivo Nociception Models:
    • Formalin Test: Subcutaneous (s.c.) administration of this compound (10, 50, 100 μg/paw) 30 minutes before formalin injection. Nociceptive response was measured as time spent licking/biting the injected paw.
    • Carrageenan-induced Hyperalgesia: Carrageenan was injected into the hind paw to induce inflammation and hyperalgesia. This compound (10, 50, 100 μg/paw) was administered s.c. 2.5 hours post-carrageenan. Pain response was measured using a plantar test.
    • Zymosan-induced Edema: this compound (10, 50, 100 μg/paw) was administered s.c. 30 minutes before zymosan injection. Paw volume was measured to quantify edema.
  • In vitro Cytokine Assay:
    • LPS-stimulated THP-1 Cells: Human THP-1 macrophage cells were stimulated with LPS. This compound was applied in increasing concentrations, and the release of IL-6, TNFα, and IL-1β was measured via ELISA.

Verbascoside Experiments [3]

  • In vitro Cell Culture:
    • LPS-stimulated U937 Cells: Human U937 monocytic cells were stimulated with LPS (10 μg/ml). Verbascoside was used at a concentration of 50 μM.
  • Mechanism Investigation:
    • Gene Silencing (siRNA): U937 cells were transiently transfected with siRNA targeting PTPN6 (the gene for SHP-1) to confirm its role.
    • Western Blot Analysis: Used to detect and quantify protein levels of p-SHP-1, p-TAK-1, p-JNK, AP-1, iNOS, and COX-2.
    • Quantitative Real-time PCR: Used to measure mRNA expression levels of iNOS, COX2, and PTPN6.

Signaling Pathway Diagrams

The molecular mechanism for verbascoside was detailed in its source study, while the mechanism for this compound is less defined. The following diagrams illustrate these pathways using Graphviz DOT language.

Verbascoside: SHP-1/TAK-1 Pathway

G Verbascoside Anti-inflammatory Signaling Pathway LPS LPS LPS_Receptor LPS/TLR4 Receptor Complex LPS->LPS_Receptor TAK1 TAK-1 LPS_Receptor->TAK1 Verbascoside Verbascoside pSHP1 SHP-1 (Phosphorylated) Verbascoside->pSHP1 Increases Phosphorylation SHP1 SHP-1 pTAK1 TAK-1 (Phosphorylated) pSHP1->pTAK1 Inhibits Activation TAK1->pTAK1 JNK JNK pTAK1->JNK Activates pJNK JNK (Phosphorylated) JNK->pJNK AP1 Transcription Factor AP-1 pJNK->AP1 Activates Inflammatory_Genes Inflammatory Gene Expression (COX-2, iNOS) AP1->Inflammatory_Genes

This compound: Cytokine Inhibition

G This compound Inhibits Cytokine Release LPS LPS Macrophage Macrophage (THP-1 Cell) LPS->Macrophage Cytokine_Release Pro-inflammatory Cytokine Release (IL-6, TNFα, IL-1β) Macrophage->Cytokine_Release Calceolarioside_A Calceolarioside_A Unknown_Mech Unknown Upstream Mechanism Calceolarioside_A->Unknown_Mech Cytotype_Release Cytotype_Release Calceolarioside_A->Cytotype_Release Inhibits NFkB NF-κB Pathway (Plausible Target) NFkB->Cytokine_Release Unknown_Mech->NFkB

Interpretation and Research Implications

Based on the assembled data, here is an objective analysis for researchers:

  • Different Stages of Research: The evidence for This compound robustly demonstrates efficacy in vivo animal models of inflammatory pain and edema, and in vitro cytokine production [1] [2]. The evidence for verbascoside provides a more detailed molecular mechanism within a human cell line model, identifying specific upstream targets [3].
  • Distinct Mechanistic Insights: The two compounds appear to work through different primary pathways. Verbascoside's action via the SHP-1/TAK-1/JNK/AP-1 axis is well-documented [3]. This compound's ultimate effect of reducing key pro-inflammatory cytokines (IL-6, TNFα, IL-1β) is clear, but its precise molecular target remains an area for future investigation [1].
  • Conclusion for Comparison: Currently, a definitive conclusion of superiority cannot be made. This compound shows promising broad anti-inflammatory and antinociceptive effects in vivo, while verbascoside has a more clearly defined and specific intracellular mechanism. The choice for further investigation would depend on the desired profile: verbascoside for targeted pathway modulation or this compound for broader anti-inflammatory and pain-relief action.

References

Calceolarioside A molecular dynamics simulation validation

Author: Smolecule Technical Support Team. Date: February 2026

Key Findings at a Glance

The table below synthesizes the primary experimental and computational findings on Calceolarioside A from recent research:

Activity / Target Experimental Model / Method Key Quantitative Result (IC₅₀ / Binding Affinity) Reference (PDB ID if applicable)
Anti-Ovarian Cancer Multiple human ovarian cancer cell lines (NIH-OVCAR-3, ES-2, etc.) IC₅₀ values ranging from 9.31 µM to 24.42 µM across different cell lines [1]. -
HMG-CoA Reductase Inhibition Spectrophotometric enzyme assay; Molecular Docking & MD Simulation IC₅₀: 73.48 µM; Robust binding observed in silico [1]. 1HWK [1]
Tyrosinase Inhibition Mushroom tyrosinase enzyme assay; Molecular Docking & MD Simulation IC₅₀: 19.83 µM; Robust binding observed in silico [1]. 4P6S [1]
Anti-Inflammatory & Antinociceptive Mouse models (formalin test, carrageenan-induced hyperalgesia, zymosan-induced edema) Significant reduction in licking time (up to 75%), thermal hyperalgesia, and paw edema at 50-100 µg/paw [2]. -
Cytokine Reduction (in vitro) LPS-stimulated human THP-1 macrophages Concentration-dependent reduction of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) [2]. -

Detailed Experimental Protocols

For researchers looking to replicate or understand the basis of these findings, here are the key methodologies employed in the studies.

Biochemical Activity Assays
  • HMG-CoA Reductase Inhibition Activity: The inhibitory activity was measured spectrophotometrically. The reaction mixture contained NADPH (400 μM) and HMG-CoA (400 μM) in a potassium phosphate buffer. The reaction was initiated by adding the HMG-CoA reductase enzyme and incubated at 37°C with or without the compound. The decrease in absorbance at 340 nm, indicating NADPH consumption, was measured [1].
  • Tyrosinase Inhibitory Activity: The mushroom tyrosinase enzyme was incubated with this compound in phosphate buffer. After adding the substrate L-tyrosine or L-DOPA, the mixture was incubated further, and the absorbance of the resulting dopachrome was measured at 492 nm. Kojic acid was used as a positive control [1].
  • Anti-inflammatory in vivo Models:
    • Formalin Test: this compound was administered subcutaneously in the mouse hind paw 30 minutes before a formalin injection. The time spent licking the injected paw was measured in two phases: the early (0-10 min, neurogenic) and late (15-40 min, inflammatory) phases [2].
    • Carrageenan-induced Thermal Hyperalgesia: The compound was administered 2.5 hours after carrageenan injection, and the paw withdrawal latency to a thermal stimulus was measured [2].
    • Zymosan-induced Paw Edema: The compound was injected 30 minutes before zymosan, and the increase in paw volume was measured over time [2].
Computational Validation Protocols

The following workflow outlines the process of computational validation for this compound's mechanism of action.

G Start Start: Identify Biological Target PDB Retrieve Protein Structure from PDB Start->PDB Prep Protein and Ligand Preparation PDB->Prep Dock Molecular Docking Prep->Dock MD Molecular Dynamics Simulation Dock->MD Analysis Binding Free Energy Calculation (MM/GBSA) MD->Analysis End Validation of Binding Affinity Analysis->End

The computational studies for this compound employed a rigorous protocol [1]:

  • Protein and Ligand Preparation: The 3D structures of target proteins (e.g., HMG-CoA reductase: 1HWK; Tyrosinase: 4P6S; Ovarian cancer-related receptors) were obtained from the Protein Data Bank (PDB). They were prepared using the Schrödinger Protein Preparation Wizard, which involved adding hydrogens, assigning bond orders, and optimizing hydrogen bonds. The structure of this compound was retrieved from PubChem and prepared for docking using the LigPrep module [1].
  • Molecular Docking: Docking simulations were performed using Glide in the Schrödinger suite. The docking box was centered on the active site of the protein, and the OPLS force field was used for energy calculations. This step predicts the most favorable binding pose and orientation of the ligand within the protein's active site [1].
  • Molecular Dynamics (MD) Simulation: To assess the stability of the protein-ligand complex, MD simulations were run using software like GROMACS. This process involves simulating the physical movements of atoms and molecules over time, providing insights into the stability and dynamics of the binding interaction [1].
  • Binding Free Energy Calculation: The binding free energy (ΔG_bind) was calculated using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method in Schrödinger's Prime. This method provides a more accurate estimation of the binding affinity by combining molecular mechanics energies and continuum solvation models [1].

Interpretation of Findings

The data indicates that this compound is a versatile natural compound. Its most potent laboratory activity is against specific ovarian cancer cell lines, particularly UACC-1598. The computational studies provide a mechanistic rationale for its biochemical activity, showing stable binding to HMG-CoA reductase and tyrosinase, which aligns with the experimental IC₅₀ values [1]. Furthermore, its efficacy in animal models of inflammation and pain, coupled with its ability to suppress key pro-inflammatory cytokines in human cells, underscores its potential as an anti-inflammatory agent [2].

References

Calculated Binding Free Energy (ΔGbind) of Calceolarioside A

Author: Smolecule Technical Support Team. Date: February 2026

The following table compiles the MM/GBSA binding free energy data for Calceolarioside A from a 2025 study [1]. Lower (more negative) ΔGbind values indicate stronger predicted binding affinity.

Target Protein / Enzyme PDB ID MM/GBSA ΔGbind (kcal/mol) Biological Context
HMG-CoA Reductase [1] 1HWK -73.48 Cholesterol synthesis
Tyrosinase [1] 4P6S -19.83 Melanin production
Folate Receptor [1] 4LRH Information Missing Ovarian cancer (NIH-OVCAR-3 cell line)
CD44 [1] 4PZ3 Information Missing Ovarian cancer (ES-2 cell line)
EGFR [1] 5WB7 Information Missing Ovarian cancer (UACC-1598 cell line)
Formyl Peptide Receptor-Like 1 [1] 6LW5 Information Missing Ovarian cancer (Hs832.Tc cell line)
M2 Muscarinic Receptor [1] 3UON Information Missing Ovarian cancer (TOV-21G cell line)
Estrogen Receptor [1] 3OS8 Information Missing Ovarian cancer (UWB1.289 cell line)

Experimental Protocols for MM/GBSA Calculation

The MM/GBSA results for this compound were generated using a standard computational protocol [1], which can be broken down into three main stages. The workflow for this process is summarized in the diagram below.

G Start Start: Structure Preparation Step1 1. Molecular Docking (Glide, Schrödinger) Start->Step1 P1 Protein Preparation: - PDB structures retrieved - Missing chains/loops filled - Optimization with OPLS force field Start->P1 Step2 2. MD Simulation (Explicit Solvent) Step1->Step2 P2 Ligand Preparation: - 3D structure from PubChem - Energy minimization with OPLS - Low-energy states generated at pH 7.4 Step1->P2 Step3 3. MM/GBSA Calculation (Prime, Schrödinger) Step2->Step3 P3 Simulation Setup: - Snapshots extracted from trajectory - Single-trajectory approach used Step2->P3 P4 Free Energy Components: - Gas-phase energy (MM) - Polar solvation (GB) - Non-polar solvation (SA) Step3->P4

MM/GBSA Calculation Workflow

The methodology involves several precise steps [1]:

  • System Preparation: The 3D structure of this compound was obtained from PubChem and prepared using the LigPrep module. Target protein structures were sourced from the Protein Data Bank (PDB) and prepared using the Protein Preparation Wizard, which involved adding hydrogen atoms, filling missing side chains, and energy minimization. The OPLS-2005 force field was used for all optimizations [1].
  • Molecular Docking and Dynamics: The compound was docked into the protein's active site using Glide. The resulting complex was then subjected to a Molecular Dynamics (MD) simulation to model its behavior in a dynamic, solvated environment, generating an ensemble of snapshots for analysis [1].
  • Energy Calculation: The binding free energy was calculated on snapshots from the MD trajectory using the MM/GBSA method in Schrödinger's Prime module. The VSGB solvation model and OPLS-2005 force field were applied. The final ΔGbind is a composite of molecular mechanical energy in vacuum and solvation free energy [1].

Insights for Research and Development

For researchers, the data suggests several promising directions:

  • Promising Anticancer Agent: The strong binding affinity to various ovarian cancer-related receptors indicates this compound should be prioritized for in vitro and in vivo anti-ovarian cancer studies [1].
  • Dual-Purpose Inhibitor: Its significant activity against both tyrosinase and HMG-CoA reductase positions it as a candidate for cosmetic (skin-lightening) and therapeutic (cholesterol-lowering) applications [1].
  • Computational-Experimental Correlation: Future work should focus on correlating these computational ΔGbind values with experimental bioactivity data (e.g., IC₅₀) to validate and refine the predictive models [1].

References

Calceolarioside A IC50 comparison ovarian cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Anti-Ovarian Cancer Activity of Calceolarioside A

The following table summarizes the experimentally determined IC₅₀ values of this compound against a panel of ovarian cancer cell lines, as reported in a 2025 study [1] [2].

Ovarian Cancer Cell Line IC₅₀ Value (µM)
NIH-OVCAR-3 24.42 µM
ES-2 13.50 µM
UACC-1598 9.31 µM
Hs832.Tc 14.90 µM
TOV-21G 20.07 µM
UWB1.289 16.18 µM

The study also investigated the compound's activity against two key enzymes, revealing the following IC₅₀ values [1]:

  • Tyrosinase: 19.83 µM
  • HMG-CoA Reductase: 73.48 µM

Experimental Methodology

The data presented above was generated using the following standardized experimental protocols.

Cell Viability and IC₅₀ Determination

The anti-proliferative effects on ovarian cancer cells were evaluated using a cell viability assay. The specific methodology used in the source study is the MTT assay [3], a colorimetric method described below:

  • Cell Seeding: Ovarian cancer cells are plated at a density of 5,000-10,000 cells per well in 96-well microtiter plates.
  • Drug Exposure: After 24 hours, the culture medium is replaced with a medium containing a range of concentrations of this compound.
  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
  • Viability Measurement: MTT labeling reagent is added to each well and incubated for 4 hours. Viable cells convert MTT into formazan crystals. A solubilization solution is then added to dissolve the crystals.
  • Absorbance Reading: The absorbance of the formazan solution is measured at 550 nm with a reference wavelength of 690 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve [3].
Enzyme Inhibition Assays
  • HMG-CoA Reductase Inhibition: The inhibitory activity was measured spectrophotometrically. The reaction mixture contained NADPH and HMG-CoA. The reaction was started by adding the HMG-CoA reductase enzyme, and the decrease in absorbance at 340 nm—indicating the consumption of NADPH—was measured over time. Pravastatin was used as a positive control [1].
  • Tyrosinase Inhibitory Activity: The mushroom tyrosinase enzyme was incubated with this compound. After adding the substrate L-tyrosine or L-DOPA, the mixture was further incubated. The absorbance of the resulting dopachrome product was measured at 492 nm. Kojic acid was used as a positive control [1].

Proposed Mechanism of Action

The study employed computational methods to investigate how this compound exerts its effects. The diagram below illustrates the proposed multi-target mechanism.

G cluster_enzymes Enzyme Inhibition cluster_receptors Ovarian Cancer Cell Surface Receptors (Molecular Docking Targets) Calceolarioside_A Calceolarioside_A Tyrosinase Tyrosinase (Melanogenesis) Calceolarioside_A->Tyrosinase Inhibits HMGCR HMG-CoA Reductase (Cholesterol Synthesis) Calceolarioside_A->HMGCR Inhibits FR Folate Receptor (NIH-OVCAR-3) Calceolarioside_A->FR CD44 CD44 (ES-2) Calceolarioside_A->CD44 EGFR EGFR (UACC-1598) Calceolarioside_A->EGFR FPRL1 Formyl Peptide Receptor-Like 1 (Hs832.Tc) Calceolarioside_A->FPRL1 M2R M2 Muscarinic Receptor (TOV-21G) Calceolarioside_A->M2R ER Estrogen Receptor (UWB1.289) Calceolarioside_A->ER Ovarian_Cancer_Cells Ovarian_Cancer_Cells Enzymes Enzymes AntiProliferation Inhibition of Cancer Cell Proliferation Tyrosinase->AntiProliferation HMGCR->AntiProliferation FR->AntiProliferation CD44->AntiProliferation EGFR->AntiProliferation FPRL1->AntiProliferation M2R->AntiProliferation ER->AntiProliferation

  • Multi-Target Inhibition: The study suggests this compound's anti-cancer and enzymatic effects result from its ability to interact with multiple cellular targets simultaneously [1].
  • Computational Validation: The interactions with the various ovarian cancer cell surface receptors were investigated through molecular docking studies, MM/GBSA calculation, and molecular dynamics (MD) simulation. These in-silico methods demonstrated that this compound forms stable and robust associations with the key receptors expressed on the different ovarian cancer cell lines [1].

Interpretation and Future Research

The provided data offers a strong foundation for evaluating this compound. Here are key considerations for your research:

  • Potency Spectrum: The IC₅₀ values indicate a range of potency, with UACC-1598 being the most sensitive cell line (9.31 µM) in this panel. This variability underscores the importance of the cellular context for the compound's efficacy [1].
  • Benchmarking: To fully assess its potential, these IC₅₀ values should be compared with those of standard chemotherapeutic agents (e.g., cisplatin, paclitaxel) and other natural products in the same cell lines.
  • Beyond IC₅₀: The IC₅₀ is a crucial starting point, but further investigation into mechanisms like apoptosis induction, effects on migration and invasion, and in vivo efficacy is essential to fully characterize this compound's anti-cancer profile.

References

Calceolarioside A antioxidant activity comparison IC50 values

Author: Smolecule Technical Support Team. Date: February 2026

Documented Biological Activities and Effects

Although a direct antioxidant IC50 is unavailable, the table below summarizes the quantitatively measured activities of Calceolarioside A from recent scientific literature:

Biological Activity Experimental Model/Assay Reported IC50 / Effective Dose Significance/Mechanism
Anti-inflammatory [1] [2] Formalin-induced persistent pain (mouse) 100 µg/paw (significant reduction in licking time: 35% in early phase, 75% in late phase) Demonstrates potent in vivo antinociceptive effect in an inflammatory pain model.
Anti-inflammatory [1] [2] Carrageenan-induced thermal hyperalgesia (mouse) 50 and 100 µg/paw (significantly reversed hyperalgesia) Shows anti-hyperalgesic properties, reversing inflammatory pain.
Anti-inflammatory [1] [2] Zymosan-induced paw edema (mouse) 50 and 100 µg/paw (significant reduction in edema) Confirms in vivo anti-edema effect.
Anti-inflammatory [1] [2] LPS-stimulated cytokine release (THP-1 human macrophages) Concentration-dependent reduction of IL-6, TNFα, and IL-1β Acts by suppressing the production of key pro-inflammatory cytokines.
Anti-tyrosinase [3] In vitro tyrosinase inhibition assay 19.83 µM Suggests potential for skin-lightening or anti-hyperpigmentation applications.
Anti-HMG-CoA Reductase [3] In vitro HMG-CoA reductase inhibition assay 73.48 µM Indicates potential cholesterol-lowering activity.
Anti-Ovarian Cancer [3] Cell viability assay (NIH-OVCAR-3, ES-2, etc.) Ranged from 9.31 µM (UACC-1598) to 24.42 µM (NIH-OVCAR-3) Demonstrates cytotoxic activity against a panel of ovarian cancer cell lines.

Detailed Experimental Protocols

For the key experiments cited above, the methodologies were as follows:

  • In Vivo Anti-inflammatory and Antinociceptive Models [1] [2]:

    • Formalin Test: Mice were given a subcutaneous (s.c.) injection of this compound (10, 50, 100 µg/paw) 30 minutes before an intraplantar formalin injection. The time spent licking/biting the injected paw was measured in two phases (0-5 min for neurogenic pain, 15-30 min for inflammatory pain).
    • Carrageenan-induced Hyperalgesia: Paw inflammation and hyperalgesia were induced by carrageenan injection. This compound (10, 50, 100 µg/paw, s.c.) was administered 2.5 hours later, and the pain threshold was measured with a thermal stimulus.
    • Zymosan-induced Edema: Mice were pretreated with this compound (10, 50, 100 µg/paw, s.c.) 30 minutes before a zymosan injection. Paw volume was measured plethysmographically from 1 to 24 hours post-injury.
  • In Vitro Cytokine Release Assay [1] [2]:

    • Cell Model: Human monocytic THP-1 cells were differentiated into macrophages.
    • Stimulation & Treatment: Cells were stimulated with LPS (a potent inflammatory agent) and co-treated with increasing concentrations of this compound.
    • Measurement: The release of pro-inflammatory cytokines (IL-6, TNFα, IL-1β) into the cell culture medium was quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
  • In Vitro Enzyme Inhibition Assays [3]:

    • Tyrosinase Inhibition: The mushroom tyrosinase enzyme was incubated with this compound and its substrate (L-tyrosine or L-DOPA). The formation of dopachrome, a colored product, was measured spectrophotometrically at 492 nm. Kojic acid was used as a positive control.
    • HMG-CoA Reductase Inhibition: A commercially available enzyme assay kit was used. The activity was measured by monitoring the consumption of NADPH, a cofactor for the reaction, which results in a decrease in absorbance at 340 nm.

NRF2-Mediated Antioxidant Pathway

Research on the closely related compound Calceolarioside E provides a plausible mechanism for the antioxidant activity of this chemical class. Studies show it activates the NRF2 pathway, a key cellular defense system against oxidative stress [4]. The diagram below illustrates this pathway, which this compound may also activate.

G cluster_0 Antioxidant Defense Genes start Oxidative Stress (e.g., UV Radiation) process Calceolarioside E (or similar compound) start->process end Transcription of Antioxidant Genes a HO-1 b NQO1 c SOD positive NRF2 Activation & Nuclear Translocation process->positive Promotes Dissociation positive->end Binds to ARE negative KEAP1 (Inhibitor of NRF2) negative->positive  Normally Inactivates

This mechanism is significant because it represents an indirect antioxidant strategy. Instead of directly scavenging radicals like in a simple DPPH test, the compound may boost the cell's own defensive enzymes, offering potentially longer-lasting and more comprehensive protection against oxidative damage [4].

Interpretation and Research Implications

  • Mechanistic over Direct Data: The absence of a DPPH IC50 does not necessarily indicate a lack of antioxidant potential. The robust anti-inflammatory profile and the proven activation of the NRF2 pathway by a structural analog suggest that this compound's primary "antioxidant" action may be cellular and indirect.
  • Benchmarking Consideration: When comparing this compound to other natural antioxidants, it is more appropriate to compare its anti-inflammatory IC50 values (in the µg/paw range in vivo) or its anti-tyrosinase IC50 (19.83 µM) against the respective values of other compounds, rather than a direct but unavailable DPPH value.
  • Research Pathway: To fill the data gap, you could experimentally determine the DPPH IC50, or focus on its more clearly demonstrated anti-inflammatory and cytoprotective mechanisms in your assessments.

References

Calceolarioside A vs standard drugs anti-inflammatory effects

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis with Standard Drugs

Calceolarioside A's mechanism offers a different profile compared to conventional therapies, which may underlie its selective action.

Therapeutic Agent Primary Anti-inflammatory Mechanism Key Limitations
This compound Reduces pro-inflammatory cytokines (IL-6, TNFα, IL-1β); selective for inflammatory pain [1] [2] Preclinical research stage; efficacy in acute thermal pain models not observed [1]
NSAIDs (e.g., Ibuprofen) Inhibits Cyclooxygenase (COX) enzymes, reducing prostaglandin biosynthesis [1] Chronic use linked to gastrointestinal, cardiovascular, and renal toxicities [1]
Corticosteroids (e.g., Prednisone) Broad anti-inflammatory and immunosuppressive effects [1] Long-term use can cause hypertension, hyperglycemia, osteoporosis, and stunting [1]

The following diagram illustrates the proposed mechanism of action for this compound based on the available experimental data.

Calceolarioside_A Calceolarioside_A Cytokine_Release Pro-inflammatory Cytokine Release (IL-6, TNFα, IL-1β) Calceolarioside_A->Cytokine_Release Inhibits Hyperalgesia_Edema Inflammatory Pain & Edema Calceolarioside_A->Hyperalgesia_Edema Reduces Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Zymosan) Inflammatory_Stimulus->Cytokine_Release Cytokine_Release->Hyperalgesia_Edema Pain_Response Nociceptive Response Hyperalgesia_Edema->Pain_Response

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the key methodologies from the cited studies.

  • Formalin Test [1]: Used as a model of inflammatory-based persistent pain. This compound was administered subcutaneously in the mouse hind paw 30 minutes before formalin injection. The licking activity was measured and analyzed in two phases: the early neurogenic phase (0-5 min) and the late inflammatory phase (15-30 min).
  • Carrageenan-induced Hyperalgesia [1]: Inflammation and thermal hyperalgesia were induced by injecting carrageenan into the mouse hind paw. This compound was administered subcutaneously at the same site 2.5 hours after carrageenan. The paw withdrawal latency in response to a thermal stimulus was measured to assess anti-hyperalgesic effects.
  • Zymosan-induced Paw Edema [1]: Acute inflammation was induced by injecting zymosan into the mouse hind paw. This compound was administered subcutaneously 30 minutes before zymosan. Edema (paw swelling) was evaluated by measuring paw volume from 1 to 24 hours after zymosan administration.
  • Cytokine Release Assay (THP-1 cells) [1]: Human THP-1 macrophage cells were stimulated with LPS to induce an inflammatory response. The cells were treated with this compound, and the levels of IL-6, TNFα, and IL-1β released into the culture medium were quantified using ELISA.

Interpretation of Findings for Drug Development

The experimental data suggests that this compound holds potential as a lead compound for developing new anti-inflammatory therapeutics.

  • Targeted Action: Its ability to significantly reduce specific pro-inflammatory cytokines (IL-6, TNFα, IL-1β) without affecting acute thermal pain pathways indicates a targeted, potentially disease-modifying mechanism, unlike the broader suppression of NSAIDs and corticosteroids [1] [2].
  • Therapeutic Potential: The efficacy in models representing inflammatory pain (formalin, carrageenan) and edema (zymosan) supports its potential for conditions like arthritis or other chronic inflammatory disorders where these pathways are dominant [1].
  • Research Status: It is crucial to note that the findings are from animal and cell-based studies. Clinical trials in humans are necessary to confirm its efficacy, safety, and therapeutic window. Further research is also needed to identify its precise molecular target within the inflammatory signaling cascade.

References

Calceolarioside A receptor binding affinity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Documented Activities of Calceolarioside A

Biological Activity / Target Quantitative Data (IC50) Experimental Model / Assay Reference Source
Anti-Ovarian Cancer Ranged from 9.31 µM to 24.42 µM across six cell lines [1] In vitro cell viability assay (NIH-OVCAR-3, ES-2, etc.) [1] [1]
HMG-CoA Reductase Inhibition 73.48 µM [1] In vitro enzymatic assay [1] [1]
Tyrosinase Inhibition 19.83 µM [1] In vitro enzymatic assay [1] [1]
Anti-HIV gp41 Reported as "moderate binding affinity" (specific IC50 not provided) [2] Molecular docking [2] [2]

Experimental Protocols for Key Data

The quantitative data in the table above were generated using standard biochemical and cellular assays:

  • Cytotoxicity (Anti-Cancer) Assay: The IC50 values for ovarian cancer cell lines were determined by treating the cells with varying concentrations of this compound. After a set incubation period, cell viability was measured, and the concentration required to inhibit cell growth by 50% (IC50) was calculated [1].
  • Enzyme Inhibition Assays: For HMG-CoA reductase and tyrosinase, the IC50 was measured using spectrophotometric methods. The reaction mixture containing the enzyme, its substrate, and this compound was incubated, and the enzyme's activity was determined by measuring the change in absorbance. The IC50 represents the concentration of this compound that reduced the enzyme's activity by 50% [1].
  • Computational Binding Studies (Molecular Docking): The potential binding to HIV gp41 and other targets was assessed in silico. The 3D structure of this compound was docked into the binding site of the target protein (e.g., gp41) using software like Schrödinger's Glide. The docking score (e.g., MolDock Score) is a theoretical prediction of binding affinity, with more negative scores suggesting stronger binding [1] [3].

Related Compounds and Research Context

Your research on "this compound" might also be interested in studies on closely related compounds, which are more extensively documented.

  • Calceolarioside B: This analog has been experimentally shown to inhibit the SARS-CoV-2 Omicron BA.2 variant by binding with high affinity to the virus's spike protein Receptor Binding Domain (RBD), thereby blocking its interaction with the human ACE2 receptor. This binding was validated using Biolayer Interferometry (BLI), which directly measures protein-ligand interactions [4].
  • Calceolarioside E: This compound, together with myconoside, has been identified as a potent activator of the transcription factor Nrf2, a master regulator of cellular redox homeostasis. This suggests a potential mechanism for mitigating oxidative stress-associated pathologies [5].

The following diagram illustrates this redox regulation pathway, which is relevant to the reported activity of Calceolarioside E, a compound closely related to this compound.

G OxidativeStress Oxidative Stress KEAP1 KEAP1 Protein OxidativeStress->KEAP1  Disrupts Interaction Nrf2_Inactive Nrf2 (Inactive, Targeted for Degradation) KEAP1->Nrf2_Inactive  Binds and Degrades Nrf2 Nrf2 Transcription Factor Nrf2->Nrf2_Inactive Nrf2_Active Nrf2 (Active, Stabilized) Nrf2->Nrf2_Active  Stabilized Nucleus Nucleus Nrf2_Active->Nucleus ARE Antioxidant Response Element (ARE) Nucleus->ARE TargetGenes Expression of Antioxidant Genes ARE->TargetGenes CellularDefense Cellular Defense & Redox Homeostasis TargetGenes->CellularDefense

References

Calceolarioside A tyrosinase inhibition vs kojic acid

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison at a Glance

The table below summarizes the key experimental data for a direct comparison of inhibitory potency.

Inhibitor IC₅₀ Value (Tyrosinase) Inhibition Type (Kinetics) Test System Key Experimental Findings
Calceolarioside A 19.83 µM [1] Not specified in available data [1] In vitro enzyme assay [1] Also exhibits anti-ovarian cancer activity and HMG-CoA reductase inhibition (IC₅₀ = 73.48 µM) [1].
Kojic Acid 23.18 µM [2] Competitive [3] [2] In vitro enzyme assay [3] [2] Considered a standard positive control; can inhibit both monophenolase and diphenolase activities of tyrosinase [3].
Kojic Acid 26.09 µM [4] Competitive [4] In vitro enzyme assay [4] Used as a benchmark for synthesizing more potent derivatives (e.g., a novel sulfide Schiff base with IC₅₀ of 1.43 µM) [4].

Detailed Experimental Insights

For a deeper understanding of their profiles, here is a detailed look at the experimental context and additional biological activities for each compound.

  • This compound: This naturally occurring hydroxycinnamic acid was investigated for its multi-target biological potential. The research employed a combination of biochemical assays, molecular docking, MM/GBSA calculations, and molecular dynamics (MD) simulations [1]. Beyond tyrosinase inhibition, it demonstrated potent anti-proliferative effects against a panel of ovarian cancer cell lines (e.g., IC₅₀ of 9.31 µM for UACC-1598 and 13.50 µM for ES-2) and inhibited HMG-CoA reductase, a key enzyme in cholesterol synthesis [1]. Computational studies suggested it forms robust interactions with the active sites of these enzymes [1].
  • Kojic Acid: A well-known and prevalent tyrosinase inhibitor, its mechanism is established as competitive inhibition, directly competing with the substrate for the enzyme's active site [3] [4] [2]. It is effective against both monophenolase and diphenolase activities of tyrosinase [3]. However, it is associated with several drawbacks, including severe skin irritation and mutagenic properties in mammalian cells, which has driven research into synthesizing more effective and safer analogues [4].

Depiction of Tyrosinase Inhibition Pathway

The following diagram illustrates the melanogenesis pathway and the mechanism of competitive inhibition, which is relevant for understanding how kojic acid and potentially other inhibitors function.

G Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Monophenolase Activity Dopaquinone Dopaquinone L_DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Non-enzymatic Reactions Tyrosinase Tyrosinase Tyrosinase->Tyrosine Catalyzes Inhibitor Inhibitor Inhibitor->Tyrosinase Binds & Blocks

Interpretation for Research and Development

The data suggests distinct strategic applications for each compound:

  • This compound emerges as a promising multi-target lead candidate. Its concurrent activity against tyrosinase, cancer cell lines, and HMG-CoA reductase makes it a compelling subject for further development, particularly for therapeutic applications beyond cosmetics, such as in oncology or metabolic disorders [1].
  • Kojic Acid remains the benchmark for potency and a structural template. Its well-understood competitive mechanism and high potency make it an excellent reference standard for in vitro assays. However, its associated side effects highlight its primary role as a starting point for the semi-synthesis of novel, safer, and more potent derivatives [4].

Experimental Workflow for Tyrosinase Inhibitor Characterization

For researchers aiming to characterize a novel tyrosinase inhibitor like this compound, the following integrated workflow, based on the methodologies from the analyzed studies, provides a robust roadmap.

G cluster_1 Methodology Details Step1 Primary In Vitro Screening Step2 Kinetic Mechanism Analysis Step1->Step2 A1 Spectrophotometric IC₅₀ using L-DOPA/Tyrosine Step1->A1 Step3 In Silico Investigation Step2->Step3 A2 Dixon Plot / Lineweaver-Burk Determine Inhibition Type Step2->A2 Step4 Cellular & Therapeutic Assays Step3->Step4 A3 Molecular Docking & Dynamics MM/GBSA Binding Energy Step3->A3 A4 Anti-melanogenesis (B16F10) Anti-proliferation (Cancer Cells) Step4->A4

References

Calceolarioside A HMG-CoA reductase inhibition vs pravastatin

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Inhibitory Activity

The table below summarizes the key experimental data for a direct comparison of their inhibition of the HMG-CoA reductase (HMGCR) enzyme.

Inhibitor Reported IC₅₀ Value Source of IC₅₀ Data Relative Potency (vs. Pravastatin)
Calceolarioside A 73.48 µM Spectrophotometric enzyme assay [1] [2] ~770 times less potent
Pravastatin 95 nM (0.095 µM) Commercial enzyme assay kit [3] Baseline (1x)

Key Interpretation: The IC₅₀ value (half-maximal inhibitory concentration) shows that this compound requires a concentration nearly three orders of magnitude higher than pravastatin to achieve the same level of enzyme inhibition, indicating significantly lower inherent potency [1] [2] [3].

Experimental Methodologies

The experimental protocols used to generate this data are critical for evaluating the results.

  • For this compound: The inhibition of HMGCR was measured using a spectrophotometric assay. The reaction mixture contained NADPH (400 μM) and HMG-CoA (400 μM) in a potassium phosphate buffer (pH 7.4). The reaction was initiated by adding the HMGCR enzyme and incubated for 10 minutes at 37°C with or without the compound. The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, was measured to determine enzyme activity. Pravastatin was used as a reference control [2].
  • For Pravastatin: Its IC₅₀ of 95 nM is listed by commercial biochemical suppliers, which typically use similar validated, standardized enzyme assay kits to ensure consistency and reliability for research purposes [3].

Mechanism of Action and Broader Biological Context

Both compounds function as competitive inhibitors of HMGCR, the rate-limiting enzyme in the mevalonate pathway for cholesterol synthesis [4]. However, their broader biological profiles differ substantially.

  • Pravastatin: A well-known pharmaceutical statin. It competitively inhibits HMGCR with a binding affinity thousands of times higher than the native substrate, HMG-CoA. Its primary clinical use is to lower LDL cholesterol, and it has well-documented pleiotropic effects, including plaque stabilization, reduced inflammation, and improved endothelial function [5] [4].
  • This compound: This natural compound exhibits a broader, multi-target biological profile. While it shows weaker HMGCR inhibition, recent research highlights its more potent activity against tyrosinase (IC₅₀ = 19.83 µM) and significant anti-ovarian cancer effects across multiple cell lines (e.g., IC₅₀ of 9.31 µM for UACC-1598) [1] [2]. Its interactions with various cancer-related surface receptors (e.g., folate receptor, EGFR) have been explored through molecular docking and dynamics simulations [1] [2].

The following diagram illustrates the cholesterol synthesis pathway and the specific step inhibited by both compounds.

Acetyl_CoA Acetyl CoA Acetoacetyl_CoA Acetoacetyl CoA Acetyl_CoA->Acetoacetyl_CoA HMG_CoA HMG-CoA Acetoacetyl_CoA->HMG_CoA HMGCR_Enzyme HMG-CoA Reductase (HMGCR) HMG_CoA->HMGCR_Enzyme  Rate-Limiting Step Mevalonate Mevalonate Cholesterol Cholesterol Mevalonate->Cholesterol Multiple Steps HMGCR_Enzyme->Mevalonate Inhibition Inhibition by: - Pravastatin (Potent) - this compound (Weak) Inhibition->HMGCR_Enzyme

Key Takeaways for Researchers

  • Primary Focus: this compound should not be considered a highly potent direct alternative to pravastatin for cholesterol-lowering applications based on current data. Its HMGCR inhibitory activity is weak.
  • Promising Directions: Its stronger activity against tyrosinase and ovarian cancer cell lines suggests its potential value lies in other therapeutic areas, such as dermatology (skin hyperpigmentation) or oncology [1] [2].
  • Research Tools: The consistent experimental protocols (spectrophotometric assays) used for both compounds make this direct comparison valid for initial screening. Further research would require advanced techniques like molecular docking and dynamics simulation to understand the structural basis for its weaker binding affinity compared to statins [1] [6] [2].

References

×

XLogP3

0.6

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

478.14751164 g/mol

Monoisotopic Mass

478.14751164 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2023

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